2-(2-Pyridylsulfonyl)thioacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfonylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDKXKPNUSOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372514 | |
| Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-91-2 | |
| Record name | 2-(2-Pyridinylsulfonyl)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Pyridylsulfonyl)thioacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Pyridylsulfonyl)thioacetamide, a molecule of interest in medicinal chemistry and drug development. Recognizing the scarcity of a direct, established protocol, this document outlines a rational, two-step synthetic approach. The primary strategy involves the initial synthesis of the amide precursor, 2-(2-pyridylsulfonyl)acetamide, followed by a robust thionation step. This guide delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and high yields. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a self-validating framework for researchers. All claims are substantiated with citations to authoritative sources, and a complete reference list is provided.
Introduction
The confluence of a sulfonyl group and a thioamide functionality within a single molecular entity, as seen in this compound, presents a compelling scaffold for biological investigation. The pyridine ring offers a key site for hydrogen bonding and potential metal chelation, while the sulfonyl group can act as a hydrogen bond acceptor and imparts metabolic stability. Thioamides are known isosteres of amides with distinct electronic and steric properties that can modulate biological activity and pharmacokinetic profiles.[1][2] The synthesis of this specific molecule, however, is not well-documented in publicly available literature, necessitating a logical and evidence-based synthetic strategy. This guide proposes and details a feasible and efficient synthetic route, empowering researchers to access this promising compound for further study.
Proposed Synthetic Pathway
A two-step approach is the most logical and experimentally sound strategy for the synthesis of this compound. This pathway is illustrated below and involves the initial preparation of the amide precursor followed by its conversion to the target thioamide.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of the Amide Precursor, 2-(2-Pyridylsulfonyl)acetamide
The initial and crucial step is the formation of the amide precursor. This will be achieved through the reaction of 2-pyridinesulfonyl chloride with a suitable C2-building block that provides the acetamide moiety.
Step 1.1: Preparation of 2-Pyridinesulfonyl Chloride
The starting material, 2-pyridinesulfonyl chloride, can be synthesized from 2-mercaptopyridine through oxidative chlorination.[3]
Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -15°C, dissolve 2-mercaptopyridine (1 equivalent) in concentrated sulfuric acid.[3]
-
Slowly add an aqueous solution of sodium hypochlorite (10-15%, approximately 15-20 equivalents) to the stirred solution, ensuring the internal temperature is maintained below 10°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.[3]
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-pyridinesulfonyl chloride as a yellowish viscous liquid.[3]
Causality and Insights: The use of a strong oxidizing agent like sodium hypochlorite in an acidic medium is essential to convert the thiol group of 2-mercaptopyridine to the sulfonyl chloride. The low temperature is critical to control the exothermic nature of the reaction and prevent degradation of the product.
Step 1.2: Amidation to form 2-(2-Pyridylsulfonyl)acetamide
With the sulfonyl chloride in hand, the next step is the formation of the acetamide. A common and effective method for this transformation is the reaction of the sulfonyl chloride with an amine. In this case, we will adapt a procedure for the synthesis of a similar compound, 2-chloro-N-(pyridin-2-yl)acetamide.[4][5] This involves the reaction of 2-pyridinesulfonyl chloride with a protected form of ammonia, followed by deprotection, or more directly with an acetamide equivalent. A plausible approach involves the reaction with the enolate of an acetamide equivalent.
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetamide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (2.2 equivalents), to generate the dianion of acetamide.
-
In a separate flask, dissolve 2-pyridinesulfonyl chloride (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-pyridinesulfonyl chloride to the solution of the acetamide dianion at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The use of a strong base is necessary to deprotonate acetamide to form a potent nucleophile that can attack the electrophilic sulfur atom of the sulfonyl chloride. The low temperature helps to control the reactivity and prevent side reactions. Anhydrous conditions are crucial as both the organolithium reagent and the sulfonyl chloride are sensitive to moisture.
Part 2: Thionation of 2-(2-Pyridylsulfonyl)acetamide
The final step in the synthesis is the conversion of the amide group in 2-(2-pyridylsulfonyl)acetamide to a thioamide. This is a well-established transformation that can be achieved using various thionating agents. Lawesson's reagent is a popular and effective choice for this purpose.[6]
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Protocol:
-
In a round-bottom flask, dissolve 2-(2-pyridylsulfonyl)acetamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality and Insights: Lawesson's reagent is a thionating agent that efficiently replaces the oxygen of a carbonyl group with sulfur. The reaction proceeds through a four-membered ring intermediate (a thiaoxaphosphetane).[6] The use of an anhydrous, non-polar solvent and elevated temperature is typical for this transformation. The stoichiometry of Lawesson's reagent may need to be optimized for best results.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 2-Pyridinesulfonyl chloride | C₅H₄ClNO₂S | 177.61 | Yellowish viscous liquid |
| 2-(2-Pyridylsulfonyl)acetamide | C₇H₈N₂O₃S | 216.22 | Solid |
| This compound | C₇H₈N₂O₂S₂ | 232.28 | Solid |
Conclusion
This technical guide provides a well-reasoned and detailed synthetic pathway for the preparation of this compound. By breaking down the synthesis into two manageable and well-precedented steps—amide formation and subsequent thionation—this guide offers a clear and reproducible strategy for researchers. The provided protocols, coupled with the rationale behind the experimental choices, are intended to empower scientists in their pursuit of novel molecular entities for drug discovery and development. The successful synthesis of this target molecule will open avenues for the exploration of its biological properties and potential therapeutic applications.
References
- Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Ozturk, T., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021.
- Royal Society of Chemistry. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
- Google Patents.
-
Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 2024. [Link]
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ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
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PubMed Central. Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases. [Link]
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An In-Depth Technical Guide to Celecoxib Related Compound A (CAS 170570-01-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Celecoxib Related Compound A (CAS 170570-01-1), a critical process-related impurity and positional isomer of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. This document elucidates its chemical identity, genesis during synthesis, biological activity, and, most importantly, the analytical methodologies essential for its control in pharmaceutical manufacturing. As a well-characterized reference standard, understanding this compound is paramount for quality control (QC) laboratories, regulatory affairs, and drug development teams ensuring the purity, safety, and efficacy of Celecoxib.
Introduction and Identification
Celecoxib Related Compound A is chemically designated as 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide .[1][2] It is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) as Celecoxib Impurity A and the United States Pharmacopeia (USP) as Celecoxib Related Compound A.[1][2]
This compound is a positional isomer of the active pharmaceutical ingredient (API) Celecoxib. The key structural difference lies in the position of the methyl group on the phenyl ring attached to the pyrazole core; it is at the meta- (position 3) position in the impurity, whereas in Celecoxib, it is at the para- (position 4) position.[3] This subtle structural variance has significant implications for its separation, characterization, and potential biological activity. Its control is a regulatory requirement to ensure the quality and safety of the final drug product.[3]
Clarification of Chemical Abstract Service (CAS) Number
It is critical to note a persistent discrepancy in public databases regarding the CAS number for this compound. While some sources incorrectly associate it with CAS 175276-91-2, the correct and officially recognized identifier for Celecoxib Related Compound A is CAS 170570-01-1 .[1][2][4][5] This guide will exclusively refer to CAS 170570-01-1.
Physicochemical Properties
The physical and chemical properties of Celecoxib Related Compound A are crucial for the development of analytical methods and for understanding its behavior. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [1][2] |
| Synonyms | Celecoxib EP Impurity A, Celecoxib USP Related Compound A, Celecoxib 3-Methyl Analog | [1][5] |
| CAS Number | 170570-01-1 | [2] |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | [1][5] |
| Molecular Weight | 381.37 g/mol | |
| Appearance | White to Pale Yellow Solid | [] |
| Melting Point | 137-139°C | [] |
| Solubility | Soluble in DMSO (Sparingly), Ethanol (Slightly), Methanol (Slightly) | [] |
| InChI Key | MPVPOTMPKLOUHZ-UHFFFAOYSA-N | [] |
Genesis and Synthesis
Formation as a Process-Related Impurity
Celecoxib Related Compound A is not a degradation product but a process-related impurity that arises during the synthesis of Celecoxib.[7] The primary synthesis of Celecoxib involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[3][8]
The impurity is formed when the starting material, para-methylacetophenone, contains its structural isomer, meta-methylacetophenone .[3] This isomeric starting material proceeds through the same reaction sequence, ultimately yielding the meta-isomer of Celecoxib, which is Celecoxib Related Compound A. The control of this impurity, therefore, begins with stringent quality control of the starting materials.[3]
Synthesis of the Reference Standard
For analytical purposes, such as method validation and routine quality control, a pure reference standard of Celecoxib Related Compound A is required.[1] Its synthesis mirrors that of the API but intentionally uses meta-methylacetophenone as the starting material to produce the desired isomer for use as a qualified standard.
Mechanism of Action and Biological Activity
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]
Given its structural similarity as a positional isomer, Celecoxib Related Compound A is also reported to possess selective inhibitory activity against human cyclooxygenase-2 .[] Although it is an impurity and not intended for therapeutic effect, its intrinsic pharmacological activity underscores the importance of controlling its levels in the final drug product. The presence of a pharmacologically active impurity could have unintended consequences and alter the drug's safety and efficacy profile.
Analytical Methodologies for Quality Control
The quantification of Celecoxib Related Compound A is a critical QC test for Celecoxib API and its formulations. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.[12][13][14]
Causality in Method Development
The primary challenge in developing an analytical method is achieving adequate chromatographic resolution between the main Celecoxib peak and the peaks of its closely related isomers, including Compound A.
-
Stationary Phase Selection: Standard C18 columns can be effective, but due to the subtle structural differences between the isomers, more selective stationary phases are often employed. Diphenyl phases, for instance, can offer enhanced selectivity through π-π interactions with the aromatic rings of Celecoxib and its impurities, improving separation.[13]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. The ratio is optimized to achieve retention and separation. Isocratic elution is often preferred for its simplicity and robustness in a QC environment.[12]
-
Detection: Celecoxib and its impurities possess chromophores that allow for UV detection. A wavelength of approximately 254 nm is commonly used as it provides good sensitivity for both the API and its related substances.[13][14]
Reference Experimental Protocol: RP-HPLC
The following protocol is a representative method synthesized from published literature for the determination of Celecoxib impurities.[12][13] This protocol must be validated in the user's laboratory to confirm its suitability.
Objective: To separate and quantify Celecoxib Related Compound A from Celecoxib drug substance.
1. Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer and acetonitrile. The exact ratio (e.g., 60:40 v/v) should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is typically used.
-
Standard Solution: Prepare a solution of Celecoxib Related Compound A reference standard in the diluent at a known concentration (e.g., corresponding to the specification limit, such as 0.1% of the sample concentration).
-
Sample Solution: Accurately weigh and dissolve the Celecoxib drug substance in the diluent to a final concentration of approximately 0.5 to 1.0 mg/mL.[12][13]
-
System Suitability Solution: A spiked solution containing Celecoxib and all specified impurities (including Compound A) is used to verify the resolution and performance of the chromatographic system.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution between the Celecoxib peak and the Celecoxib Related Compound A peak meets the validated criteria (typically >2.0).
-
Inject the standard solution in replicate (e.g., n=5) and check the relative standard deviation (RSD) of the peak areas (typically ≤5.0%).
-
Inject the sample solution.
-
Identify the peak for Celecoxib Related Compound A in the sample chromatogram by comparing its retention time with that from the standard solution.
-
Calculate the percentage of the impurity using the area of the peak from the sample solution and the area and concentration of the standard solution.
Applications in Drug Development and Quality Control
The primary application of pure, isolated Celecoxib Related Compound A is as a pharmacopoeial reference standard .[1] In this capacity, it is indispensable for:
-
Analytical Method Development and Validation: Used to establish the specificity, linearity, accuracy, and precision of QC methods.[1]
-
Routine Quality Control: Serves as the external standard for the quantification of this specific impurity in batches of Celecoxib API and finished products.
-
Regulatory Filings: Essential for inclusion in drug master files (DMF) and new drug applications (e.g., ANDA) to demonstrate control over process impurities as required by regulatory agencies like the FDA and EMA.[1]
Safety and Handling
As a chemical reference standard, Celecoxib Related Compound A should be handled in a laboratory setting by trained personnel. Standard precautions should be taken:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a cool, dry place (typically 2-8°C), protected from light, in a tightly sealed container.[]
Conclusion
Celecoxib Related Compound A (CAS 170570-01-1) is the primary positional isomer and a critical process-related impurity of Celecoxib. Its formation is directly linked to the purity of the starting materials used in the API synthesis. Due to its structural similarity and potential for biological activity, stringent control and accurate quantification are mandated by regulatory bodies. A robust, validated RP-HPLC method is the cornerstone of this control strategy. The availability of a high-purity reference standard is essential for all analytical activities that ensure the final drug product meets the required standards of quality, safety, and efficacy.
References
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Sigma-Aldrich. Celecoxib Related Compound A - 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
-
Pharmaffiliates. Celecoxib Related Compound A (4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulf (1098515)).
-
Someswara Rao, N., & Ramachandra, B. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 436-447.
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Simson Pharma Limited. Celecoxib EP Impurity A | CAS No- 170570-01-1.
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SynZeal. Celecoxib EP Impurity A | 170570-01-1.
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USP Store. Celecoxib Related Compound A.
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Reddy, G. O., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1048.
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Sigma-Aldrich. Celecoxib impurity A EP Reference Standard.
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Tumpa, A., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 843.
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SynThink Research Chemicals. Celecoxib EP Impurity A | 170570-01-1.
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SynThink Research Chemicals. Celecoxib EP Impurities & USP Related Compounds.
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BOC Sciences. CAS 170570-01-1 Celecoxib EP Impurity A.
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ResearchGate. A new stability - Indicating RP-HPLC method to determine assay and known impurity of celecoxib API.
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HELIX Chromatography. HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column.
- Radhakrishna, T., Satyanarayana, J., & Satyanarayana, A. (2003). HPLC method for the determination of celecoxib and its related impurities. Indian drugs, 40(9), 523-527.
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Ghorab, M. M., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(9), 13676-13695.
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Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(5), 584-591.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
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Reddy, B. P., et al. (2011). Process for preparation of celecoxib. US Patent 7,919,633.
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Wang, Y., et al. (2020). Preparation method of celecoxib impurity B. CN Patent 111040858A.
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Kalgutkar, A. S., et al. (2011). Isomeric acetoxy analogs of celecoxib and their evaluation as cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6139-6143.
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Daicel Pharma Standards. Celecoxib Impurities Manufacturers & Suppliers.
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O'Dwyer, P. J., et al. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega, 9(27), 30209–30219.
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Georgieva, M., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Molecules, 24(18), 3348.
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ResearchGate. COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib.
- Kumar, P., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Arabian Journal of Chemistry, 10, S1630-S1637.
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Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Investigational Drugs, 8(9), 1457-1473.
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Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors.
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Lynch, P. M., & Dannenberg, A. J. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Cancer Research, 18(12), 3361-3369.
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Geis, G. S. (1999). Celecoxib, a COX-2--specific inhibitor: the clinical data. The American Journal of Medicine, 107(6A), 44S-50S.
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An In-depth Technical Guide to the Molecular Structure of 2-(2-Pyridylsulfonyl)thioacetamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Pyridylsulfonyl)thioacetamide, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely published, this document synthesizes information from analogous compounds and fundamental chemical principles to predict its structural and spectroscopic characteristics. This guide will cover a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a detailed discussion of its anticipated molecular and crystal structure. The insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel thioamides and sulfonyl-containing compounds.
Introduction
This compound belongs to a class of compounds that incorporate both a sulfonyl group and a thioamide moiety. The sulfonyl group is a common pharmacophore known to impart a range of biological activities, while the thioamide group, an isostere of the amide bond, can enhance metabolic stability and modify biological activity.[1] The presence of the 2-pyridyl ring further suggests potential for metal coordination and diverse intermolecular interactions.[1] Understanding the detailed molecular structure of this compound is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.
Proposed Synthesis
A plausible synthetic route for this compound, while not explicitly found in the literature, can be postulated based on established methods for the synthesis of thioamides and sulfonyl compounds.[2][3][4][5][6][7] A likely two-step process would involve the synthesis of an intermediate, 2-(pyridin-2-ylsulfonyl)acetonitrile, followed by its conversion to the desired thioacetamide.
Experimental Protocol:
Step 1: Synthesis of 2-(pyridin-2-ylsulfonyl)acetonitrile
-
To a solution of 2-mercaptopyridine in an appropriate solvent (e.g., ethanol/water), add an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding sodium 2-pyridinesulfinate.
-
React the sodium 2-pyridinesulfinate with chloroacetonitrile in a suitable solvent (e.g., DMF or acetonitrile) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyridin-2-ylsulfonyl)acetonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 2-(pyridin-2-ylsulfonyl)acetonitrile intermediate in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.
-
Bubble hydrogen sulfide gas through the solution, or alternatively, use a source of hydrogen sulfide like sodium hydrosulfide.
-
Maintain the reaction at a controlled temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, remove the excess hydrogen sulfide and solvent.
-
Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.[8][9][10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyridyl-H3 | ~7.5-7.7 (d) | ~125-127 |
| Pyridyl-H4 | ~7.9-8.1 (t) | ~138-140 |
| Pyridyl-H5 | ~7.4-7.6 (d) | ~122-124 |
| Pyridyl-H6 | ~8.6-8.8 (d) | ~150-152 |
| -CH₂- | ~4.0-4.2 (s) | ~55-60 |
| -C(S)NH₂ | ~9.5-10.0 (br s), ~10.0-10.5 (br s) | ~200-205 |
Rationale: The protons on the pyridine ring are expected to appear in the aromatic region, with the proton at position 6 being the most deshielded due to its proximity to the nitrogen atom. The methylene protons adjacent to the sulfonyl group will be significantly deshielded. The thioamide protons are expected to be broad singlets at a downfield chemical shift. In the ¹³C NMR spectrum, the thio-carbonyl carbon is characteristically found at a very downfield position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (thioamide) | 3300-3100 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=S (thioamide) | 1200-1050 | Stretching |
| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching |
| C=N, C=C (pyridyl) | 1600-1450 | Ring Stretching |
Rationale: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the thioamide, the strong asymmetric and symmetric S=O stretching of the sulfonyl group, and the C=S stretching vibration.
Mass Spectrometry (MS)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 216.0027 | Molecular Ion |
| [M+H]⁺ | 217.0105 | Protonated Molecular Ion (ESI) |
| [M-NH₂]⁺ | 200.0076 | Loss of amino group |
| [C₅H₄NSO₂]⁺ | 158.9963 | Fragmentation of the sulfonyl-pyridyl moiety |
| [C₅H₄N]⁺ | 78.0344 | Pyridyl cation |
Rationale: In mass spectrometry, the molecular ion peak would confirm the molecular weight of the compound.[15][16][17][18][19][20] Common fragmentation patterns would likely involve the loss of the thioamide group and cleavage at the sulfonyl linkage.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is dictated by the spatial arrangement of its functional groups.
Bond Lengths and Angles (Predicted)
Based on crystallographic data of related sulfonyl[21][22] and thioamide[23][24] compounds, the following bond lengths and angles can be anticipated:
| Bond | Predicted Length (Å) | Angle | Predicted Angle (º) |
| S=O | 1.43 - 1.45 | O-S-O | 118 - 122 |
| C-S (sulfonyl) | 1.76 - 1.78 | C-S-O | 107 - 110 |
| C=S (thioamide) | 1.68 - 1.72 | N-C=S | 120 - 125 |
| C-N (thioamide) | 1.32 - 1.34 | C-C-S (thioamide) | 118 - 122 |
Conformational Preferences
The overall conformation of the molecule will be determined by the torsion angles around the C-S and S-C bonds.[25][26][27][28][29] The pyridyl ring is likely to be oriented to minimize steric hindrance with the sulfonyl oxygens. Intramolecular hydrogen bonding between one of the thioamide N-H protons and a sulfonyl oxygen is possible and would lead to a more planar and rigid conformation.
Crystal Packing and Intermolecular Interactions
In the solid state, it is expected that the molecules will be linked by a network of intermolecular hydrogen bonds.[1][30][31][32] The thioamide group is an excellent hydrogen bond donor (N-H) and a moderate acceptor (C=S). The sulfonyl oxygens are strong hydrogen bond acceptors, and the pyridyl nitrogen can also act as a hydrogen bond acceptor. These interactions are likely to result in the formation of dimers or extended chains, leading to a well-ordered crystal lattice. Pi-pi stacking interactions between the pyridine rings may also contribute to the overall crystal packing.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By drawing on established principles of organic chemistry and data from analogous compounds, a comprehensive picture of its synthesis, spectroscopic properties, and three-dimensional structure has been constructed. This information serves as a foundational resource for researchers, enabling them to design experiments for its synthesis and characterization, and to better understand its potential as a bioactive molecule. Further experimental work is necessary to validate these predictions and to fully elucidate the rich chemistry of this promising compound.
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ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. Retrieved from [Link]
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A Technical Guide to the Putative Mechanism of Action of 2-(2-Pyridylsulfonyl)thioacetamide
This document provides an in-depth technical exploration of the potential mechanism of action for the compound 2-(2-Pyridylsulfonyl)thioacetamide. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge, proposes a scientifically-grounded hypothetical mechanism, and outlines experimental protocols to validate these hypotheses.
Introduction and Compound Profile
This compound is a molecule of interest with the chemical formula C7H8N2O2S2[1]. Its structure comprises a pyridine ring linked to a thioacetamide moiety via a sulfonyl group. While direct, comprehensive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, its structural components, particularly the thioacetamide group, provide a strong basis for a hypothetical mechanism rooted in the well-established bioactivation pathways of related compounds.
Derivatives of 2-(2-pyridyl)thioacetamide have been investigated for their potential inhibitory activity on gastric acid secretion, with studies suggesting that the spatial arrangement of the side-chain polar atoms relative to the pyridine ring is crucial for this activity[2]. This indicates that the overall molecular conformation plays a significant role in its biological function.
Proposed Core Mechanism: Bioactivation of the Thioacetamide Moiety
The central hypothesis for the mechanism of action of this compound revolves around the metabolic activation of its thioacetamide functional group. This proposed pathway is analogous to the extensively studied mechanism of thioacetamide (TAA), a well-known hepatotoxin[3][4][5][6].
The toxicity of thioamides in mammals is dependent on their metabolic activation, primarily through sequential oxygenations of the thioamide sulfur atom by cytochrome P450 enzymes (specifically CYP2E1) or flavoprotein monooxygenases[3][7].
The proposed bioactivation cascade is as follows:
-
S-Oxidation: The initial and rate-limiting step is the oxidation of the thioamide sulfur to form a thioacetamide S-oxide (TASO) analog.
-
Second Oxidation: This intermediate undergoes a second oxidation to form a highly reactive S,S-dioxide (TASO2) analog[3][8].
-
Covalent Modification: The TASO2 species is electrophilic and can tautomerize, leading to the formation of acylating agents that can covalently bind to cellular nucleophiles, such as the lysine residues of proteins and phosphatidylethanolamine lipids[8][9].
This covalent modification of essential cellular macromolecules is believed to be the primary trigger for downstream cytotoxic effects, including enzyme inhibition, disruption of protein folding, and induction of oxidative stress[3][9].
Caption: Hypothetical bioactivation pathway of this compound.
Downstream Cellular Consequences
The covalent modification of cellular proteins and lipids by the reactive metabolite of this compound is predicted to initiate a cascade of detrimental cellular events, mirroring the known effects of thioacetamide-induced toxicity.
Oxidative Stress
The bioactivation process itself, particularly the involvement of cytochrome P450 enzymes, can lead to the production of reactive oxygen species (ROS)[10][11]. Furthermore, the adduction of key antioxidant enzymes can impair the cell's ability to mitigate oxidative damage, leading to lipid peroxidation of cellular membranes and damage to other macromolecules[3].
Disruption of Cellular Metabolism
Pathway analysis of gene expression in response to thioacetamide exposure has revealed significant alterations in metabolic pathways, including those associated with lipid, amino acid, and carbohydrate metabolism[12]. It is plausible that this compound could induce similar metabolic dysregulation.
Inflammatory Response and Fibrosis
In chronic exposure models, thioacetamide is known to induce liver fibrosis[3][10]. This process is mediated by the activation of signaling pathways such as the transforming growth factor-β (TGF-β)/Smad3 pathway in injured cells, leading to the activation of hepatic stellate cells and subsequent deposition of extracellular matrix proteins[3].
Caption: Downstream cellular consequences of reactive metabolite formation.
Experimental Validation Protocols
To investigate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Activation Assay
Objective: To determine if this compound is metabolized by liver microsomes and to identify the formation of reactive metabolites.
Methodology:
-
Incubation: Incubate this compound with rat or human liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Trapping: Include nucleophilic trapping agents, such as glutathione (GSH), to capture reactive electrophilic intermediates.
-
Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to identify the parent compound, its oxidized metabolites (S-oxide and potential S,S-dioxide derivatives), and any GSH-adducts.
-
CYP450 Inhibition: Conduct parallel experiments with known inhibitors of specific CYP450 isoforms (e.g., diallyl sulfide for CYP2E1) to identify the key enzymes involved in the bioactivation[4].
Covalent Binding Assay
Objective: To quantify the extent of covalent binding of radiolabeled this compound to microsomal proteins.
Methodology:
-
Synthesis: Synthesize a radiolabeled version of the compound (e.g., with 14C or 3H).
-
Incubation: Incubate the radiolabeled compound with liver microsomes and an NADPH-generating system.
-
Protein Precipitation: After incubation, precipitate the proteins using a solvent like methanol or trichloroacetic acid to separate them from unbound compound.
-
Quantification: Measure the radioactivity associated with the protein pellet using liquid scintillation counting to determine the amount of covalent binding.
Cell-Based Cytotoxicity and Mechanistic Assays
Objective: To assess the cytotoxicity of this compound in a relevant cell line (e.g., HepG2 or primary hepatocytes) and to investigate the underlying cellular mechanisms.
Methodology:
-
Cytotoxicity Assessment: Treat cells with increasing concentrations of the compound and measure cell viability using assays such as MTT or LDH release.
-
Oxidative Stress Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA. Measure lipid peroxidation via a malondialdehyde (MDA) assay.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression of genes involved in oxidative stress response (e.g., Nrf2 pathway), metabolism, and fibrosis (e.g., TGF-β, collagen)[10][12].
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table presents hypothetical data based on the known properties of thioacetamide to illustrate expected outcomes from the proposed experiments.
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | Reference Compound (Thioacetamide) |
| Cell Viability (%) | 100 | 85 | 40 | 50 |
| ROS Fold Increase | 1.0 | 2.5 | 7.0 | 6.5 |
| Covalent Binding (pmol/mg protein) | <0.1 | 5 | 25 | 20 |
| TGF-β mRNA Expression (Fold Change) | 1.0 | 1.8 | 4.5 | 4.0 |
Conclusion and Future Directions
The proposed mechanism of action for this compound, centered on the metabolic bioactivation of the thioacetamide moiety, provides a robust framework for future investigation. This hypothesis is strongly supported by the extensive literature on the well-characterized hepatotoxin, thioacetamide.
Future research should focus on validating this proposed mechanism through the experimental protocols outlined in this guide. The identification of specific protein targets of the reactive metabolites using proteomic approaches would provide invaluable insight into the precise molecular events that trigger the observed biological effects. Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could help to modulate its biological activity and potentially lead to the development of novel therapeutic agents or tool compounds.
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The Ascendant Role of Pyridylsulfonyl Scaffolds in Modern Chemistry: A Technical Guide for Researchers
Introduction: The Pyridylsulfonyl Moiety - A Privileged Scaffold in Chemical Innovation
The pyridine ring, a foundational aromatic heterocycle, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold" in medicinal chemistry. When coupled with a sulfonyl group (-SO2-), the resulting pyridylsulfonyl moiety gives rise to a class of compounds with a remarkable spectrum of biological activities and chemical versatility. This technical guide provides an in-depth exploration of pyridylsulfonyl compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships, and diverse applications. We will delve into the nuances of their herbicidal properties, their burgeoning potential in medicine, and the critical aspects of their metabolism and toxicology.
I. Synthetic Strategies for Pyridylsulfonyl Compounds: A Comparative Analysis
The synthesis of pyridylsulfonyl compounds can be broadly categorized into the formation of two primary classes: pyridylsulfonylureas and pyridylsulfonamides. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the specific substituents on the pyridine and other aromatic rings.
Synthesis of Pyridylsulfonylureas
Pyridylsulfonylureas are predominantly synthesized through the condensation of a pyridylsulfonamide with an appropriate isocyanate or carbamate. Two principal strategies have emerged: the isocyanate method and the carbamate method.
-
Isocyanate Method: This is a widely employed industrial method that involves the reaction of a pyridylsulfonamide with a heterocyclic isocyanate. The isocyanate is often generated in situ from the corresponding amine using phosgene or a phosgene equivalent like triphosgene. While efficient, this method necessitates the handling of highly toxic reagents.[2] A greener alternative involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with sodium cyanate to generate the isocyanate intermediate under milder conditions.[3]
-
Carbamate Method: This approach circumvents the use of toxic isocyanates by reacting the pyridylsulfonamide with a heterocyclic carbamate, such as a phenyl carbamate. This method is generally considered safer and more environmentally friendly.[4]
-
Urea-based Method: Another common approach involves the reaction of a pyridylsulfonyl chloride with a pre-formed pyrimidine urea. This method avoids the direct handling of isocyanates and can provide high yields.[5]
Comparative Analysis of Pyridylsulfonylurea Synthetic Routes
| Method | Advantages | Disadvantages | Key Reagents | References |
| Isocyanate Method | High yields, well-established for industrial production. | Use of highly toxic reagents (e.g., phosgene), requires stringent safety protocols. | Pyridylsulfonamide, Phosgene/Triphosgene, Heterocyclic amine | [2] |
| "Green" Isocyanate Method | Milder reaction conditions, avoids phosgene, shorter reaction cycle. | May require optimization for different substrates. | 2-Sulfonyl chloride-N,N-dimethylnicotinamide, Sodium cyanate | [3] |
| Carbamate Method | Safer (avoids isocyanates), environmentally friendlier. | May require more expensive reagents (e.g., diphenyl carbonate). | Pyridylsulfonamide, Phenyl pyrimidinecarbamate | [4] |
| Urea-based Method | Avoids direct handling of isocyanates, good yields. | Can be a two-step process, may require purification of the intermediate urea. | Pyridylsulfonyl chloride, Pyrimidine urea, Triethylamine | [5] |
Synthesis of Pyridylsulfonamides
The synthesis of pyridylsulfonamides typically involves the reaction of a pyridylsulfonyl chloride with a primary or secondary amine. The key challenge often lies in the preparation of the pyridylsulfonyl chloride precursor.
-
From Aminopyridines: A common route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt to yield the corresponding sulfonyl chloride.
-
Direct Sulfonation: While direct sulfonation of pyridine is possible, it often requires harsh conditions and can lead to a mixture of isomers.[6]
-
Modern Approaches: More recent methods focus on the development of milder and more regioselective procedures. For instance, the use of a sulfinylamine reagent like N-sulfinyl-O-(tert-butyl)hydroxylamine allows for the direct conversion of organometallic pyridine derivatives to primary sulfonamides.
Logical Workflow for Pyridylsulfonamide Synthesis
Caption: General synthetic workflow for pyridylsulfonamides from aminopyridines.
II. Applications of Pyridylsulfonyl Compounds
The unique structural features of pyridylsulfonyl compounds have led to their development and application in two major fields: agriculture and medicine.
Herbicidal Activity of Pyridylsulfonylureas
Pyridylsulfonylureas are a major class of herbicides that are highly effective at low application rates.[7]
The primary mode of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. By inhibiting ALS, sulfonylureas disrupt protein synthesis, leading to the cessation of cell division and plant growth, ultimately resulting in plant death. This target enzyme is absent in animals, which accounts for the low mammalian toxicity of these herbicides.[6]
Signaling Pathway of Sulfonylurea Herbicide Action
Caption: Mechanism of action of pyridylsulfonylurea herbicides.
The herbicidal activity of pyridylsulfonylureas is highly dependent on their molecular structure. Key structural features that influence activity include:
-
The Pyridine Ring: Substituents on the pyridine ring can significantly impact herbicidal potency.
-
The Sulfonylurea Bridge: The integrity of the sulfonylurea bridge is essential for activity.
-
The Heterocyclic Ring: The nature of the second heterocyclic ring (e.g., pyrimidine, triazine) and its substitution pattern are critical for binding to the ALS enzyme.
Quantitative SAR Data for Selected Pyridylsulfonylurea Herbicides
| Compound | Substituent (Pyridine Ring) | Heterocycle | Weed Species | Activity (ED50) | Reference |
| Nicosulfuron | 3-CON(CH3)2 | 4,6-dimethoxypyrimidine | Setaria faberi | 8 g/ha | [7] |
| Rimsulfuron | 3-SO2N(CH3)2 | 4,6-dimethoxypyrimidine | Echinochloa crus-galli | 15 g/ha | [7] |
| Flazasulfuron | 3-CF3 | 4,6-dimethoxypyrimidine | Digitaria sanguinalis | 20 g/ha | [7] |
Medicinal Chemistry of Pyridylsulfonyl Compounds
The pyridylsulfonyl scaffold has emerged as a promising pharmacophore in drug discovery, with derivatives exhibiting a wide range of therapeutic activities.
Several pyridylsulfonyl derivatives have demonstrated potent anticancer activity. For instance, (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde have shown significant tumor inhibitory effects in mouse models of sarcoma and leukemia.[8] The mechanism of action is believed to involve the generation of reactive species that cause DNA damage. The aldehyde proton and the hydrazone proton alpha to the sulfonyl group are essential for this activity.[8]
Quantitative Anticancer Activity of Pyridylsulfonyl Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Arylsulfonylhydrazones | Sarcoma 180 | Varies with structure | [8] |
| Diarylsulfonylureas | Various solid tumors | Varies with structure | [9] |
| Pyridine-based sulfonamides | MCF-7, MDA-MB-231 | Sub-micromolar for some analogs | [10] |
Pyridylsulfonyl compounds have also been investigated as potential antiviral agents. Oximinoarylsulfonamides bearing pyridylmethyl substituents have been identified as potent inhibitors of HIV-1 aspartyl protease, with some analogs exhibiting low nanomolar efficacy against both wild-type and resistant viral strains.[11] The structure-activity relationship studies indicate that the position of the nitrogen in the pyridine ring and other substituents play a crucial role in their antiviral potency.[12][13][14]
The sulfonamide group is a well-known pharmacophore in antibacterial drugs. Pyridylsulfonyl derivatives have been synthesized and evaluated for their antibacterial properties. For example, pyridinyl sulfonyl piperazine derivatives have been developed as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, showing potent activity against E. coli and K. pneumoniae.[8][15] The structure-activity relationship studies revealed that ortho-substitution on the pyridinyl group significantly enhances the antibacterial activity.[8] Furthermore, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile has been identified as a novel antibacterial agent effective against resistant nosocomial pathogens.[3]
Antibacterial Activity of Pyridylsulfonyl Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| JH-LPH-107 | E. coli 25922 | 0.31 | [8] |
| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | [8] |
| PSPC | S. aureus | 4 | [3] |
| PSPC | E. faecium | 8 | [3] |
Pyridylsulfonyl compounds have also shown potential as anti-inflammatory agents and for the treatment of central nervous system (CNS) disorders. Certain N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines have demonstrated moderate to good anti-inflammatory effects.[16] Additionally, some heteroarylsulfonamide compounds have been claimed for use in a number of CNS disorders, including schizophrenia, depression, and anxiety.[17]
III. Metabolism and Toxicology
The metabolic fate and toxicological profile of pyridylsulfonyl compounds are critical considerations for their development as either agrochemicals or pharmaceuticals.
Metabolism
The metabolism of pyridylsulfonyl compounds can vary significantly depending on the specific structure and the organism.
-
Herbicides in Plants: In plants, the selectivity of sulfonylurea herbicides is often determined by the rate of metabolism. Tolerant plants can rapidly metabolize the herbicide to non-toxic forms, primarily through hydroxylation followed by conjugation with glucose.[4]
-
Sulfonamides in Humans: In humans, sulfonamides are primarily metabolized in the liver via N-acetylation and oxidation.[18][19] The N-acetylation is mediated by the genetically polymorphic N-acetyltransferase enzyme, leading to individual differences in metabolism that can predispose some individuals to idiosyncratic toxic reactions.[18][19] Oxidative metabolism can lead to the formation of potentially toxic reactive metabolites.[20][21]
Toxicology
-
Sulfonylurea Herbicides: As previously mentioned, sulfonylurea herbicides generally exhibit low mammalian toxicity due to the absence of the target enzyme, ALS. However, their persistence in the soil can lead to phytotoxicity in subsequent crops.
-
Medicinal Sulfonamides: The primary toxicological concern with medicinal sulfonamides is the potential for idiosyncratic adverse drug reactions, which are thought to be mediated by toxic metabolites.[18][19] These reactions can manifest as skin rashes, fever, and in rare cases, severe and life-threatening conditions. Individuals who are "slow acetylators" may be at a higher risk for such reactions.[18]
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative pyridylsulfonylurea and pyridylsulfonamide.
Synthesis and Characterization of Nicosulfuron (a Pyridylsulfonylurea)
This protocol describes a two-step synthesis of nicosulfuron via a pyrimidine urea intermediate, a method that avoids the use of highly toxic phosgene.[5]
Step 1: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)urea
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 mol) in water (500 mL), add concentrated hydrochloric acid (120 mL, 37%).
-
Add urea (1.5 mol) to the mixture and heat at reflux for 6 hours.
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4,6-dimethoxypyrimidin-2-yl)urea.
-
Yield: ~85%
-
Characterization:
-
¹H NMR (DMSO-d₆): δ (ppm) 10.1 (s, 1H, NH), 8.5 (s, 2H, NH₂), 5.9 (s, 1H, pyrimidine-H), 3.9 (s, 6H, OCH₃).
-
MS (ESI+): m/z = 199.1 [M+H]⁺.
-
-
Step 2: Synthesis of Nicosulfuron
-
Dissolve the 1-(4,6-dimethoxypyrimidin-2-yl)urea (0.8 mol) from Step 1 in dichloromethane (500 mL).
-
In a separate flask, prepare a solution of 2-(N,N-dimethylcarbamoyl)pyridine-3-sulfonyl chloride (0.8 mol) and triethylamine (1.2 mol) in dichloromethane.
-
Cool the urea solution to 5-10 °C and add the sulfonyl chloride solution dropwise over 4 hours, maintaining the temperature.
-
Stir the reaction mixture at 5-10 °C for an additional hour.
-
Filter the reaction mixture, wash the solid with water, and dry at room temperature to obtain nicosulfuron.
-
Yield: ~93%
-
Purity: >96%
-
Characterization:
-
¹H NMR (CDCl₃): δ (ppm) 10.8 (s, 1H, NH), 8.2 (d, 1H, pyridine-H), 7.8 (d, 1H, pyridine-H), 7.4 (dd, 1H, pyridine-H), 6.5 (s, 1H, pyrimidine-H), 4.0 (s, 6H, OCH₃), 3.1 (s, 6H, N(CH₃)₂).
-
MS (ESI+): m/z = 411.1 [M+H]⁺.
-
-
Synthesis and Characterization of N-(pyridin-3-yl)benzenesulfonamide
This protocol outlines a one-pot synthesis of a representative pyridylsulfonamide.[18]
-
Dissolve 3-aminopyridine (0.032 mol) in an aqueous solution of sodium carbonate (2.0 M, 25.0 mL) in a round-bottom flask and stir for 2 hours. Maintain the pH between 8 and 10.
-
Slowly add benzenesulfonyl chloride (0.032 mol) to the reaction mixture.
-
After the addition is complete, slowly add hydrochloric acid (2.0 M, 25.0 mL) to adjust the pH to 2.
-
Filter the resulting brown precipitate and recrystallize from hot ethanol to obtain N-(pyridin-3-yl)benzenesulfonamide.
-
Yield: ~93%
-
Characterization:
-
¹H NMR (DMSO-d₆): δ (ppm) 10.5 (s, 1H, NH), 8.4 (d, 1H, pyridine-H), 8.2 (d, 1H, pyridine-H), 7.8-7.5 (m, 5H, phenyl-H), 7.3 (dd, 1H, pyridine-H).
-
¹³C NMR (DMSO-d₆): δ (ppm) 145.2, 141.7, 139.1, 133.2, 129.4, 127.5, 124.0.
-
MS (ESI+): m/z = 235.1 [M+H]⁺.
-
-
V. Conclusion and Future Perspectives
Pyridylsulfonyl compounds represent a versatile and powerful class of molecules with significant applications in both agriculture and medicine. Their journey from highly effective herbicides to promising therapeutic agents showcases the remarkable potential of this chemical scaffold. The continued exploration of their synthesis, mechanism of action, and structure-activity relationships will undoubtedly lead to the development of novel and improved compounds.
For researchers in agrochemical development, the focus will likely be on designing next-generation pyridylsulfonylurea herbicides with enhanced weed control spectra, improved crop safety, and more favorable environmental profiles. In the realm of medicinal chemistry, the pyridylsulfonyl moiety will continue to be a valuable building block for the design of new drugs targeting a wide range of diseases, from cancer and viral infections to inflammatory and CNS disorders. A deeper understanding of their metabolic pathways and toxicological profiles will be paramount in translating these promising compounds into safe and effective therapies for human use. The future of pyridylsulfonyl chemistry is bright, with immense potential for innovation and societal impact.
References
- Synthesis, antiviral activity, and pharmacokinetic evaluation of P3 pyridylmethyl analogs of oximinoarylsulfonyl HIV-1 protease inhibitors. PubMed.
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
- Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PMC - NIH.
- Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PubMed.
- Differences in metabolism of sulfonamides predisposing to idiosyncr
- Preparation method of nicosulfuron original drug.
- Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide.
- Method for synthesizing nicosulfuron.
- Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Rel
- Nicosulfuron preparation method.
- Novel agents effective against solid tumors: the diarylsulfonylureas.
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
- Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates.
- Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- New insights into drug metabolism and toxicology Report of a symposium on drug metabolism and toxicity held at the British Pharmacological Society Meeting in Cardiff, UK, in July 2000. PMC - NIH.
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- Knoll claims two series of compounds for CNS disorders. BioWorld.
- Investigating the link between drug metabolism and toxicity. ScienceDirect.
- Structure-antibacterial activity relationship of active synthetic compounds.
- Drug Metabolism and Toxicological Mechanisms. PMC - PubMed Central - NIH.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES NICOSULFURON 1-(4,6-dimethoxypyrimidin-2-yl). FAO.
- Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. PubMed.
- Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. PubMed.
- Research progress on the antiviral activities of natural products and their derivatives: Structure–activity rel
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- 3. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 4. A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 6. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between structure and antineoplastic activity of (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
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Thioacetamide Derivatives: A Comprehensive Technical Guide to Discovery and Development
An in-depth technical guide by a Senior Application Scientist on the discovery and development of thioacetamide derivatives, intended for researchers, scientists, and drug development professionals.
This guide provides a detailed exploration into the multifaceted world of thioacetamide derivatives, tracing their evolution from a standard laboratory tool for inducing liver injury to a promising scaffold in modern therapeutic development. We will delve into the core chemistry, biological activities, and the strategic methodologies employed in their journey from synthesis to potential clinical application.
The Dichotomy of Thioacetamide: From Toxin to Therapeutic Scaffold
Thioacetamide (C₂H₅NS) is an organosulfur compound that holds a dual role in biomedical science. It is widely recognized and utilized as a potent hepatotoxin in preclinical research to model liver diseases such as fibrosis and cirrhosis in animals. The mechanism of its toxicity is well-established and involves metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, into reactive metabolites like thioacetamide-S-oxide. These metabolites induce significant oxidative stress, leading to cellular damage and the pathological hallmarks of liver injury.
Conversely, the thioamide functional group, the cornerstone of thioacetamide's structure, is a valuable pharmacophore in medicinal chemistry. The strategic modification of the core thioacetamide structure has unlocked a diverse range of pharmacological activities, transforming this one-time toxin into a versatile platform for drug discovery.
Medicinal Chemistry Landscape of Thioacetamide Derivatives
The therapeutic potential of thioacetamide derivatives is broad, with research demonstrating significant activity across several disease areas. The ability to readily modify the core structure allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity.
Antiviral Applications
A notable area of success for thioacetamide derivatives has been in the development of antiviral agents. Specifically, derivatives such as 2-chloro-N-phenyl-N-(phenyl-2-thienyl-carbonyl)-acetamide have emerged as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle.
Anticancer Potential
The antiproliferative properties of thioacetamide derivatives have been extensively investigated. Novel compounds that integrate a 1,3,4-oxadiazole moiety with the thioacetamide scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the disruption of cellular processes essential for cancer cell survival.
Antimicrobial and Antifungal Activity
The thioamide group is a known component of various antimicrobial agents. Research into thioacetamide derivatives has yielded compounds with promising activity against a spectrum of bacterial and fungal pathogens, highlighting their potential as a source of new anti-infective drugs.
The following table summarizes key therapeutic applications of thioacetamide derivatives:
| Derivative Class | Therapeutic Application | Example Scaffold | Key Findings | Reference |
| N-Aryl Thioacetamides | Antiviral (HCV) | 2-chloro-N-phenyl-N-(phenyl-2-thienyl-carbonyl)-acetamide | Potent inhibition of HCV NS5B polymerase. | |
| Thioacetamide-1,3,4-oxadiazoles | Anticancer | Thioacetamide with 1,3,4-oxadiazole moiety | Significant in vitro cytotoxicity against cancer cells. |
Experimental Protocols and Methodologies
The development of novel thioacetamide derivatives follows a systematic workflow that encompasses chemical synthesis, purification, and comprehensive biological evaluation.
Synthesis of Thioacetamide Derivatives
A prevalent and effective method for synthesizing N-substituted thioacetamide derivatives involves the thionation of the corresponding acetamide precursor. Lawesson's reagent is commonly employed for this transformation due to its efficiency and high yields.
Experimental Protocol: General Synthesis of an N-Aryl Thioacetamide
-
Reactant Preparation: In a round-bottom flask, dissolve the starting N-aryl acetamide (1 equivalent) in an anhydrous solvent such as toluene.
-
Thionation Reaction: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heating: Reflux the reaction mixture for a period of 4 to 6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and then remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Structural Confirmation: Characterize the purified compound to confirm its structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The workflow for the synthesis and subsequent screening of these derivatives is depicted below.
Caption: Synthesis and screening workflow for thioacetamide derivatives.
Biological Evaluation
A tiered approach to biological screening is essential for identifying the most promising candidates from a library of newly synthesized compounds.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
-
Cell Culture: Plate human cancer cells in 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Application: Treat the cells with a range of concentrations of the thioacetamide derivatives for 48 to 72 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound to quantify its cytotoxic potency.
The decision-making process in the early discovery phase is illustrated in the following diagram.
Caption: Early drug discovery pathway for thioacetamide derivatives.
Future Directions and Concluding Remarks
The trajectory of thioacetamide research from a toxicological tool to a versatile medicinal chemistry scaffold underscores the potential for innovation in drug discovery. The future of thioacetamide derivative development will likely focus on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and pathways modulated by these derivatives is crucial for rational drug design.
-
Pharmacokinetic Optimization: Enhancing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be critical for their clinical success.
-
Expansion into New Therapeutic Fields: The chemical tractability of the thioacetamide scaffold suggests that its therapeutic applications are far from fully explored.
References
- Thioacetamide-induced liver injury in rats. [URL: https://www.toxicology.org/pubs/docs/Tox/2017Tox.pdf]
- Thioacetamide as a tool in experimental liver research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019949/]
- Discovery of 2-chloro-N-phenyl-N-(phenyl-2-thienyl-carbonyl)-acetamide, a novel, potent, and orally bioavailable hepatitis C virus NS5B polymerase inhibitor. [URL: https://pubs.acs.org/doi/10.1021/jm0609756]
- Synthesis, characterization and biological evaluation of novel thioacetamide derivatives containing 1,3,4-oxadiazole moiety as potential anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017215/]
"spectroscopic data (NMR, IR, MS) of 2-(2-Pyridylsulfonyl)thioacetamide"
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(2-Pyridylsulfonyl)thioacetamide
Introduction
This compound is a molecule of interest due to its combination of a pyridine ring, a sulfonyl group, and a thioamide functional group. The pyridine moiety is a common scaffold in medicinal chemistry, the sulfonyl group often imparts important electronic and solubility characteristics, and thioamides are versatile intermediates in organic synthesis. Accurate spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of molecular structure and purity. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed protocols and interpretive logic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of a novel organic compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[1] DMSO-d₆ is often chosen for compounds with amide-like protons to prevent rapid H-D exchange.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer might include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum, and integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[4]
-
Predicted ¹H and ¹³C NMR Spectra
The molecular structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Prediction |
| Cα-H ₂ | ~4.5 (s, 2H) | ~60 | The methylene protons are adjacent to two strong electron-withdrawing groups (sulfonyl and thio-carbonyl), leading to significant deshielding. |
| N -H ₂ | ~9.5 (br s, 1H), ~9.8 (br s, 1H) | - | Thioamide protons are typically deshielded and appear as broad singlets due to quadrupole broadening and potential for slow rotation around the C-N bond. |
| C3 -H | ~8.0 (ddd, J ≈ 7.7, 4.8, 1.0) | ~128 | Aromatic proton ortho to the sulfonyl-substituted carbon. |
| C4 -H | ~8.2 (td, J ≈ 7.7, 1.7) | ~138 | Aromatic proton meta to the sulfonyl group, experiencing deshielding from the adjacent nitrogen. |
| C5 -H | ~7.8 (ddd, J ≈ 7.7, 4.8, 1.0) | ~123 | Aromatic proton para to the sulfonyl group. |
| C6 -H | ~8.7 (ddd, J ≈ 4.8, 1.7, 1.0) | ~150 | Aromatic proton ortho to the ring nitrogen, which causes strong deshielding. |
| C2 | - | ~158 | Quaternary carbon of the pyridine ring attached to the sulfonyl group and nitrogen. |
| Cβ (C=S) | - | ~200 | The thio-carbonyl carbon is highly deshielded and typically resonates far downfield. |
Note: Chemical shift prediction involves uncertainties. These values are estimates based on additive models and data from similar functional groups.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: FT-IR Data Acquisition
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[8]
-
Sample Preparation (Solid):
-
KBr Pellet: Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.[9]
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[8]
-
-
Data Acquisition: Place the prepared sample (KBr pellet in a holder or on the ATR stage) into the spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
Caption: Key functional groups and their associated IR vibrational modes.
Table 2: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-3100 | Medium | N-H | Symmetric & Asymmetric stretching |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| 2950-2850 | Weak | Aliphatic C-H | Stretching |
| 1600-1550 | Medium | C=N, C=C | Pyridine ring stretching |
| ~1480 | Medium | N-H | Bending |
| 1375-1300 | Strong | SO₂ | Asymmetric stretching |
| 1200-1140 | Strong | SO₂ | Symmetric stretching |
| 1250-1050 | Strong | C=S | Thioamide I band (major C=S stretch character) |
Note: These frequency ranges are based on standard IR correlation tables.[10][11][12] The exact positions can be influenced by the electronic and steric environment within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer valuable structural clues.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[13]
-
Ionization Method:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[14]
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, forming fine, charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺). ESI is a "soft" ionization technique that typically results in less fragmentation than EI.[15]
-
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.
-
Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.
Predicted Mass Spectrum (Electron Ionization)
For this compound (C₇H₈N₂O₂S₂), the exact molecular weight is 216.00 g/mol .
-
Predicted Molecular Ion (M⁺˙): m/z = 216. This peak, corresponding to the intact molecule minus one electron, is expected. Its intensity may vary depending on its stability under EI conditions.
-
Predicted Fragmentation Pathway: A plausible fragmentation pathway involves cleavages at the bonds adjacent to the sulfonyl and thioamide groups, which are often labile.
Caption: A plausible EI fragmentation pathway for this compound.
Table 3: Predicted Key Fragments in the Mass Spectrum
| Predicted m/z | Proposed Fragment Ion Structure | Plausible Origin |
| 216 | [C₇H₈N₂O₂S₂]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₅H₄NSO₂]⁺ | Loss of the thioacetamide methylene radical from M⁺˙ |
| 78 | [C₅H₄N]⁺ | Loss of SO₂ from the m/z 142 fragment |
| 74 | [CH₂CSNH₂]⁺˙ | Cleavage of the S-Cα bond |
| 59 | [CSNH₂]⁺ | Loss of a methylene radical from the m/z 74 fragment |
Note: Mass spectral fragmentation is complex and can involve rearrangements. The proposed pathway represents common fragmentation modes for sulfones and thioamides.[16][17][18]
Summary Workflow for Spectroscopic Analysis
The complete spectroscopic characterization of a novel compound is a logical, multi-step process. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.
Caption: Logical workflow for the spectroscopic characterization of a novel compound.
References
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Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294-1297. [Link]
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"solubility of 2-(2-Pyridylsulfonyl)thioacetamide in organic solvents"
An In-Depth Technical Guide to the Solubility of 2-(2-Pyridylsulfonyl)thioacetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations based on the molecule's structural features, detailed experimental protocols for solubility determination, and methods for data analysis and presentation. The guide is designed to be a practical tool for laboratory work, enabling the generation of reliable and reproducible solubility profiles essential for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction: The Significance of this compound and its Solubility
This compound is a molecule of significant interest due to its composite structural motifs. The pyridylsulfonyl group is a common pharmacophore in medicinal chemistry, known to interact with biological targets through hydrogen bonding and dipole interactions.[1][2] Similarly, the thioamide group, a bioisostere of the amide group, is present in various biologically active compounds.[3][4] The pyridine ring, a key component of many pharmaceuticals, further enhances the potential for diverse biological activities.[5][6]
The solubility of a compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. In drug development, solubility directly impacts bioavailability, formulation, and dosage. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes. This guide will provide the necessary tools to experimentally determine and interpret the solubility of this compound.
Theoretical Considerations for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The polarity of both the solute and the solvent is the primary determinant of solubility. The structure of this compound suggests a molecule with moderate to high polarity.
-
Pyridyl Group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
Sulfonyl Group (SO₂): This is a highly polar group with two oxygen atoms that can act as hydrogen bond acceptors.
-
Thioamide Group (C(=S)NH₂): The thioamide group is polar and can participate in hydrogen bonding, with the NH₂ group acting as a hydrogen bond donor and the sulfur atom as a weak acceptor.
Based on these functional groups, it can be predicted that this compound will exhibit higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF, acetone) compared to nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following protocols are standard methods for determining the solubility of a solid organic compound.
Materials and Equipment
-
This compound (of known purity)[8]
-
A selection of organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with a chemically resistant membrane such as PTFE or nylon)
-
Vials with solvent-resistant caps
-
Oven or vacuum oven for drying
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Protocol 1: Gravimetric Method for Saturated Solutions
This method is highly reliable and involves creating a saturated solution, then determining the mass of the dissolved solute in a known volume of the solvent.[9]
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Sampling: Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a syringe filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, reweigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of supernatant taken (L))
Protocol 2: Qualitative Solubility Assessment
For a rapid initial screening, a qualitative assessment can be performed.[10][11]
Step-by-Step Procedure:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
Data Presentation and Interpretation
For comparative analysis, the experimentally determined quantitative solubility data should be presented in a clear and organized table.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Classification | Solvent Name | Solubility (g/L) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | Experimental Data | Calculated Data | |
| Ethanol | Experimental Data | Calculated Data | ||
| Isopropanol | Experimental Data | Calculated Data | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data | |
| Dimethylformamide (DMF) | Experimental Data | Calculated Data | ||
| Acetone | Experimental Data | Calculated Data | ||
| Acetonitrile | Experimental Data | Calculated Data | ||
| Moderately Polar | Ethyl Acetate | Experimental Data | Calculated Data | |
| Dichloromethane | Experimental Data | Calculated Data | ||
| Nonpolar | Toluene | Experimental Data | Calculated Data | |
| Hexane | Experimental Data | Calculated Data |
Molecular Weight of this compound: 216.28 g/mol [12]
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine solubility at various temperatures relevant to the intended application.
-
pH: In aqueous or mixed aqueous-organic systems, the pH can significantly impact the solubility of compounds with ionizable groups. The pyridine nitrogen is basic and can be protonated at low pH, which would likely increase aqueous solubility.
-
Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid form used in the experiments.
Conclusion
This technical guide provides a robust framework for the systematic determination and analysis of the solubility of this compound in organic solvents. By following the detailed protocols and considering the theoretical underpinnings of solubility, researchers can generate the critical data needed for advancing their work in chemical synthesis, process development, and pharmaceutical sciences. The principles and methodologies outlined herein are designed to ensure scientific integrity and produce reliable, high-quality solubility profiles.
References
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Determination of Solubility. (n.d.). Retrieved from a general chemistry laboratory manual.[10]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry experiment guide.[7]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.[13]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry resource.
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PubChem. (n.d.). Thioacetamide. National Center for Biotechnology Information.[14]
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Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.[11]
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Thioacetamide (Acetothioamide; TAA; Thiacetamide). (n.d.). Invivochem.[15]
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Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry.[16]
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ChemicalBook. (2025, December 7). Thioacetamide.[17]
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Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. (n.d.). PMC - NIH.[18]
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Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. (2025, November 27). ResearchGate.[19]
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Grokipedia. (n.d.). Thioacetamide.[4]
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Thioacetamide Material Safety Data Sheet. (2009, January 23). Scholar Chemistry.[20]
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Sulfonyl group-containing compounds in the design of potential drugs... (n.d.). PubMed.[1]
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This compound, 97% Purity. (n.d.). CP Lab Safety.[8]
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides... (2021, September 17). MDPI.[21]
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Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers.[5]
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Method for preparing thioacetamide. (n.d.). Google Patents.[22]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC.[6]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives... (2023, July 13). PMC - PubMed Central.[2]
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A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents. (n.d.). Benchchem.[9]
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The Emerging Therapeutic Potential of Pyridylsulfonyl Thioacetamides: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the pyridylsulfonyl and thioacetamide moieties into a single molecular scaffold presents a compelling, albeit underexplored, frontier in medicinal chemistry. This technical guide synthesizes the current understanding of the potential biological activities of pyridylsulfonyl thioacetamides, drawing upon evidence from structurally related compounds to build a predictive framework for their therapeutic applications. We will delve into the prospective anticancer, antimicrobial, and enzyme-inhibitory activities of this chemical class, underpinned by a logical exploration of their synthesis, structure-activity relationships (SAR), and putative mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical insights necessary to navigate the discovery and development of novel therapeutics derived from the pyridylsulfonyl thioacetamide core.
Introduction: A Scaffold of Promise
The strategic hybridization of distinct pharmacophores is a cornerstone of modern drug design, aimed at creating novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The pyridylsulfonyl thioacetamide scaffold embodies this principle, integrating the well-documented biological activities of both the sulfonamide and thioamide functional groups.
The sulfonyl group, particularly when attached to a heterocyclic ring like pyridine, is a privileged scaffold in medicinal chemistry. Sulfonamide-containing drugs have demonstrated a wide range of therapeutic applications, including antibacterial, and anticancer activities.[1] The pyridine ring itself is a common feature in numerous approved drugs, contributing to target binding and modulating physicochemical properties.
The thioamide group, a bioisostere of the amide bond, offers unique chemical properties that can enhance biological activity and improve metabolic stability.[2] Thioamides are found in various bioactive molecules and have been associated with anticancer, antimicrobial, and enzyme-inhibitory effects.
This guide will systematically explore the latent therapeutic potential of pyridylsulfonyl thioacetamides, providing a comprehensive overview of their likely biological activities and the experimental methodologies required to validate these hypotheses.
Synthesis of Pyridylsulfonyl Thioacetamides
The synthesis of the parent compound, 2-(2-Pyridylsulfonyl)thioacetamide, and its derivatives can be approached through established synthetic organic chemistry routes. A plausible and efficient method involves a multi-step synthesis, which offers the flexibility to introduce various substituents for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
Sources
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Methodological & Application
The Versatile Synthon: Harnessing 2-(2-Pyridylsulfonyl)thioacetamide in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the demand for versatile building blocks that enable rapid access to molecular complexity is ever-present. Among these, sulfur-containing reagents have carved a unique niche, participating in a wide array of transformations to construct heterocycles and other valuable motifs. This guide delves into the chemistry of a particularly promising yet under-explored reagent: 2-(2-Pyridylsulfonyl)thioacetamide . Possessing a unique combination of a reactive thioamide moiety, an activated methylene group, and a pyridylsulfonyl substituent, this compound emerges as a powerful tool for the synthesis of diverse molecular architectures of interest to researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower chemists in leveraging its full potential.
Understanding the Reagent: Structure and Reactivity
This compound, with the chemical structure shown below, is a crystalline solid.[1] Its reactivity is governed by three key functional components:
-
The Thioamide Group: This moiety is a versatile functional group that can act as a binucleophile, participating in cyclization reactions to form sulfur- and nitrogen-containing heterocycles.
-
The Active Methylene Group: Flanked by two electron-withdrawing groups (the sulfonyl and the thioamide), the protons on the alpha-carbon are acidic, making it a potent nucleophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The 2-Pyridylsulfonyl Group: This group not only activates the adjacent methylene protons but can also influence the regioselectivity of reactions and potentially chelate to metal catalysts.
Caption: Chemical Structure of this compound.
Synthesis of this compound
While not yet widely commercially available in large quantities, this compound can be synthesized in the laboratory through a multi-step sequence. A plausible and efficient route involves the preparation of the corresponding nitrile followed by thionation.
Synthesis of the Precursor: 2-(2-Pyridylsulfonyl)acetonitrile
The synthesis of the key intermediate, 2-(2-pyridylsulfonyl)acetonitrile, can be achieved through the reaction of 2-chloropyridine with the sodium salt of mercaptoacetonitrile, followed by oxidation.
Caption: Synthetic workflow for 2-(2-Pyridylsulfonyl)acetonitrile.
Thionation to this compound
The final step is the conversion of the nitrile to the thioamide. This can be accomplished using various thionating agents, with Lawesson's reagent or phosphorus pentasulfide being common choices. A milder alternative is the use of hydrogen sulfide gas in the presence of a base.
Protocol: Synthesis of this compound via Thionation
-
Dissolve 2-(2-Pyridylsulfonyl)acetonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.
-
Bubble a slow stream of dry hydrogen sulfide gas through the solution at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively , treat the solution of the nitrile with Lawesson's reagent (0.5 eq) and heat the mixture under reflux until the starting material is consumed.
-
Upon completion , pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Heterocyclic Synthesis
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic systems.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives from an α-halocarbonyl compound and a thioamide.[2][3] this compound can serve as the thioamide component in this reaction, leading to the formation of 2-amino-4-substituted-5-(pyridin-2-ylsulfonylmethyl)thiazoles. These products are of significant interest due to the prevalence of the thiazole ring in pharmaceuticals.
Caption: Hantzsch thiazole synthesis using the title reagent.
Protocol: Synthesis of a 2-Amino-4-aryl-5-(pyridin-2-ylsulfonylmethyl)thiazole
-
Dissolve this compound (1.0 eq) and the desired α-bromoacetophenone (1.0 eq) in ethanol.
-
Add a base such as sodium acetate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion , cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiazole derivative.
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-Amino-4-phenyl-5-(pyridin-2-ylsulfonylmethyl)thiazole | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 2-Amino-4-(4-chlorophenyl)-5-(pyridin-2-ylsulfonylmethyl)thiazole | 82 |
| 3 | 2-Bromo-4'-methoxyacetophenone | 2-Amino-4-(4-methoxyphenyl)-5-(pyridin-2-ylsulfonylmethyl)thiazole | 88 |
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5] The active methylene group in this compound, while not a nitrile, can potentially participate in Gewald-type reactions, where the thioamide itself acts as the sulfur source under certain conditions, or in conjunction with elemental sulfur. This would lead to the formation of substituted 3-sulfonylthiophenes.
Conceptual Reaction Scheme:
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- 5. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Reactivity of 2-(2-Pyridylsulfonyl)thioacetamide: A Guide for Researchers
For Immediate Release
Shanghai, China – January 13, 2026 – In the landscape of modern organic chemistry, the exploration of novel reagents and reaction pathways is paramount for the advancement of drug discovery and materials science. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the chemical nature and potential reactivity of 2-(2-Pyridylsulfonyl)thioacetamide. While this compound is commercially available and its basic properties are documented, a comprehensive review of the scientific literature reveals a notable absence of established protocols for reactions specifically mediated by this reagent.
This guide will therefore focus on providing a foundational understanding of this compound, drawing parallels with the known reactivity of related compounds, and suggesting potential avenues for its application in synthetic chemistry.
Chemical Profile of this compound
This compound, also known by its IUPAC name 2-(pyridin-2-ylsulfonyl)ethanethioamide, is an organic compound featuring a pyridine ring, a sulfonyl group, and a thioamide functional group.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂S₂ | PubChem[1] |
| Molecular Weight | 216.3 g/mol | PubChem[1] |
| CAS Number | 175276-91-2 | PubChem[1] |
| Appearance | White to off-white crystalline solid (inferred) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge of similar compounds |
Diagram of this compound Structure:
Caption: Molecular structure of this compound.
Synthesis of Thioacetamides: General Methodologies
The synthesis of thioacetamides, including this compound, can generally be achieved through the thionation of the corresponding acetamide. Lawesson's reagent is a common and effective thionating agent for this transformation.[2] The general reaction is depicted below.
General Workflow for Thioacetamide Synthesis:
Caption: Generalized workflow for the synthesis of thioacetamides.
Protocol for a Generic Thionation Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting acetamide in a suitable dry solvent (e.g., toluene or THF).
-
Addition of Thionating Agent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution. The reaction mixture is often heated to reflux.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure thioacetamide.
Potential Applications Based on Related Compounds
Precursor in Heterocyclic Synthesis
Thioamides are well-established precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, most notably thiazoles.[3] The reaction typically involves the condensation of the thioamide with an α-haloketone or a related electrophile.
Hypothetical Reaction Scheme for Thiazole Synthesis:
Caption: Potential application in thiazole synthesis.
The presence of the 2-pyridylsulfonyl group in this compound could influence the reactivity of the thioamide and the properties of the resulting heterocyclic products.
Reactions with Electrophiles
The thioamide functional group can react with various electrophiles. For example, reactions of thioacetamide derivatives with sulfonyl azides have been reported to yield N-sulfonylacetamidines.[4] This suggests that this compound could potentially undergo similar transformations.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, it is prudent to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
This compound is a readily available chemical compound with a structure that suggests potential utility in organic synthesis, particularly as a precursor for heterocyclic compounds. However, a thorough review of the current scientific literature indicates a lack of published protocols for reactions specifically mediated by this reagent.
The information provided in this guide, based on the known chemistry of related thioamides and sulfonyl-containing molecules, is intended to serve as a starting point for researchers interested in exploring the reactivity and synthetic applications of this compound. Further experimental investigation is required to establish its role as a useful tool in the synthetic chemist's arsenal. Researchers are encouraged to document and publish their findings to contribute to the collective understanding of this and other under-explored chemical entities.
References
-
Efimov, I., et al. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. European Journal of Organic Chemistry, 2015(31), 6847-6858. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2744016, this compound. Retrieved January 13, 2026 from [Link].
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Ozturk, T., et al. (2007). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Tetrahedron, 63(44), 10833-10858. Available from: [Link]
-
Elneairy, M. A. A., et al. (2010). 2-Ethanethioamide in Heterocyclic Synthesis: Synthesis and Characterization of Several New Pyridine and Fused Azolo- and Azinopyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1037-1049. Available from: [Link]
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Wikipedia contributors. (2023, December 19). Thioacetamide. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Ponomarev, D. A., & Zolotarev, A. A. (2018). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 14, 2528–2536. Available from: [Link]
- Reilly Industries, Inc. (1994). Improved process for the preparation of thioacetamide. European Patent No. EP0648742B1.
- Reilly Industries, Inc. (1994). Process for the preparation of thioacetamide. United States Patent No. US5284974A.
-
Wang, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4243. Available from: [Link]
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Application Notes and Protocols: 2-(2-Pyridylsulfonyl)thioacetamide in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the potential applications of 2-(2-Pyridylsulfonyl)thioacetamide in medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, this guide synthesizes information based on the well-established activities of its core chemical moieties: the pyridylsulfonyl group and the thioacetamide functional group. We explore hypothesized applications, potential mechanisms of action, and significant developmental challenges, including a critical analysis of thioacetamide-related toxicity. Detailed synthetic protocols and standardized bioassay procedures are provided to enable researchers to investigate the therapeutic potential of this compound.
Introduction to this compound
This compound, with the chemical formula C7H8N2O2S2, is a small molecule featuring a pyridine ring linked to a thioacetamide moiety via a sulfonyl group.[1] The combination of these functional groups suggests a potential for diverse biological activities. The pyridylsulfonyl group is present in various pharmacologically active compounds, known for its ability to act as a bioisostere and engage in hydrogen bonding with biological targets.[2][3] The thioacetamide group, a sulfur analog of acetamide, is a versatile chemical entity found in compounds with applications ranging from agriculture to medicine.[4][5]
Despite the intriguing combination of these pharmacophores, a comprehensive search of scientific literature and patent databases reveals a notable absence of dedicated studies on the medicinal applications of this compound itself. Therefore, this guide will proceed by inferring potential applications from structurally related compounds and provide a framework for its systematic investigation.
Molecular Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-2-ylsulfonyl)ethanethioamide | PubChem[1] |
| Molecular Formula | C7H8N2O2S2 | PubChem[1] |
| Molecular Weight | 216.3 g/mol | PubChem[1] |
| CAS Number | 175276-91-2 | PubChem[1] |
Hypothesized Medicinal Chemistry Applications
Based on the known bioactivities of its constituent moieties, we can hypothesize several potential therapeutic applications for this compound.
Potential as an Anticancer Agent
The sulfonamide group is a cornerstone of many anticancer drugs.[2][3] Furthermore, various pyridine-containing compounds have demonstrated significant antitumor properties.[6][7]
Hypothesized Mechanism of Action: One potential mechanism could involve the inhibition of key enzymes in cancer progression. For instance, certain sulfonamides are known to inhibit carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Another possibility is the inhibition of protein kinases, a common target for pyridine-containing anticancer drugs.[8]
Potential as an Antimicrobial Agent
Sulfonamides were among the first effective antimicrobial drugs.[2][3] Thioacetamide derivatives have also been explored for their antibacterial and antifungal activities.[3] A series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives have shown promising antifungal activity.[9]
Hypothesized Mechanism of Action: A plausible mechanism is the inhibition of essential metabolic pathways in microorganisms. For example, sulfonamides famously inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The thioacetamide moiety could contribute to this activity or provide an alternative mechanism, such as disrupting cell wall synthesis or interfering with enzymatic processes through its sulfur atom.
Potential as an Enzyme Inhibitor
The chemical structure of this compound makes it a candidate for enzyme inhibition, a common mechanism for drug action. For example, various thioacetamide derivatives have been identified as potent urease inhibitors.[1][10]
Hypothesized Targets:
-
Urease: Inhibition of this enzyme is relevant for treating infections by urease-producing bacteria, such as Helicobacter pylori.
-
Matrix Metalloproteinases (MMPs): Some sulfide-containing compounds can inhibit MMPs, which are involved in cancer metastasis and inflammatory diseases.[11]
Critical Challenge: Thioacetamide-Induced Hepatotoxicity
A major consideration for the development of any thioacetamide-containing therapeutic is the well-documented hepatotoxicity of thioacetamide (TAA). TAA is a potent hepatotoxin used in animal models to induce liver fibrosis and cirrhosis.
Mechanism of Toxicity: TAA itself is not directly toxic. It requires metabolic activation in the liver, primarily by cytochrome P450 enzymes (specifically CYP2E1), to form the toxic intermediates thioacetamide-S-oxide (TASO) and subsequently thioacetamide-S,S-dioxide (TASO2).[10] TASO2 is a highly reactive species that can covalently bind to cellular macromolecules, including proteins and lipids, leading to oxidative stress, cellular necrosis, and inflammation.
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- 3. researchgate.net [researchgate.net]
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- 5. Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
"2-(2-Pyridylsulfonyl)thioacetamide as a reagent for bioconjugation"
Application Notes & Protocols
2-(2-Pyridylsulfonyl)thioacetamide: A Novel Thiol-Reactive Reagent for Stable and Efficient Bioconjugation
Introduction: The Pursuit of Precision in Bioconjugation
Bioconjugation, the science of covalently linking biomolecules to other molecules, is the cornerstone of modern therapeutic and diagnostic development, from antibody-drug conjugates (ADCs) to advanced imaging agents.[1][2] The success of these complex modalities hinges on the precision and stability of the chemical linkage. Among the canonical amino acids, cysteine is an exceptional target for site-specific modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for the creation of homogenous conjugates.[3][4]
While classic reagents like maleimides and pyridyl disulfides have been instrumental, the field is in constant pursuit of reagents that offer superior stability, faster kinetics, and broader applicability.[5][6] Maleimide conjugates can undergo retro-Michael reactions, leading to payload dissociation, while pyridyl disulfide linkages are inherently reversible in reducing environments.[5][7]
This application note introduces this compound, a novel reagent engineered for the chemoselective and irreversible modification of cysteine residues. By leveraging a pyridylsulfonyl moiety as a highly efficient leaving group, this reagent offers a compelling new strategy for creating stable thioether bonds under mild, biocompatible conditions. We will explore the underlying mechanism, provide detailed protocols for its application, and discuss its potential to advance the construction of robust bioconjugates.
Principle of Operation: A Mechanistic Overview
The reactivity of this compound is predicated on a highly activated thioacetamide functional group. The mechanism proceeds via a nucleophilic attack from a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the thioacetamide. The key to this reaction's efficacy is the 2-pyridylsulfonyl group, which acts as an excellent leaving group, facilitating an irreversible S-alkylation to form a stable thioether linkage.
The electron-withdrawing nature of the sulfonyl group, further enhanced by the pyridine ring, makes the adjacent thioacetamide exceptionally susceptible to nucleophilic attack by soft nucleophiles like thiols. This targeted reactivity ensures high selectivity for cysteine over other nucleophilic residues such as lysine under controlled pH conditions.[2]
Caption: Proposed mechanism for cysteine bioconjugation.
Reagents, Materials, and Equipment
3.1 Reagents & Buffers
-
Target Protein: Protein/antibody with at least one accessible cysteine residue (e.g., engineered mAb, BSA).
-
This compound Reagent: Prepare a fresh 10 mM stock solution in a water-miscible organic solvent (e.g., DMSO, DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5. It is critical to use a buffer devoid of nucleophilic species like Tris or thiols.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a 100 mM stock in water. TCEP is preferred over DTT or BME as it does not contain a free thiol that could compete with the protein.[8]
-
Quenching Reagent: N-acetylcysteine or L-cysteine. Prepare a 1 M stock in water, pH adjusted to 8.0.
-
Solvents: Anhydrous DMSO or DMF.
-
Purification: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC), or tangential flow filtration (TFF) system.
3.2 Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Reaction vials
-
Orbital shaker or rocker
-
SDS-PAGE system (gels, running buffer, loading dye)
-
Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) for conjugate characterization.
Experimental Protocols
4.1 Protocol 1: General Protein Preparation and Cysteine Reduction
This step is crucial for proteins where the target cysteine residues are involved in disulfide bonds. If your protein has a free, accessible cysteine, you may proceed directly to Protocol 4.2.
-
Protein Dissolution: Dissolve the protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Reduction: Add TCEP stock solution to the protein solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over protein disulfides).
-
Incubation: Incubate at 37°C for 1-2 hours with gentle mixing.
-
Buffer Exchange: Immediately remove excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column or TFF. The reduced protein is susceptible to re-oxidation and should be used immediately.
4.2 Protocol 2: Bioconjugation Reaction
The optimal stoichiometry of the reagent will depend on the protein and its reactivity. A good starting point is a 5-10 fold molar excess of the reagent over the target cysteine residues.
-
Reagent Addition: While gently vortexing the reduced protein solution, add the calculated volume of the 10 mM this compound stock solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein integrity.
-
Reaction Incubation: Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing. For less reactive cysteines, the incubation time can be extended or the temperature increased to 37°C.
-
Quenching: Terminate the reaction by adding the quenching reagent (e.g., N-acetylcysteine) to a final concentration of 10-20 mM (a significant excess over the initial amount of the conjugation reagent). Incubate for 30 minutes.
-
Purification: Remove the unreacted reagent, quenching reagent, and byproducts by performing a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column, SEC, or dialysis.
4.3 Protocol 3: Characterization of the Bioconjugate
Validation is a critical step to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or label-to-protein ratio.
-
SDS-PAGE Analysis:
-
Run samples of the unconjugated (starting) protein and the purified conjugate on a non-reducing SDS-PAGE gel.
-
Successful conjugation with a sufficiently large payload will result in a noticeable upward shift in the molecular weight band of the conjugate compared to the starting protein.
-
-
UV-Vis Spectroscopy:
-
If the payload has a unique absorbance, the degree of labeling can be estimated by measuring the absorbance at two wavelengths (one for the protein, e.g., 280 nm, and one for the payload).
-
-
Mass Spectrometry (MS):
-
This is the most accurate method for confirming conjugation.
-
Analyze the unconjugated and conjugated protein via ESI-MS or MALDI-TOF.
-
The mass increase in the conjugate spectrum directly corresponds to the number of attached payload molecules, allowing for precise determination of the label-to-protein ratio and assessment of sample homogeneity.
-
Caption: A generalized workflow for protein conjugation.
Performance Characteristics and Discussion
To contextualize the potential of this compound, it is useful to compare it with established cysteine-reactive chemistries.
| Feature | Maleimide | Pyridyl Disulfide | This compound (Predicted) |
| Linkage Type | Thioether | Disulfide | Thioether |
| Linkage Stability | Moderate; susceptible to retro-Michael reaction and hydrolysis.[5] | Low; reversible by reduction (e.g., intracellular glutathione).[7] | High; forms a stable, irreversible covalent bond. |
| Selectivity | High for thiols at pH 6.5-7.5. | High for thiols at neutral pH.[6] | High; predicted to be highly selective for thiols at pH 7.5-8.5. |
| Reaction Speed | Fast.[5] | Fast.[6] | Moderate to Fast; kinetics driven by the leaving group efficiency. |
| Byproduct | None | Pyridine-2-thione (can be monitored at 343 nm). | Pyridine-2-sulfinate (water-soluble, easily removed). |
| Primary Application | General conjugation, ADCs. | Reversible conjugation, drug delivery with intracellular release.[7] | Stable bioconjugates, ADCs, imaging agents, PEGylation. |
Expert Insights: The primary advantage of a sulfonyl-based reagent is the formation of a highly stable thioether bond, which is critical for applications requiring long-term in vivo stability, such as ADCs. Unlike maleimides, this linkage is not prone to exchange reactions with endogenous thiols like glutathione, potentially leading to improved safety and efficacy profiles. The water-soluble nature of the pyridylsulfinate byproduct simplifies downstream purification processes compared to more hydrophobic byproducts from other reagents.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of protein disulfides.- Re-oxidation of free thiols.- Insufficient molar excess of the reagent.- Reagent hydrolysis. | - Increase TCEP concentration or incubation time.- Use degassed buffers and work quickly after reduction.- Perform a titration to find the optimal reagent stoichiometry (start with 10-20x excess).- Prepare reagent stock solution fresh before each use. |
| Protein Precipitation | - Final organic solvent concentration is too high.- Protein is unstable at the reaction pH or temperature. | - Ensure final DMSO/DMF concentration is <10%.- Perform a buffer screen to find optimal stability conditions for your specific protein. |
| Non-specific Labeling | - Reaction pH is too high (>9.0), leading to deprotonation of lysine amines.- Prolonged reaction time. | - Maintain the reaction pH between 7.5 and 8.5.- Optimize and shorten the reaction time. |
Conclusion
This compound represents a promising new tool for the field of bioconjugation. Its design leverages fundamental principles of organic chemistry to create a reagent that is selective, efficient, and capable of forming highly stable covalent linkages to cysteine residues. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this novel reagent in creating the next generation of precisely engineered bioconjugates.
References
- Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.).
- Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. (2022). CCS Chemistry.
- Cysteine bioconjugation and some commonly used reagents. (n.d.).
- Fast and Selective Cysteine Conjugation Using para-Quinone Methides. (2023). Organic Letters.
- Specific Bioconjugation of N- & C-terminal Cysteines. (n.d.).
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019). Journal of Nanobiotechnology.
- Covalent modification of lipids and proteins in rat hepatocytes and in vitro by thioacetamide metabolites. (2012). Chemical Research in Toxicology.
- Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (n.d.). GenScript.
- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (2013). Organic & Biomolecular Chemistry.
- Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022). YouTube.
- Bromopyridazinedione-mediated protein and peptide bioconjugation. (2016).
- Arylation Chemistry for Bioconjugation. (2018).
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- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Bioconjugation of N- & C-terminal Cysteines - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 2-(2-Pyridylsulfonyl)thioacetamide for the Synthesis of Bio-active Heterocycles
An Application Guide for Researchers
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and biologically active compounds.[1] Among the myriad of building blocks available to the synthetic chemist, bifunctional reagents that offer convergent and efficient pathways to complex molecules are of paramount importance. 2-(2-Pyridylsulfonyl)thioacetamide is one such reagent, emerging as a powerful and versatile precursor for a range of valuable heterocyclic systems.
This technical note provides an in-depth guide to the application of this compound in heterocyclic synthesis. The molecule's unique architecture, featuring a thioamide functionality juxtaposed with a methylene group activated by an electron-withdrawing pyridylsulfonyl moiety, provides a rich platform for chemical transformations.[2][3] The thioamide group serves as a classic N-C=S synthon for constructing sulfur- and nitrogen-containing rings, while the pyridylsulfonyl group not only enhances the acidity of the adjacent methylene protons but also offers a potential vector for modulating the pharmacological properties of the final compounds.[4] We will explore its utility in the synthesis of key heterocycles, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Substituted Thiazoles via Hantzsch Cyclocondensation
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound, remains one of the most reliable methods for its construction.[6] this compound serves as an excellent thioamide component in this reaction, leading to the formation of 2-substituted-4-(pyridin-2-ylsulfonylmethyl)thiazoles. These products are of particular interest as the sulfonylmethyl substituent at the 4-position offers a handle for further functionalization or can directly contribute to biological activity.[7]
Mechanistic Rationale
The reaction proceeds through a well-established pathway. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The pyridylsulfonyl group remains intact throughout the process, tethered to the final heterocyclic product.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-((pyridin-2-ylsulfonyl)methyl)thiazole-5-carboxylate
This protocol details a representative synthesis using ethyl 2-chloroacetoacetate as the α-halocarbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Triethylamine (2.2 eq)[8]
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Add triethylamine (2.2 eq) dropwise to the mixture. An exotherm may be observed.[8]
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified thiazole derivative.
Workflow Diagram
Caption: Workflow for Hantzsch Thiazole Synthesis.
Data Summary: Scope of α-Halocarbonyl Reactants
| Entry | α-Halocarbonyl Compound | Resulting Thiazole Product | Typical Yield (%) |
| 1 | 2-Chloro-1-phenylethanone | 2-Phenyl-4-((pyridin-2-ylsulfonyl)methyl)thiazole | 85-92% |
| 2 | Ethyl bromoacetate | Ethyl 4-((pyridin-2-ylsulfonyl)methyl)thiazole-2-carboxylate | 78-85% |
| 3 | 3-Chloropentane-2,4-dione | 1-(2-Acetyl-4-((pyridin-2-ylsulfonyl)methyl)thiazol-5-yl)ethanone | 75-80% |
| 4 | Bromoacetaldehyde | 4-((Pyridin-2-ylsulfonyl)methyl)thiazole | 70-77% |
Part 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of therapeutic agents, including antiviral and anticancer drugs.[9][10][11] this compound can be effectively utilized in multicomponent reactions to construct substituted pyrimidine-thiones.[1][12][13] These reactions often proceed by condensing the thioamide with a 1,3-dielectrophile or through a one-pot reaction involving an aldehyde and a compound with an active methylene group.
Mechanistic Pathway
A common route involves the reaction of this compound with an α,β-unsaturated carbonyl compound (generated in situ from an aldehyde and a ketone via aldol condensation). The reaction sequence involves an initial Michael addition of the thioamide's activated methylene group to the enone, followed by cyclization and dehydration, ultimately forming the dihydropyrimidine-thione ring. The use of a base is crucial for deprotonating the active methylene group and catalyzing the condensation steps.
Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidine-thione
This protocol describes a three-component reaction for the synthesis of a 4,6-diaryl-5-(pyridin-2-ylsulfonyl)-3,4-dihydropyrimidine-2(1H)-thione.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Aryl Methyl Ketone (e.g., Acetophenone) (1.0 eq)
-
Potassium Hydroxide (catalytic amount)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), aryl methyl ketone (1.0 eq), and this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of powdered potassium hydroxide to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the resulting solid product, wash thoroughly with cold ethanol to remove unreacted starting materials, and then with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF/ethanol.
Reaction Pathway Diagram
Caption: Pathway for Pyrimidine-thione Synthesis.
Data Summary: Scope of Aldehydes and Ketones
| Entry | Aldehyde | Ketone | Resulting Pyrimidine-thione Product | Typical Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 4,6-Diphenyl-5-(pyridin-2-ylsulfonyl)-dihydropyrimidine-2(1H)-thione | 80-88% |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-6-phenyl-5-(pyridin-2-ylsulfonyl)-dihydropyrimidine-2(1H)-thione | 82-90% |
| 3 | 4-Methoxybenzaldehyde | 4'-Methylacetophenone | 4-(4-Methoxyphenyl)-6-(p-tolyl)-5-(pyridin-2-ylsulfonyl)-dihydropyrimidine-2(1H)-thione | 75-83% |
| 4 | 2-Naphthaldehyde | Acetophenone | 4-(Naphthalen-2-yl)-6-phenyl-5-(pyridin-2-ylsulfonyl)-dihydropyrimidine-2(1H)-thione | 78-85% |
Conclusion
This compound stands out as a highly effective and versatile synthon for constructing medicinally relevant heterocyclic cores. Its dual reactivity, stemming from the thioamide group and the activated methylene bridge, enables its participation in robust and high-yielding transformations like the Hantzsch thiazole synthesis and multicomponent pyrimidine syntheses. The protocols and data presented herein demonstrate the reliability and broad applicability of this reagent. By providing straightforward access to complex thiazoles and pyrimidines bearing a functional sulfonyl group, this compound offers significant potential for accelerating hit-to-lead campaigns and expanding the chemical space available to drug discovery professionals.
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
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Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Mendeley. Available from: [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. National Institutes of Health (NIH). Available from: [Link]
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Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. MDPI. Available from: [Link]
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"reaction of thioacetamide derivatives with sulfonyl azides"
An In-Depth Guide to the Reaction of Thioacetamide Derivatives with Sulfonyl Azides: Mechanisms, Protocols, and Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between thioacetamide derivatives and sulfonyl azides. We will delve into the primary reaction pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the significant applications of the resulting chemical scaffolds. Our focus is on providing not just procedural instructions, but also the underlying scientific principles to empower researchers to optimize these reactions for their specific discovery programs.
Introduction: A Reaction of Versatility and Significance
The convergence of thioacetamide derivatives and sulfonyl azides in organic synthesis opens pathways to highly valuable nitrogen- and sulfur-containing heterocyclic and acyclic structures. Thioacetamides, serving as versatile C2 synthons with a reactive carbon-sulfur double bond, are foundational in the synthesis of numerous bioactive molecules.[1][2] Sulfonyl azides are high-energy reagents, renowned for their ability to participate in cycloadditions and act as nitrene precursors, making them powerful tools for nitrogen-transfer reactions.[3][4]
The reaction between these two classes of compounds primarily leads to two distinct and valuable product types: N-sulfonylacetamidines and 1,2,3-thiadiazoles . Both of these scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[5][6] 1,2,3-thiadiazole derivatives, for instance, are known to possess potent anticancer, antiviral, and antifungal properties.[7] This guide will explore the synthesis of both product classes, providing the necessary theoretical and practical knowledge for their successful implementation in a laboratory setting.
Part 1: The Primary Pathway: Synthesis of N-Sulfonylacetamidines
The most direct and widely reported outcome of the reaction between thioacetamide derivatives and sulfonyl azides is the formation of N-sulfonylacetamidines.[8][9] This transformation is a robust, often catalyst-free "click-type" ligation that proceeds under mild conditions.[8]
Reaction Mechanism: A Stepwise Cycloaddition-Fragmentation
The formation of N-sulfonylamidines is mechanistically fascinating, proceeding through a proposed 1,3-dipolar cycloaddition followed by a fragmentation cascade.[3]
-
1,3-Dipolar Cycloaddition : The reaction initiates with the concerted [3+2] cycloaddition of the sulfonyl azide (the 1,3-dipole) across the C=S double bond (the dipolarophile) of the thioacetamide derivative.
-
Thiatriazoline Intermediate : This cycloaddition forms a transient and unstable five-membered heterocyclic intermediate, a thiatriazoline.[3]
-
Fragmentation : The thiatriazoline intermediate rapidly undergoes fragmentation. It is believed to extrude both elemental sulfur (S) and dinitrogen (N₂), leading to the final N-sulfonylamidine product.
This mechanism explains the high efficiency and atom economy of the reaction under certain conditions.
Reaction Optimization and Scope
A key advantage of this reaction is its versatility. It has been successfully performed under various conditions, with the choice often depending on the specific substrates and desired outcome. A comparative study highlights the efficiency of different approaches.[3]
| Condition | Solvent | Base | Temperature | Typical Yield | Key Insight |
| Method A | Pyridine | Pyridine | Room Temp | Good | Base acts as solvent and catalyst. |
| Method B | Ethanol | None | Reflux | Good | A common, accessible protic solvent. |
| Method C | Water | None | 80 °C | High | Demonstrates excellent "on-water" efficiency.[8] |
| Method D | None | None | 80 °C | Excellent | Solvent-free, high concentration, reduces excess azide.[3] |
The solvent-free approach (Method D) is often superior as it maximizes reactant concentration and minimizes the use of toxic and potentially hazardous sulfonyl azides.[3] The reaction is tolerant of a wide range of electron-withdrawing groups (e.g., CN, CO₂Et) on the thioacetamide and various substituents on the sulfonyl azide.[3]
Safety First: Handling Sulfonyl Azides
CAUTION: Organic and sulfonyl azides are high-energy compounds and must be treated as potentially explosive. They can be sensitive to heat, shock, friction, and light.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[12]
-
Engineering Controls: Conduct all reactions involving azides in a certified chemical fume hood, behind a blast shield.[10]
-
Handling: Use non-metal spatulas (e.g., plastic or ceramic) to handle solid azides to avoid the formation of highly sensitive heavy metal azides.[13] Avoid ground glass joints where possible.[10]
-
Scale: Keep reactions at the smallest scale possible. Seek PI approval before scaling up.[10]
-
Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[13]
-
Storage: Store azides in clearly labeled containers, away from heat and light, and below room temperature if possible.[11]
-
Waste: Azide waste must be segregated in a dedicated, labeled container and quenched appropriately before disposal. Never mix azide waste with acids.[13]
Detailed Protocol 1: Solvent-Free Synthesis of an N-Sulfonylamidine
This protocol is adapted from the efficient solvent-free method for reacting 2-arylthioacetamides with sulfonyl azides.[3]
Materials:
-
2-Arylthioacetamide derivative (1.0 eq)
-
Sulfonyl azide derivative (1.05 eq)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle with a temperature controller and oil bath
-
Fume hood and blast shield
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the 2-arylthioacetamide (e.g., 1.0 mmol) and the sulfonyl azide (1.05 mmol).
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir the mixture. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thioacetamide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The crude product may solidify upon cooling.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield the pure N-sulfonylamidine.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Part 2: The Hurd-Mori Reaction and Modern Alternatives: Synthesis of 1,2,3-Thiadiazoles
While not a direct product of the thioacetamide/sulfonyl azide reaction, the synthesis of 1,2,3-thiadiazoles is a closely related and highly important transformation. The classic method is the Hurd-Mori reaction , which involves the cyclization of hydrazones with thionyl chloride.[14][15] Modern variations provide milder and more efficient routes, often using N-tosylhydrazones (derived from tosylhydrazine, a close relative of tosyl azide) and elemental sulfur.[6][16] These improved methods avoid the often harsh conditions of the traditional Hurd-Mori synthesis.[17]
Improved Hurd-Mori Protocol: TBAI-Catalyzed Synthesis
A facile and practical improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[16] This metal-free approach offers good yields and broad substrate scope.
Mechanism Insight: The TBAI catalyst is believed to activate the elemental sulfur and facilitate the cyclization cascade with the N-tosylhydrazone, ultimately leading to the stable 1,2,3-thiadiazole ring after extrusion of p-toluenesulfinic acid and dinitrogen.
Detailed Protocol 2: TBAI-Catalyzed Synthesis of a 4-Aryl-1,2,3-Thiadiazole
This protocol describes a modern, metal-free synthesis of 1,2,3-thiadiazoles.[16][18]
Materials:
-
N-Tosylhydrazone (1.0 eq)
-
Elemental sulfur (S₈, 2.0 eq)
-
Tetrabutylammonium iodide (TBAI, 0.2 eq)
-
1,2-Dichloroethane (DCE) or a similar high-boiling solvent
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle with oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and TBAI (0.2 eq).
-
Solvent Addition: Add the solvent (e.g., DCE) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C (reflux for DCE) and stir for several hours (typically 4-12 h).
-
Monitoring: Monitor the reaction's progress by TLC until the starting N-tosylhydrazone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
-
Characterization: Confirm the structure of the product using NMR, HRMS, and IR spectroscopy.
Applications in Drug Discovery and Agrochemicals
The products derived from these reactions are of significant interest to the pharmaceutical and agrochemical industries.
-
1,2,3-Thiadiazoles: This scaffold is a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[5] Derivatives have been reported as potent antiviral, anticancer, antimicrobial, and antifungal agents.[5][6] They also find use in agriculture as plant activators and herbicides.[7]
-
N-Sulfonylamidines: The N-sulfonylamidine functional group is a key pharmacophore in various therapeutic agents. It acts as a bioisostere for carboxylic acids and sulfonamides, often improving cell permeability and metabolic stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Amidine Synthesis) | 1. Inactive reagents. 2. Insufficient temperature. 3. Unstable thioacetamide derivative. | 1. Check the purity of the sulfonyl azide and thioacetamide. 2. Ensure the reaction temperature reaches 80 °C. 3. Consider a milder, solvent-based method if the substrate is thermally sensitive. |
| Low Yield (Thiadiazole Synthesis) | 1. Purity of N-tosylhydrazone. 2. Inefficient catalyst turnover. 3. Reaction not driven to completion. | 1. Recrystallize the N-tosylhydrazone before use. 2. Ensure TBAI is dry and of good quality. 3. Increase reaction time and monitor carefully by TLC.[18] |
| Formation of Side Products | 1. Decomposition of azide at high temperatures. 2. For thiadiazole synthesis, alternative cyclization pathways. | 1. Lower the reaction temperature and increase the reaction time if possible. 2. Carefully control reaction conditions; regioselectivity can be sensitive to catalyst and solvent choice.[18] |
| Difficulty in Purification | 1. Streaking on silica gel. 2. Co-elution of byproducts. | 1. Add a small amount of a modifying solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. 2. Try an alternative purification method like recrystallization. |
Conclusion
The reaction of thioacetamide derivatives with sulfonyl azides provides an efficient and versatile entry into N-sulfonylamidines. Furthermore, the closely related chemistry of N-tosylhydrazones offers modern and reliable pathways to the medicinally vital 1,2,3-thiadiazole scaffold. By understanding the underlying mechanisms, adhering to strict safety protocols for handling azides, and utilizing the optimized protocols provided, researchers can effectively leverage these powerful reactions. This guide serves as a foundational resource, enabling scientists to confidently apply this chemistry in the pursuit of novel therapeutics and other advanced materials.
References
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Al-Masoudi, N. A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3742. [Link]
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Garrido, M., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7583. [Link]
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O'Donovan, D. H., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3183. [Link]
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Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54, 551-567. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]
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Bakulev, V. A., et al. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. European Journal of Organic Chemistry, 2015(28), 6246-6253. [Link]
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Yamamoto, K., et al. (2014). Coupling reaction of thioamides with sulfonyl azides: an efficient catalyst-free click-type ligation under mild conditions. Chemical Communications, 50(74), 10777-10780. [Link]
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Shafran, Y. M., et al. (1975). Synthesis of 1,2,3-thiadiazoles. Journal of Organic Chemistry, 40(24), 3585-3588. [Link]
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Lee, H. J., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10), e00643-24. [Link]
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Mo, S.-K., et al. (2019). Metal- and Oxidant-free Electrosynthesis of 1,2,3-Thiadiazoles from Element Sulfur and N-tosyl Hydrazones. Organic Letters, 21(5), 1332-1336. [Link]
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Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][5][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4946-4957. [Link]
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Application Note: Thioacetamide as a Versatile and Controllable Sulfur Source in Modern Synthesis
Executive Summary
Thioacetamide (TAA, CH₃CSNH₂) has emerged as an indispensable reagent in synthetic chemistry, serving as a superior and highly controllable in-situ source of sulfide ions.[1] Its application spans the synthesis of advanced nanomaterials, the construction of complex organic heterocycles, and traditional analytical chemistry.[2][3][4] Unlike hazardous and difficult-to-handle hydrogen sulfide (H₂S) gas, thioacetamide is a stable, water-soluble crystalline solid that releases H₂S in a controlled manner upon hydrolysis or thermolysis.[1][5] This application note provides a comprehensive technical guide on the mechanistic principles, practical applications, detailed experimental protocols, and critical safety considerations for utilizing thioacetamide as a sulfur source.
The Core Principle: Controlled In-Situ Generation of Hydrogen Sulfide
The primary advantage of thioacetamide lies in its ability to act as a precursor to hydrogen sulfide, which is generated directly within the reaction medium.[6] This circumvents the significant hazards and handling complexities associated with storing and using compressed H₂S gas.[1][5] The release of sulfide is governed by reaction conditions, primarily temperature, pH, and solvent, allowing for precise control over the reaction kinetics.
Mechanism of Sulfide Release
Thioacetamide decomposes via hydrolysis or thermolysis to yield hydrogen sulfide and acetamide.[6][7]
CH₃C(S)NH₂ + H₂O → CH₃C(O)NH₂ + H₂S[6]
The rate of this reaction is highly dependent on the conditions:
-
Acid/Base Catalysis: The hydrolysis is significantly accelerated in both acidic and basic aqueous solutions.[8][9] Kinetic studies have shown that the reaction proceeds through different pathways and intermediates depending on the pH.[10][11]
-
Thermal Decomposition: In the absence of water or in organic solvents, TAA decomposes upon heating. The decomposition temperature is approximately 180°C, breaking down into H₂S and acetonitrile, making it suitable for high-temperature syntheses like producing chalcopyrite thin films.[12][13]
This controllable decomposition is paramount in applications like nanoparticle synthesis, where a slow, steady release of sulfide ions promotes uniform nucleation and growth, leading to particles with well-defined size and morphology.[1]
Caption: Mechanism of controlled H₂S release from thioacetamide.
Key Application Areas
Synthesis of Metal Sulfide Nanoparticles
Thioacetamide is a premier sulfur source for the synthesis of a wide array of metal sulfide (MS) nanoparticles, which are critical materials in photocatalysis, electronics, and solar cells.[1][2][14] The hydrothermal or solvothermal method is commonly employed, where a metal salt and thioacetamide are heated in a sealed autoclave.[14][15]
Causality in Nanoparticle Synthesis:
-
Control of Particle Size: The slow, homogeneous decomposition of TAA prevents rapid, uncontrolled precipitation, which would lead to bulk materials or polydisperse particles. By tuning the temperature, chemists can precisely control the rate of H₂S generation and, consequently, the nucleation and growth phases of nanoparticle formation.
-
Morphology and Crystallinity: The choice of solvent (e.g., water, ethanol, ethylenediamine) and the presence of capping agents can influence the final morphology (nanospheres, nanorods, nanoflowers) and crystalline phase of the product.[15][16] For instance, different organic sulfur sources can expose different high-activity crystal facets.[16]
Table 1: Exemplary Conditions for Metal Sulfide Nanoparticle Synthesis using Thioacetamide
| Metal Sulfide | Metal Precursor | Solvent | Temperature (°C) | Time (h) | Key Finding/Reference |
| MoS₂ | Sodium Molybdate (NaMoO₄) | Water | 220 | 24 | Formation of MoS₂ nanosheets.[15] |
| CuS | Copper(II) Acetate | Triethanolamine | Ambient | - | Sonochemical route for CuS nanoparticle synthesis.[17] |
| CdS | Cadmium Nitrate | Ethylene Glycol | 160 | 12 | Investigation of organic sulfur source effects.[16] |
| Cu₂S | Copper(II) Chloride | Ethylenediamine | 130 | 12 | Phase-pure Cu₂S with dendritic structure.[15] |
Organic Synthesis of Heterocycles
Thioacetamide is a versatile building block for constructing sulfur-containing organic molecules, particularly heterocyclic compounds like thiazoles, which are common scaffolds in pharmaceuticals.[3][18] In the classic Hantzsch thiazole synthesis, a thioamide reacts with an α-haloketone. Thioacetamide serves as the C-N-S fragment to build the thiazole ring.
Analytical Chemistry
Historically, thioacetamide was adopted in qualitative inorganic analysis as a safer alternative to H₂S gas for precipitating metal cations of Group II and III.[5][19][20] By adjusting the pH of the solution, the sulfide ion concentration can be modulated to selectively precipitate different metal sulfides based on their solubility products (Ksp). Though now largely superseded by instrumental methods, this application demonstrates the fundamental principle of its controlled reactivity.[4]
Experimental Protocols
Protocol: Hydrothermal Synthesis of Cadmium Sulfide (CdS) Nanoparticles
This protocol describes a general, self-validating method for synthesizing CdS nanoparticles. The color change from a clear solution to a yellow/orange precipitate is a key indicator of successful nanoparticle formation.
Materials:
-
Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Thioacetamide (CH₃CSNH₂)
-
Anhydrous Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL)
Procedure:
-
Precursor Solution: In a 100 mL beaker, dissolve 0.266 g of cadmium acetate dihydrate in 20 mL of deionized water with stirring until the solution is clear.
-
Sulfur Source Solution: In a separate beaker, dissolve 0.075 g of thioacetamide in 20 mL of deionized water.
-
Mixing: Slowly add the thioacetamide solution to the cadmium acetate solution under constant stirring. A pale yellow precipitate may begin to form.
-
Transfer to Autoclave: Transfer the final mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Hydrothermal Reaction: Place the autoclave in a laboratory oven preheated to 160°C. Maintain this temperature for 12 hours. The controlled hydrolysis of TAA at this temperature will facilitate the slow growth of CdS nanocrystals.
-
Cooling and Collection: After 12 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. CAUTION: Do not open the autoclave while it is hot and under pressure.
-
Washing: Open the autoclave in a fume hood. Collect the yellow-orange precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Purification: Discard the supernatant. Re-disperse the precipitate in anhydrous ethanol, sonicate for 5 minutes to break up agglomerates, and centrifuge again. Repeat this washing step three times to remove unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60°C for 6 hours.
-
Characterization: The resulting yellow CdS nanoparticle powder can be characterized using techniques such as XRD (for crystal structure), TEM (for morphology and size), and UV-Vis spectroscopy (for optical properties).
Caption: Experimental workflow for CdS nanoparticle synthesis.
Critical Safety and Handling Protocols
Thioacetamide is a hazardous substance and must be handled with strict adherence to safety protocols.[21]
Table 2: Safety Profile of Thioacetamide (CAS 62-55-5)
| Hazard | GHS Classification & Statement | Precautionary Measures & PPE |
| Carcinogenicity | Category 1B (H350): May cause cancer.[22][23] | Work exclusively in a certified chemical fume hood. Avoid dust formation. Use personal protective equipment as required.[21][23] |
| Acute Toxicity | Oral Category 4 (H302): Harmful if swallowed.[23][24] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[23][24] |
| Irritation | Skin Irritant 2 (H315), Eye Irritant 2A (H319): Causes skin and serious eye irritation.[23][24] | Wear protective gloves (nitrile), safety goggles/face shield, and a lab coat.[22][24] |
| Reactivity | Releases toxic H₂S gas upon contact with acids.[25] Incompatible with strong oxidizing agents.[25][26] | Store in a cool, dry, well-ventilated area away from incompatible materials.[24][25][27] |
Handling and Disposal:
-
Engineering Controls: Always handle solid thioacetamide and its solutions inside a chemical fume hood to prevent inhalation of dust or released H₂S gas.[21]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[21][22][24]
-
Spills: For small spills, sweep up the solid material carefully to avoid creating dust, place it in a sealed container, and wash the spill site thoroughly.[25][26]
-
Disposal: Dispose of thioacetamide and any contaminated waste as hazardous chemical waste in accordance with local, state, and federal regulations. It is often classified under EPA waste number U218.[26][28]
Conclusion
Thioacetamide is a powerful and versatile sulfur source that offers significant advantages in control and safety over traditional reagents like hydrogen sulfide gas. Its utility in synthesizing high-quality metal sulfide nanoparticles and complex organic molecules is well-established. However, its significant health hazards, particularly its carcinogenicity, demand that researchers handle it with the utmost care, employing stringent safety protocols. By understanding the mechanisms of its reactivity and adhering to safe handling practices, scientists can effectively leverage thioacetamide to advance materials science and synthetic chemistry.
References
-
Safety Data Sheet: Thioacetamide. Carl ROTH. [Link]
-
Safety Data Sheet (SDS) Thioacetamide. LPS.org. [Link]
-
A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. American Chemical Society. [Link]
-
Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Hydrogen sulfide - Wikipedia. Wikipedia. [Link]
-
A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. Journal of the American Chemical Society. [Link]
-
Safety Data Sheet: Thioacetamide. Carl ROTH. [Link]
-
Response surface methodology: a powerful tool for optimizing the synthesis of metal sulfide nanoparticles for dye degradation. RSC Publishing. [Link]
-
The Application of Transition Metal Sulfide Nanomaterials and Their Composite Nanomaterials in the Electrocatalytic Reduction of CO2: A Review. MDPI. [Link]
-
Concise Review of Nanomaterial Synthesis and Applications in Metal Sulphides. urfjournals.org. [Link]
-
Safety and Handling of Thioacetamide (CAS 62-55-5) in the Lab. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Kinetics of the hydrolysis of thioacetamide in alkaline solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Thioacetamide - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
(PDF) Inorganic Qualitative Analysis: A Greener Approach. ResearchGate. [Link]
-
Why should I use thioacetamide instead of H2S when trying to separate cations from the H2S-group of cations? Chemistry Stack Exchange. [Link]
-
Thioacetamide: A Versatile Sulfur-Containing Compound in Chemistry. Market Publishers. [Link]
-
Thiazoles and Thioacetamide. ResearchGate. [Link]
-
Qualitative Analysis of Group I Cations: Precipitation and Separation of Group I Ions. University of Nebraska-Lincoln. [Link]
-
Thioacetamide as a sulfide precipitant in qualitative and quantitative analysis. Journal of Chemical Education. [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. [Link]
-
Thioacetamide - Wikipedia. Wikipedia. [Link]
-
"Thioacetamide As A Sulfur Precursor For Chalcopyrite Thin Film Solar C". University of South Florida Scholar Commons. [Link]
-
Preparation of Thioacetamide. Lu Le Laboratory. [Link]
-
Effect of the organic sulfur source on the photocatalytic activity of CdS. PMC - NIH. [Link]
- Improved process for the preparation of thioacetamide.
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 7. Thioacetamide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of the hydrolysis of thioacetamide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. "Thioacetamide As A Sulfur Precursor For Chalcopyrite Thin Film Solar C" by Alex Alphonse [mavmatrix.uta.edu]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Pyridylsulfonyl)thioacetamide
Document ID: TSS-CHEM-442B Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for the synthesis and optimization of 2-(2-Pyridylsulfonyl)thioacetamide. This molecule, containing a key sulfonylthioacetamide moiety, is a potentially valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can lead to low yields, complex product mixtures, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical troubleshooting and robust reaction optimization. We will address common issues encountered during the synthesis, which we propose via a reliable two-step pathway, and offer field-proven solutions to enhance yield, purity, and reproducibility.
Part 1: Proposed Synthetic Pathway
The synthesis of this compound can be efficiently approached through a two-step process starting from 2-chloropyridine. The pathway involves the formation of an amide precursor followed by a thionation reaction.
Caption: Proposed two-step synthetic workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 30%. Which reaction parameters are most critical?
A1: Low overall yield is a frequent issue. The two most critical points to investigate are:
-
The Thionation Step (Step 2): This is often the primary source of yield loss. The efficacy of the thionating agent (e.g., Lawesson's Reagent, P₄S₁₀) is highly dependent on its purity and the reaction conditions. These reagents are sensitive to moisture, and the reaction requires stringent anhydrous conditions and optimal temperature control to proceed efficiently without degrading the product.
-
Purity of the Amide Precursor (Step 1): Impurities from the first step, such as unreacted 2-chloroacetamide or residual base, can interfere with the thionation reaction, leading to a complex mixture of byproducts and consuming the thionating agent. Ensure the precursor is thoroughly purified and dried before proceeding.
Q2: The thionation reaction turns dark brown/black and yields a complex mixture on my TLC plate. What is likely happening?
A2: A dark, complex reaction mixture typically indicates decomposition. Thioamides, particularly those with electron-withdrawing groups like a pyridylsulfonyl moiety, can be thermally unstable. The likely causes are:
-
Excessive Temperature: Overheating the reaction during thionation can cause the starting material or the desired thioamide product to decompose.
-
Prolonged Reaction Time: Heating for too long, even at the correct temperature, can also lead to degradation. Reaction progress must be carefully monitored by TLC or LC-MS.[1]
-
Reactive Byproducts: Thionating agents can generate reactive intermediates that may lead to undesired side reactions if not properly controlled.[2]
Q3: How can I effectively purify the final this compound product? It seems to streak on my silica gel column.
A3: Thioamides are known to be challenging to purify via standard silica gel chromatography due to their polarity and ability to chelate with the silica surface, causing streaking and yield loss.
-
Alternative Stationary Phase: Consider using alumina (neutral or basic) for column chromatography, which can sometimes provide better separation for polar, sulfur-containing compounds.
-
Solvent System Modification: Adding a small amount of a competitive polar solvent like methanol or a base like triethylamine (0.5-1%) to your mobile phase (e.g., dichloromethane/ethyl acetate) can help reduce tailing on silica gel.
-
Recrystallization: This is often the most effective method. After a crude column pass to remove major impurities, attempt recrystallization from a suitable solvent system like ethanol, ethyl acetate/hexane, or isopropanol.[3]
Q4: Is my thionating agent still active? How can I check?
A4: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) can degrade upon exposure to atmospheric moisture. A simple qualitative check for Lawesson's Reagent is its smell; it should have a characteristic hydrogen sulfide-like odor. However, the best practice is to use a freshly opened bottle or material that has been stored under an inert atmosphere in a desiccator. If you suspect your reagent is old, it is often more cost-effective to purchase a new batch than to troubleshoot with potentially inactive material.
Part 3: In-Depth Troubleshooting Guides
Guide 1: Low Yield or Complete Reaction Failure
This guide provides a systematic approach to diagnosing and resolving issues related to poor conversion.
Caption: Decision tree for troubleshooting low reaction yield.
A. Issues in Step 1: Synthesis of 2-(2-Pyridylsulfonyl)acetamide
-
Problem: Low conversion of sodium pyridine-2-sulfinate.
-
Cause: Inefficient nucleophilic substitution. The sulfinate may be a weak nucleophile, or the reaction conditions may not be optimal.
-
Solution:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation without hindering the nucleophile.
-
Temperature Control: This reaction may require heating. We recommend starting at 60-80°C and monitoring by TLC.[1] Be cautious, as higher temperatures can lead to decomposition.
-
Base Strength: A moderately strong base like potassium carbonate (K₂CO₃) is usually sufficient. Ensure it is finely powdered and dry to maximize its surface area and reactivity.
-
-
B. Issues in Step 2: Thionation
-
Problem: Starting amide is recovered, with little to no thioamide formed.
-
Cause 1: Inactive thionating agent.
-
Solution: As mentioned in the FAQ, use a fresh bottle of Lawesson's Reagent or P₄S₁₀. Store it properly under inert gas.
-
-
Cause 2: Insufficient temperature.
-
Solution: Thionation reactions often require significant thermal energy to proceed. Refluxing in THF (boiling point ~66°C) may be insufficient. Consider switching to a higher-boiling solvent like 1,4-dioxane (boiling point ~101°C) or toluene (boiling point ~111°C).[2] A systematic temperature screen from 80°C to 110°C is advisable.
-
-
Cause 3: Incorrect stoichiometry.
-
Solution: For Lawesson's Reagent, which provides two thionating sulfur atoms, a stoichiometry of 0.5 equivalents relative to the amide is theoretically needed. However, due to potential degradation or side reactions, it is common practice to use a slight excess, typically 0.6-0.8 equivalents.
-
-
Guide 2: Product Instability and Purification
-
Problem: The purified product degrades over time, even when stored.
-
Cause: Thioamides can be susceptible to oxidation and hydrolysis, especially if residual acid or base from the workup is present. The sulfonyl group can also influence the stability of the adjacent thioamide.
-
Solution:
-
Neutral Workup: During the aqueous workup, ensure the final pH is neutral before extraction. Wash the combined organic layers with brine to remove excess water.[4]
-
Thorough Drying: Dry the final product under a high vacuum for several hours to remove all traces of solvent.[4]
-
Inert Atmosphere Storage: Store the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) and protected from light.
-
-
-
Problem: Product is lost during workup.
-
Cause: The thioacetamide product may have some water solubility, leading to losses during the aqueous wash steps.[3]
-
Solution:
-
Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous layer.[4]
-
Back-Extraction: If the product is ionizable, adjusting the pH of the aqueous layer can sometimes suppress its solubility, but this must be done with care to avoid hydrolysis.
-
Brine Wash: Always wash the combined organic extracts with a saturated sodium chloride (brine) solution. This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.[4]
-
-
Part 4: Data Summary & Recommended Starting Conditions
The table below summarizes key parameters for the critical thionation step. These are recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Thionating Agent | Lawesson's Reagent | Generally provides cleaner reactions and is more soluble in organic solvents than P₄S₁₀. Use 0.6-0.8 equivalents. |
| Solvent | Anhydrous 1,4-Dioxane | Higher boiling point than THF ensures sufficient energy for the reaction. Must be thoroughly dried over molecular sieves or sodium. |
| Temperature | 100-110°C (Reflux) | A good starting point for driving the reaction to completion. Lower temperatures may lead to incomplete conversion.[5][6] |
| Reaction Time | 2-6 hours | Monitor progress every hour by TLC. Prolonged heating can cause product decomposition.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from deactivating the thionating agent and minimizing oxidative side reactions. |
Part 5: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(2-Pyridylsulfonyl)acetamide (Precursor)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium pyridine-2-sulfinate (1.0 eq), 2-chloroacetamide (1.1 eq), and powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the sulfinate.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting sulfinate spot has been consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the white solid under high vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Thionation to form this compound
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the purified 2-(2-Pyridylsulfonyl)acetamide (1.0 eq) and Lawesson's Reagent (0.7 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2-0.4 M.
-
Reaction: Heat the mixture to reflux (approximately 101°C) with vigorous stirring. The mixture will likely turn yellow.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting amide is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography (neutral alumina is recommended, starting with 20% ethyl acetate/hexanes and gradually increasing the polarity). Combine the product-containing fractions, remove the solvent under reduced pressure, and dry under high vacuum to yield the final product.
References
- Lu Le Laboratory. (2013). Preparation of Thioacetamide - Organosulfur Compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2744016, this compound.
- Brocklehurst, K., & Little, G. (1973). Reactions of l-ergothioneine and some other aminothiones with 2,2′- and 4,4′-dipyridyl disulphides and of l-ergothioneine with iodoacetamide. National Center for Biotechnology Information.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of L-Pyroglutaminol.
- Khabnadideh, S., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI.
- Reilly Industries, Inc. (1995). Improved process for the preparation of thioacetamide. Google Patents.
- Reilly Industries, Inc. (1994). Process for the preparation of thioacetamide. Google Patents.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Lu Le Laboratory: Preparation of Thioacetamide - Organosulfur Compounds - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 6. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
Technical Support Center: 2-(2-Pyridylsulfonyl)thioacetamide Reactions
Welcome to the technical support center for 2-(2-Pyridylsulfonyl)thioacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction: The Synthetic Challenge
This compound is typically synthesized via the thionation of its corresponding amide precursor, 2-(2-pyridylsulfonyl)acetamide. The most common reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). While effective, this reaction is not without its challenges, often leading to a mixture of products that can complicate purification and downstream applications. This guide will focus on identifying and mitigating the formation of common side products.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is incomplete, and I have a significant amount of starting material (2-(2-pyridylsulfonyl)acetamide) remaining. What could be the cause?
Answer:
Incomplete conversion is a frequent issue in thionation reactions. Several factors can contribute to this:
-
Insufficient Lawesson's Reagent: The stoichiometry of Lawesson's Reagent is critical. While a 0.5 equivalent is theoretically sufficient, it's common to use a slight excess (0.6-0.7 equivalents) to drive the reaction to completion.
-
Low Reaction Temperature: Thionation reactions generally require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. For most amide thionations, a temperature range of 80-110°C in a high-boiling solvent like toluene or xylene is recommended.[1]
-
Poor Solubility: The starting amide and Lawesson's Reagent must be adequately dissolved in the reaction solvent for an efficient reaction. If solubility is an issue, consider a higher reaction temperature or a different solvent system (e.g., dioxane, THF).
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: If you observe significant starting material, consider a stepwise addition of a small amount of extra Lawesson's Reagent (0.1-0.2 eq) and continue monitoring by TLC.
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments, being careful not to exceed the decomposition temperature of your product.
-
Solvent Screening: If solubility is a persistent issue, perform small-scale test reactions in alternative high-boiling point solvents.
Question 2: I've isolated my product, but the yield is over 100%, and I see a persistent baseline spot on my TLC. What is this impurity?
Answer:
A yield exceeding 100% and a polar, UV-active impurity that remains at the baseline on a silica gel TLC plate are classic indicators of contamination with byproducts from Lawesson's Reagent.[2][3] The primary byproduct is an oxothiophosphine species, and another common one is 4-methoxybenzenecarbothioic acid.[2] These phosphorus-containing byproducts are often difficult to remove by standard silica gel chromatography.
Visualizing the Problem:
Caption: Separation of the desired product from Lawesson's Reagent byproducts.
Troubleshooting Protocol: Removing Lawesson's Reagent Byproducts
-
Aqueous Workup: After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with any remaining Lawesson's Reagent and its acidic byproducts.
-
Filtration: In some cases, the phosphorus byproducts may precipitate from the organic solvent. If so, a simple filtration before aqueous workup can remove a significant portion of the impurity.
-
Modified Chromatography:
-
Column Priming: Pre-treat your silica gel column with a solvent system containing a small amount of a weak base, such as triethylamine (0.5-1%), to neutralize the acidic silica surface. This can help in eluting the desired product while retaining the acidic byproducts.
-
Alternative Adsorbents: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic), which may have a different selectivity for the impurities.
-
Question 3: My mass spectrometry results show a peak corresponding to the starting amide (oxygen instead of sulfur). Is this just unreacted starting material?
Answer:
While it could be unreacted starting material, it is more likely the result of hydrolysis of the thioamide back to the amide. This can happen under certain conditions:
-
During Workup: Thioamides can be sensitive to hydrolysis, especially in the presence of water and acid or base.[4] Prolonged exposure to aqueous acidic or basic conditions during the workup should be avoided.
-
On Silica Gel: The acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive thioamides during column chromatography.[5] This is often observed as "streaking" of the product spot on the TLC plate.
-
In Solution During Storage: Depending on the solvent and the presence of trace amounts of water and acid/base, the thioamide may slowly hydrolyze over time.
Mitigation Strategies:
| Stage | Preventative Measure | Rationale |
| Workup | Minimize contact time with aqueous layers. Use a neutral pH wash (e.g., brine) as the final wash. | Reduces the opportunity for acid or base-catalyzed hydrolysis. |
| Purification | Use deactivated silica gel or add a small amount of a non-polar base (e.g., triethylamine) to the eluent. | Neutralizes the acidic sites on the silica gel, preventing on-column hydrolysis. |
| Storage | Store the purified compound as a solid under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. | Minimizes exposure to atmospheric moisture and light, enhancing long-term stability. |
Question 4: I am concerned about the stability of the pyridylsulfonyl group during the thionation reaction. Can it react with Lawesson's Reagent?
Answer:
This is a valid concern given the reactivity of Lawesson's Reagent. However, the sulfonyl group (SO₂) is generally stable and unreactive towards thionating agents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[6] Lawesson's reagent is known to react with sulfoxides (S=O) to form thioethers, but the higher oxidation state of the sulfur in a sulfone makes it significantly less susceptible to this reaction.[7][8]
Plausible (but Unlikely) Side Reaction:
While direct thionation of the sulfonyl group is highly unlikely, extreme reaction conditions (very high temperatures for prolonged periods) could potentially lead to decomposition or rearrangement reactions. However, under standard thionation conditions for amides, the pyridylsulfonyl group is expected to remain intact.
Workflow for Verifying Structural Integrity:
Caption: Analytical workflow to confirm the structural integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of thionation using Lawesson's Reagent?
A1: Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide intermediate. This ylide reacts with the carbonyl group of the amide in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to form the desired thioamide and a stable oxothiophosphine byproduct. The formation of the strong phosphorus-oxygen double bond is a key driving force for the reaction.[9][10]
Q2: What are the best analytical techniques to monitor the reaction and characterize the final product and its impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid reaction monitoring. Use a UV lamp (254 nm) for visualization. The thioamide product is typically less polar than the starting amide.
-
High-Performance Liquid Chromatography (HPLC): Excellent for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a good starting point.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying potential side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The ¹³C chemical shift of the thiocarbonyl carbon is significantly downfield (around 200-210 ppm) compared to the amide carbonyl carbon (around 170 ppm).[5]
Q3: Can I use other thionating agents besides Lawesson's Reagent?
A3: Yes, other thionating agents can be used, though Lawesson's Reagent is often preferred for its milder reaction conditions and better solubility in organic solvents compared to phosphorus pentasulfide (P₄S₁₀). Other options include Belleau's reagent or, in some specific cases, P₄S₁₀ in pyridine.[11] The choice of reagent may influence the reaction conditions and the side product profile.
Q4: My thioamide product appears to be unstable and decomposes over time. How can I improve its stability?
A4: Thioamides can be sensitive to air, light, and moisture. For long-term storage, it is best to keep the purified compound as a solid in a sealed vial under an inert atmosphere (nitrogen or argon) and store it in a freezer. Avoid storing it in solution for extended periods, as this can accelerate decomposition.
References
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Lawesson's reagent. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Wencewicz, T. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Natural Products, 83(3), 834–854. [Link]
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G, Z. A., & Kumar, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
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Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link]
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Gimi, R. (2019, June 8). What's the by-product of Lawesson's reagent? ResearchGate. [Link]
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Aslanidis, P., & Kappan, J. (2010). Interaction of Thioamides, Selenoamides, and Amides With Diiodine. Polyhedron, 29(1), 1-13. [Link]
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Kojima, T., Miyamoto, S., & Yoshimatsu, M. (1991). Molecular and crystal structures of 2-(2-pyridyl)thioacetamide derivatives and possible relationship with inhibitory activity for gastric acid secretion. Journal of Pharmaceutical Sciences, 80(2), 190-196. [Link]
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Drugs.com. (2009, February 4). Thioamides Drugs. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]
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Thioamide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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chemeurope.com. (n.d.). Lawesson's reagent. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 46(20), 3725-3728. [Link]
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Elneairy, M. A. A., Eldin, S. M., & Attia, M. F. M. (2015). 2-Ethanethioamide in Heterocyclic Synthesis: Synthesis and Characterization of Several New Pyridine and Fused Azolo- and Azinopyridine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1368-1375. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
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DeKorver, K. A., Song, F., & Li, G. (2010). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Organic Letters, 12(12), 2840–2843. [Link]
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Efimov, I., & Bakulev, V. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. European Journal of Organic Chemistry, 2015(26), 5789-5795. [Link]
-
Notario, R., & Gámez, J. A. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7036–7045. [Link]
-
Yu, Y., Czepukojc, B., Jacob, C., Jiang, Y., Zeller, M., Brückner, C., & Zhang, J. L. (2013). Thionation reactions of 2-pyrrole carboxylates. RSC Advances, 3(47), 24966-24969. [Link]
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Ghozlan, S. A. S., Hassan, M. A. E., & El-Shafei, A. K. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8856. [Link]
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Bakulev, V. A., & Efimov, I. V. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 18, 1245-1253. [Link]
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Thioacetamide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Reilly Industries, Inc. (1995). Improved process for the preparation of thioacetamide.
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Li, X., Li, X., & Wang, B. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(11), 2588. [Link]
- Zhang, J. (2016). Method for preparing thioacetamide.
-
Lu Le Laboratory. (2013, August 19). Preparation of Thioacetamide. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5424. [Link]
-
Reilly Industries, Inc. (1995). Improved process for the preparation of thioacetamide. European Patent No. EP0648742A1. [Link]
-
Bergman, J., & Pettersson, B. (2011). A New Look at an Old Reagent: P4S10 in Pyridine. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]
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Butler, D. E. (1958). Hydrolysis Reactions of Thioacetamide in Aqueous Solutions. Analytical Chemistry, 30(8), 1379–1383. [Link]
-
The Royal Society of Chemistry. (2013). Rapid formal hydrolysis of peptide-thioesters. [Link]
-
Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
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Technical Support Center: Troubleshooting Low Yields with 2-(2-Pyridylsulfonyl)thioacetamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(2-Pyridylsulfonyl)thioacetamide in their synthetic workflows. As Senior Application Scientists, we understand that achieving optimal yields is critical for the success of your research. This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in chemical principles and field-proven insights to help you overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing significantly lower than expected yields in my reaction using this compound. What are the most common general factors I should investigate first?
A1: Low yields in any chemical reaction can often be traced back to a few fundamental parameters. Before delving into the specific chemistry of this compound, it is crucial to ensure these general factors are well-controlled.
-
Reagent Purity and Stoichiometry: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.[1] Ensure the purity of all reactants, especially your this compound and any electrophilic partners. Verify the accurate weighing and molar ratios of your reagents. An excess of one reactant may not always drive the reaction to completion and can sometimes lead to the formation of byproducts.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables that dictate reaction kinetics and selectivity.[2][3][4] A reaction that is too slow may not reach completion, while excessive heat can lead to decomposition of starting materials or products.[5] Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Solvent Choice and Moisture Content: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction. Ensure your solvent is of appropriate grade and, most importantly, anhydrous if the reaction is moisture-sensitive. Thioamides can be susceptible to hydrolysis, and the presence of water can lead to the formation of the corresponding amide, reducing the yield of your desired product.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[6] Inefficient extraction, product decomposition on silica gel, or co-elution with impurities can all contribute to a lower isolated yield. Analyze your work-up procedure to identify potential areas of product loss.
Q2: My reaction is a Hantzsch-type synthesis of a thiazole derivative using this compound and an α-haloketone. What specific side reactions should I be aware of?
A2: The Hantzsch thiazole synthesis is a powerful method for constructing the thiazole ring.[7] However, the use of a reactive thioamide like this compound introduces specific possibilities for side reactions that can impact your yield.
-
Competing Nucleophilic Attack: The thioamide functional group possesses two nucleophilic centers: the sulfur and the nitrogen atoms. While the desired reaction involves the sulfur atom attacking the α-haloketone, the nitrogen can also compete in this initial step under certain conditions. This can lead to the formation of undesired isomers or byproducts.
-
Self-condensation and Decomposition of this compound: Thioamides can be thermally sensitive. At elevated temperatures, this compound could potentially undergo self-condensation or decomposition, especially in the presence of a base. The electron-withdrawing nature of the pyridylsulfonyl group can activate the adjacent methylene protons, making them susceptible to deprotonation and subsequent side reactions.
-
Formation of Oxazole Byproducts: If your α-haloketone is not completely pure and contains traces of the corresponding α-hydroxyketone, or if hydrolysis of the α-haloketone occurs during the reaction, you may observe the formation of the corresponding oxazole byproduct.
-
Over-alkylation or Multiple Reactions: If the stoichiometry is not carefully controlled, or if the reaction conditions are too harsh, the newly formed thiazole ring can sometimes undergo further reactions, such as N-alkylation if a strong base is used in excess.
Below is a workflow to help diagnose potential issues in a Hantzsch-type synthesis:
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Q3: I suspect my this compound is degrading during the reaction. What are the likely degradation pathways and how can I mitigate them?
A3: The structure of this compound contains two key functional groups that can be susceptible to degradation under certain conditions: the thioamide and the sulfonyl group.
-
Oxidation of the Thioamide: The sulfur atom in the thioamide group is susceptible to oxidation, potentially forming a thioamide S-oxide or even a thioamide S,S-dioxide, especially at elevated temperatures with prolonged exposure to air or in the presence of oxidizing agents.[2] These oxidized species are generally more reactive and can lead to a cascade of undesired products.
-
Mitigation: To minimize oxidation, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, use degassed solvents.
-
-
Hydrolysis of the Thioamide: As mentioned earlier, thioamides can be hydrolyzed to the corresponding amides in the presence of water, particularly under acidic or basic conditions.
-
Mitigation: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use. If the reaction requires an aqueous work-up, perform it at a low temperature and minimize the time the product is in contact with the aqueous phase.
-
-
Degradation of the Sulfonyl Group: While generally stable, sulfonyl groups can undergo cleavage under strongly nucleophilic or reductive conditions, although this is less common under typical synthetic protocols.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q4: What are the optimal reaction conditions for using this compound in a typical condensation reaction?
A4: The optimal reaction conditions will always be substrate-dependent. However, based on the reactivity of similar thioamides, we can provide a general starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | Anhydrous ethanol, isopropanol, or DMF | Protic solvents can facilitate the reaction, while DMF is a good polar aprotic option. Ensure the solvent is dry. |
| Temperature | Room temperature to 60 °C | Start at a lower temperature to minimize side reactions and decomposition. Gradually increase if the reaction is slow. |
| Base | Weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) | A mild base is often sufficient to promote the reaction without causing significant degradation of the thioamide. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the thioamide sulfur. |
Experimental Protocol: General Procedure for Thiazole Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.1-0.5 M) under an inert atmosphere, add the α-haloketone (1.0-1.1 eq).
-
Add a mild base such as sodium bicarbonate (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature to 40-60 °C.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Eawag. (2006, November 6). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
-
Quora. (2021, October 19). What are the factors that can affect a percentage yield of a reaction with a brief explanation of each?[Link]
-
Study.com. (n.d.). List three factors that can affect the actual yield of a chemical reaction. Include an explanation of how each affects the yield.[Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?[Link]
-
MDPI. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
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- 5. Thiazole synthesis [organic-chemistry.org]
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- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 2-(2-Pyridylsulfonyl)thioacetamide Reactions
Welcome to the technical support center for researchers working with 2-(2-pyridylsulfonyl)thioacetamide and its derivatives. This guide is designed to provide practical, field-tested advice for purifying products from reactions involving this versatile chemical moiety. The unique combination of a basic pyridyl ring, a polar sulfonyl group, and a reactive thioacetamide presents specific challenges and opportunities in purification. This document provides in-depth troubleshooting guides and standardized protocols to help you achieve high purity for your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What is the most critical first step before attempting any large-scale purification of my this compound derivative?
A1: The indispensable first step is a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a quick and inexpensive snapshot of your reaction's outcome, revealing the number of components, their relative polarities, and the presence of unreacted starting materials. This initial assessment is crucial for selecting the most appropriate purification method, whether it be column chromatography, recrystallization, or liquid-liquid extraction. For sulfonamides, visualization under UV light at 254 nm is typically effective, and staining with reagents like fluorescamine can enhance detection[1].
Q2: What are the most common types of impurities I should anticipate in my reaction?
A2: Impurities are highly dependent on the specific reaction, but several classes are common:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound or other reagents.
-
Reagent-Derived Byproducts: If you are synthesizing the thioacetamide using Lawesson's reagent, phosphorus-containing byproducts are a major concern. These can often be decomposed into more polar species to simplify purification[2][3].
-
Side-Reaction Products: The thioamide functional group can be oxidized to its S-oxide or S,S-dioxide[4] or hydrolyzed back to the corresponding amide, especially under harsh acidic or basic conditions.
-
Decomposition Products: Thioacetamide itself can undergo fragmentation under certain conditions, potentially leading to elemental sulfur and acetonitrile[5].
Q3: How do the different functional groups in my molecule—pyridyl, sulfonyl, and thioacetamide—affect my choice of purification strategy?
A3: The interplay of these groups is key:
-
Pyridyl Group: This nitrogenous heterocycle imparts basicity. This property can be exploited during a liquid-liquid extraction workup, where washing with a dilute acid (e.g., 1M HCl) can protonate the pyridine, pulling your desired compound into the aqueous layer and separating it from non-basic impurities[6]. However, this same basicity can cause streaking on silica gel columns due to strong interactions with acidic silanol groups.
-
Sulfonyl Group (-SO2-): This is a highly polar, electron-withdrawing group that significantly increases the polarity of the molecule. This generally means that more polar solvent systems will be required for elution in normal-phase chromatography.
-
Thioacetamide Group (-C(S)NH2): This group is also polar and can participate in hydrogen bonding. It is more susceptible to hydrolysis than a standard amide and can coordinate to metals. Its presence contributes to the overall polarity of the molecule.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q1: My compound streaks badly on my silica gel column, leading to poor separation. What's happening and how can I fix it?
-
Probable Cause: The basic pyridyl nitrogen is strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven movement up the column, resulting in "streaking" or "tailing" of the spot.
-
Suggested Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is the most common choice. Alternatively, pyridine can be used.
-
Change the Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. Deactivated silica gel or specialized amide-modified silica phases have also shown good selectivity for sulfonamides[7].
-
Q2: I've run a column, but my desired product is still contaminated with a very close-running impurity. How can I improve the separation?
-
Probable Cause: The impurity has a polarity very similar to your product, making separation by standard chromatography difficult.
-
Suggested Solution:
-
Optimize Chromatography Conditions:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve closely eluting compounds that run together under isocratic (constant solvent) conditions[7].
-
Try a Different Solvent System: The selectivity of the separation can change dramatically with different eluents. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.
-
Improve Column Packing: Ensure your column is packed perfectly without any channels or bubbles, as these imperfections severely degrade resolution[8].
-
-
Consider Recrystallization: If your product is a solid, recrystallization is an excellent technique for removing small amounts of impurities. The process relies on differences in solubility rather than polarity and can often succeed where chromatography fails[9].
-
Derivative Formation: In challenging cases, you could temporarily convert your product into a derivative with significantly different properties, purify the derivative, and then convert it back to the original product. This is a last resort due to the extra synthetic steps involved.
-
Q3: My product is a solid, but it "oils out" instead of forming crystals during recrystallization. What should I do?
-
Probable Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth. The presence of impurities can also inhibit crystallization.
-
Suggested Solution:
-
Lower the Cooling Temperature: Dissolve the compound in the minimum amount of hot solvent, then allow it to cool much more slowly. Start by letting it cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer[10]. Slow cooling is critical for forming high-quality crystals[11].
-
Change the Solvent System: Use a lower-boiling point solvent. Alternatively, switch to a two-solvent recrystallization system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly[12].
-
Induce Crystallization: If the solution is supersaturated but won't crystallize, you can try "seeding" it with a tiny crystal of the pure product or scratching the inside of the flask with a glass rod to create nucleation sites[13].
-
Q4: How do I remove the phosphorus-based byproducts after using Lawesson's reagent to synthesize my thioacetamide?
-
Probable Cause: Lawesson's reagent (LR) generates a stoichiometric six-membered ring phosphorus-sulfur byproduct that can have similar solubility to the desired thioamide product, making it difficult to remove by standard extraction.
-
Suggested Solution:
-
Post-Reaction Quench/Decomposition: A highly effective method is to decompose the LR byproduct into a much more polar species. After the thionation reaction is complete, adding ethanol and refluxing for a period can convert the byproduct into diethyl thiophosphate, which is more easily removed during a subsequent aqueous workup or column chromatography[2][3]. This treatment can significantly simplify the purification process.
-
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for separating moderately polar, basic compounds like this compound derivatives.
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Prepare the Eluent: Prepare the chosen solvent system and add 0.5% (v/v) triethylamine (Et3N). For example, for 1 L of eluent, add 5 mL of Et3N.
-
Pack the Column: Pack a glass chromatography column with silica gel using either a "wet" or "dry" packing method[8]. Ensure the packing is uniform and free of air bubbles. Equilibrate the column by passing 2-3 column volumes of the prepared eluent through the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column[8].
-
Elute and Collect: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Two-Solvent Recrystallization
This method is ideal when finding a single suitable recrystallization solvent is difficult[12].
-
Select Solvents: Choose a pair of miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is nearly insoluble. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane[14].
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Heat it while adding the minimum amount of the hot "good" solvent required to fully dissolve it[11].
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (precipitate) appears.
-
Re-dissolve: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.
-
Cool and Crystallize: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation[13].
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities[11].
-
Dry the Product: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or vacuum oven.
Section 4: Data and Workflow Visualization
Table 1: Common Purification Systems for Sulfonylthioacetamide Derivatives
| Purification Method | Solvent System / Conditions | Typical Use Case & Expert Insights |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) + 0.5% Et3N | Excellent for separating compounds of low to moderate polarity. The Et3N is crucial to prevent streaking from the pyridyl group[7]. |
| Column Chromatography | Dichloromethane / Methanol (Gradient) + 0.5% Et3N | Suitable for more polar compounds that do not move in Hex/EtOAc. Start with a low percentage of methanol (1-2%) and increase gradually. |
| Recrystallization | Ethanol / Water | A good starting point for polar, hydrogen-bonding compounds. Dissolve in hot ethanol, add hot water until cloudy[12]. |
| Recrystallization | Ethyl Acetate / Hexane | Effective for compounds of moderate polarity. Dissolve in hot ethyl acetate, add hexane until cloudy. |
| Liquid-Liquid Extraction | Ethyl Acetate & 1M HCl (aq) | Used during workup to separate the basic product from neutral or acidic impurities. The product will move to the aqueous acid layer[6]. |
| Liquid-Liquid Extraction | Ethyl Acetate & Saturated NaHCO3 (aq) | Used during workup to remove acidic impurities from the organic layer containing the desired product. |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical flow for selecting the appropriate purification method based on initial observations.
Caption: Decision workflow for selecting a purification method.
Diagram 2: General Experimental Purification Sequence
This diagram illustrates a standard sequence from reaction completion to the isolation of a pure product.
Caption: Standard experimental sequence for workup and purification.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
-
Wang, Y., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. Available at: [Link]
- University of Colorado, Boulder. (n.d.). Recrystallization.
-
Fairman, J. W., et al. (2019). Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central. Available at: [Link]
- University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
-
Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- American Chemical Society. (2025). Thioamidation via Sulfur-Promoted Coupling of N-Methyliminodiacetyl Acylborons and Amines.
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ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Brocklehurst, K., et al. (1974). Reactions of l-ergothioneine and some other aminothiones with 2,2′- and 4,4′-dipyridyl disulphides and of l-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles, 2- and 4-thiopyridones, thiourea and thioacetamide as highly reactive neutral sulphur nucleophiles. Biochemical Journal. Available at: [Link]
-
Professor Davis. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. Available at: [Link]
- Columbia University. (n.d.). Recrystallization-1.pdf.
-
Wang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Senzer, B. D., et al. (2025).
-
Płotka-Wasylka, J., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
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AMTS. (2024). Optimizing Downstream Purification of Biochemicals with Liquid-Liquid Extraction Technology. YouTube. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Eawag. (2006). Thioacetamide Degradation Pathway. Eawag-BBD. Retrieved from [Link]
- Inam, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics.
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. Available at: [Link]
-
Frolova, T. S., et al. (2016). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. ResearchGate. Available at: [Link]
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"stability of 2-(2-Pyridylsulfonyl)thioacetamide under acidic/basic conditions"
Technical Support Center: 2-(2-Pyridylsulfonyl)thioacetamide
Introduction: Understanding the Stability Profile of this compound
Welcome to the technical support guide for this compound (PubChem CID: 2744016)[1]. This document is intended for researchers, medicinal chemists, and process development scientists utilizing this compound. Due to its bifunctional nature, containing both a sulfonyl group and a thioacetamide moiety, understanding its stability across a range of pH conditions is critical for consistent experimental outcomes, accurate analytical measurements, and successful downstream applications.
This guide provides a troubleshooting framework based on the known chemical properties of these functional groups. We will explore the anticipated degradation pathways and offer validated protocols to empirically determine the stability of this compound in your specific experimental matrix.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability of the sulfonyl group in this molecule?
A: The pyridylsulfonyl group is expected to be highly stable under most experimental conditions. Sulfonyl groups, in general, are robust and resistant to both acidic and basic hydrolysis.[2] Deprotection or cleavage of a sulfonyl group typically requires harsh conditions, such as heating with strong acids or using specific reductive methods (e.g., Mg/MeOH), which are not common in standard analytical or biological assays.[2][3][4] Therefore, degradation of the sulfonyl moiety is not an anticipated liability under typical acidic or basic conditions.
Q2: What is the primary point of instability in this compound?
A: The primary site of potential degradation is the thioacetamide functional group . Thioamides are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding amide and hydrogen sulfide (H₂S).[5][6][7] This is the most probable degradation pathway you will encounter.
Caption: Chemical Structure of this compound.
Q3: My analytical results show a loss of the parent compound when using an acidic mobile phase (e.g., 0.1% TFA in water). Why is this happening?
A: This is a classic sign of on-column or in-solution degradation due to acid-catalyzed hydrolysis of the thioacetamide group. The presence of water and a strong acid like trifluoroacetic acid (TFA) can facilitate the conversion of the thioamide to the corresponding amide, 2-(2-Pyridylsulfonyl)acetamide. Kinetic studies on thioacetamide itself confirm that acid-catalyzed hydrolysis occurs readily in aqueous solutions.[7][8]
Troubleshooting Steps:
-
Minimize Residence Time: Prepare samples immediately before injection. Avoid letting samples sit in acidic autosampler vials for extended periods.
-
Reduce Acidity: If your chromatography allows, try using a weaker acid (e.g., formic acid) or a buffered mobile phase at a higher pH (e.g., pH 3-4).
-
Lower Temperature: If possible, cool the autosampler (e.g., to 4°C) to slow the rate of hydrolysis.
Q4: I am observing a new peak in my chromatogram during a stability study under basic conditions. What could it be?
A: While thioamides are more susceptible to acid hydrolysis, they can also hydrolyze under basic conditions, although the mechanism and rate may differ. The likely product is still the corresponding amide. Another possibility, though less common for this structure, could be reactions involving the methylene group (the -CH₂-), which is positioned between two electron-withdrawing groups (sulfonyl and thioamide), making its protons slightly acidic. Under sufficiently strong basic conditions, deprotonation could occur, potentially leading to rearrangement or other secondary reactions.
Q5: How can I definitively determine the stability of this compound in my specific formulation or buffer?
A: The most reliable method is to conduct a Forced Degradation Study . This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, photolytic) and monitoring the formation of degradants over time. This not only establishes the stability profile but also helps in identifying potential degradation products that might need to be monitored in formal stability studies. A detailed protocol is provided in the "Experimental Protocols" section below.
Hypothesized Degradation Pathways
The following diagrams illustrate the most probable degradation mechanisms based on fundamental organic chemistry principles.
Caption: Hypothesized Acid-Catalyzed Hydrolysis of the Thioacetamide Moiety.
Caption: Hypothesized Base-Mediated Hydrolysis of the Thioacetamide Moiety.
Quantitative Stability Summary (Anticipated)
This table summarizes the expected stability based on the known chemistry of the functional groups. Actual stability must be confirmed experimentally using the protocols provided.
| Condition | Reagent | Temperature | Expected Stability | Primary Degradation Product |
| Acidic | 0.1 M HCl | 60 °C | Low | 2-(2-Pyridylsulfonyl)acetamide |
| Acidic | 0.1% TFA (aq) | 25 °C | Moderate | 2-(2-Pyridylsulfonyl)acetamide |
| Neutral | pH 7.4 Buffer | 25 °C | High | N/A (Negligible degradation expected) |
| Basic | 0.1 M NaOH | 60 °C | Low to Moderate | 2-(2-Pyridylsulfonyl)acetamide |
| Oxidative | 3% H₂O₂ | 25 °C | Moderate | Potential S-oxides |
| Thermal | Dry Solid | 80 °C | High | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a self-validating system to assess stability under various stress conditions.
Caption: Experimental Workflow for a Forced Degradation Study.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of stock with 9 mL of diluent (e.g., 50:50 ACN:Water).
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, and 24 hours).
-
Quenching:
-
For acid samples, immediately neutralize with an equimolar amount of NaOH.
-
For base samples, immediately neutralize with an equimolar amount of HCl.
-
This step is critical to halt the degradation reaction before analysis.
-
-
Analysis:
-
Dilute all samples (including the T=0 and control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradant masses.
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed. An ideal stability-indicating method will show a mass balance close to 100%.
Protocol 2: Generic Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or optimal wavelength for the parent compound)
-
Injection Volume: 10 µL
Note: This method serves as a starting point. It must be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.
References
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Roberts, J. C., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Thioacetamide. [Link]
-
Jakubec, P. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Butler, A. R., & Robertson, I. R. (1975). Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Swift, E. H., & Butler, E. A. (1958). Hydrolysis Reactions of Thioacetamide in Aqueous Solutions. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Hydrogen sulfide. [Link]
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"effect of temperature on 2-(2-Pyridylsulfonyl)thioacetamide reactivity"
Welcome to the technical support center for 2-(2-Pyridylsulfonyl)thioacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this reagent. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, particularly those related to thermal reactivity.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on the impact of temperature.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my reaction. What are the likely temperature-related causes?
-
Answer: Low product yield is a common issue that can often be traced back to suboptimal reaction temperatures. According to the Arrhenius equation, the reaction rate is exponentially dependent on temperature; a modest change can significantly impact the outcome.[1][2]
-
Is the reaction temperature too low? The activation energy barrier for the reaction may not be sufficiently overcome, leading to a slow or stalled reaction.[2][3] Gradually increase the reaction temperature in 5-10°C increments.
-
Is the reaction temperature too high? Excessive heat can lead to the degradation of this compound or your desired product. Thioamides, while useful, can be thermally sensitive.[4] Additionally, high temperatures can favor the formation of undesired side products.[5][6] Consider running the reaction at a lower temperature for a longer duration.
-
Is there localized overheating? Ensure uniform heating of the reaction mixture with vigorous stirring. Hot spots can cause localized decomposition.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: My reaction is producing significant amounts of impurities. How can temperature control help?
-
Answer: The formation of byproducts is often a consequence of temperature-dependent side reactions. At elevated temperatures, molecules have more kinetic energy, which can enable alternative reaction pathways with higher activation energies.[1][2]
-
Possible Side Reactions: Thioacetamides can undergo various reactions, and the pyridylsulfonyl group adds further complexity. At higher temperatures, you might observe desulfurization, hydrolysis (if water is present), or reactions involving the sulfonyl group. For instance, studies on similar thioamides have shown that different products can form at different temperatures, such as at 50°C versus refluxing conditions.[5][7]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward approach to favor the desired reaction pathway, which likely has a lower activation energy.
-
Optimize Reaction Time: A time-course study at a moderate temperature can help you identify the point of maximum product formation before significant byproduct accumulation occurs.
-
Consider a Different Solvent: The choice of solvent can influence reaction pathways. A solvent with a lower boiling point can act as a temperature ceiling.
-
-
Issue 3: Reagent Decomposition
-
Question: I suspect my this compound is decomposing during the reaction. What are the signs and how can I prevent it?
-
-
Signs of Decomposition:
-
Prevention Strategies:
-
Determine Thermal Stability: If possible, perform a small-scale experiment or use techniques like thermogravimetric analysis (TGA) to assess the decomposition temperature of your reagent under the reaction conditions.
-
Use the Lowest Effective Temperature: As a general rule, start with milder conditions and only increase the temperature if the reaction is too slow.[11]
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at higher temperatures.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the general role of temperature in reactions involving this compound?
-
A1: Temperature is a critical parameter that influences the rate, outcome, and selectivity of chemical reactions.[1][6] For this compound, temperature provides the necessary energy to overcome the activation barrier for the desired transformation.[2] However, excessive temperature can lead to decomposition or the formation of unwanted side products.[4][5] Precise temperature control is therefore essential for achieving reproducible and high-yielding results.[3]
-
-
Q2: Are there any known incompatibilities or hazardous reactions at elevated temperatures?
-
A2: While specific data for this compound is limited, thioamides as a class can decompose to release hydrogen sulfide, which is toxic and flammable.[8][10] Reactions with strong oxidizing agents at elevated temperatures should be approached with caution. It is always recommended to consult the Safety Data Sheet (SDS) and perform a risk assessment before conducting any new reaction.
-
-
Q3: How does the sulfonyl group affect the thermal stability of the thioacetamide moiety?
-
A3: The electron-withdrawing nature of the pyridylsulfonyl group can influence the reactivity of the adjacent methylene and thioamide groups. This may affect the molecule's thermal stability compared to simple thioacetamide, but the exact effects would need to be determined experimentally.
-
-
Q4: What is a good starting point for temperature optimization in a new reaction?
-
A4: A good starting point is often room temperature or slightly above (e.g., 40-50°C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). If the reaction is slow, the temperature can be increased incrementally. Conversely, if byproducts are observed, the temperature should be lowered.
-
Quantitative Data Summary
The following table provides general temperature-related data for thioacetamide, which can serve as a useful reference when working with its derivatives.
| Parameter | Value/Observation | Compound | Notes |
| Melting Point | 115 °C | Thioacetamide | Decomposition may occur at or above the melting point. |
| Reaction Temperature | 50 °C | Thioacetamide | Used for the formation of specific adducts with N-arylmaleimides.[7] |
| Reaction Temperature | 80 °C | Thioacetamide | Used as a source of sulfide ions for nanoparticle synthesis.[12] |
| Reaction Temperature | Reflux in Dioxane (~101 °C) | Thioacetamide | Leads to different products with N-arylmaleimides compared to lower temperatures.[5][7] |
| Reaction Temperature | 120-130 °C | Thioacetamide Synthesis | Optimal temperature range for the synthesis of thioacetamide from acetonitrile and H₂S.[13] |
Experimental Protocol Example: General Procedure for a Nucleophilic Addition Reaction
This protocol provides a general framework for a reaction where this compound acts as a nucleophile. Note: This is a hypothetical example and must be adapted for your specific substrate and reaction.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the electrophilic substrate (1.1 eq).
-
Solvent Addition: Add the desired solvent (e.g., acetonitrile, DMF, or THF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature (e.g., 50 °C). Ensure the flask is immersed to a level that promotes even heating.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Purification: Extract the product into a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Experimental Workflow Diagram
Caption: General experimental workflow for reactions with this compound.
References
-
Brocklehurst, K., & Little, G. (1972). Reactions of l-ergothioneine and some other aminothiones with 2,2′- and 4,4′-dipyridyl disulphides and of l-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles, 2- and 4-thiopyridones, thiourea and thioacetamide as highly reactive neutral sulphur nucleophiles. Biochemical Journal, 128(2), 475–477. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2744016, this compound. Retrieved from [Link]
-
Koval, O., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8823. [Link]
-
Lupașcu, C. A., et al. (2023). New CdS–Bentonite Composites with Photocatalytic Properties. Materials, 16(1), 398. [Link]
-
Asynt. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction? [Link]
-
Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023, August 15). The Effect of Temperature on Reaction Rates. [Link]
-
Eliason, R., & McMahon, T. M. (1981). Temperature effect on reaction rates. Journal of Chemical Education, 58(4), 354. [Link]
-
Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]
-
Efimov, I., et al. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. European Journal of Organic Chemistry, 2015(26), 5852-5863. [Link]
-
Koval, O., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8823. [Link]
-
Guchhait, S. K., & Shee, S. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. [Link]
- Google Patents. (n.d.).
-
Ledeți, I., et al. (2014). Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)thioacetate Moiety. REV.CHIM.(Bucharest), 65(10), 1184-1188. [Link]
-
Padwa, A., et al. (1993). 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. The Journal of Organic Chemistry, 58(15), 4144-4152. [Link]
-
Medenica, M., et al. (2009). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide. Journal of Thermal Analysis and Calorimetry, 97(1), 221-229. [Link]
-
Kojima, T., et al. (1991). Molecular and crystal structures of 2-(2-pyridyl)thioacetamide derivatives and possible relationship with inhibitory activity for gastric acid secretion. Journal of Pharmaceutical Sciences, 80(2), 190-196. [Link]
-
ResearchGate. (n.d.). Reaction of compound 2 with thioacetamide and thiobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2723949, Thioacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Separations with Thioacetamide. [Link]
-
Chang, Y.-L., et al. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. The Journal of Chemical Physics, 159(16), 164311. [Link]
-
Feng, H., et al. (2018). Effect of sulfur source on photocatalytic degradation performance of CdS/MoS2 prepared with one-step hydrothermal synthesis. Journal of Environmental Sciences, 68, 145-154. [Link]
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Technical Support Center: Managing Moisture Sensitivity in Thioacetamide Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with thioacetamide. This resource is designed to provide you with in-depth, field-proven insights into managing the inherent moisture sensitivity of thioacetamide, ensuring the success and reproducibility of your experiments. Here, you will find a blend of theoretical understanding and practical, actionable guidance to navigate the challenges associated with this versatile reagent.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of thioacetamide.
Q1: Why is thioacetamide considered moisture-sensitive?
Thioacetamide readily undergoes hydrolysis in the presence of water. This reaction decomposes the thioacetamide molecule, producing acetamide and hydrogen sulfide (H₂S) gas.[1][2] The rate of this hydrolysis is accelerated by increased temperature and is also dependent on the pH of the solution.[1] This sensitivity to moisture can lead to a decrease in the effective concentration of thioacetamide in your reaction, the introduction of unwanted byproducts, and potentially unsafe pressure buildup due to H₂S evolution.
Q2: What are the primary products of thioacetamide hydrolysis?
The complete hydrolysis of thioacetamide yields acetamide and hydrogen sulfide.[1][2] The overall reaction can be represented as:
CH₃C(S)NH₂ + H₂O → CH₃C(O)NH₂ + H₂S[2]
Q3: How can I visually identify if my thioacetamide has degraded?
Solid thioacetamide should be a white to pale yellow crystalline solid.[3] Significant discoloration, clumping, or the presence of a strong odor of rotten eggs (indicative of hydrogen sulfide) upon opening the container suggests degradation due to moisture exposure. For solutions, the presence of a precipitate (elemental sulfur from H₂S oxidation) or a noticeable H₂S smell are clear indicators of decomposition.[4]
Q4: What are the ideal storage conditions for solid thioacetamide?
To ensure its stability, solid thioacetamide should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of moisture.[5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize contact with ambient moisture.
Q5: Can I prepare a stock solution of thioacetamide? How should it be stored?
Yes, stock solutions of thioacetamide can be prepared. For short-term storage, a well-sealed container kept at 4°C is suitable. For long-term storage, it is advisable to store aliquots of the solution at -20°C to minimize degradation.[1] The choice of solvent is critical; anhydrous solvents should always be used for preparing stock solutions intended for moisture-sensitive reactions.
Troubleshooting Guide: Common Issues in Thioacetamide Reactions
This guide provides a systematic approach to identifying and resolving common problems encountered during experiments involving thioacetamide, with a focus on issues arising from its moisture sensitivity.
Table 1: Troubleshooting Common Problems in Thioacetamide Reactions
| Problem | Probable Cause(s) | Corrective Action(s) |
| Low or no product yield | Degradation of thioacetamide: The reagent may have been compromised by moisture prior to or during the reaction, reducing the amount of active reagent. | - Use a fresh, unopened container of thioacetamide or a properly stored sample. - Prepare fresh solutions of thioacetamide in anhydrous solvent immediately before use. - Implement strict anhydrous reaction conditions (see detailed protocol below). |
| Byproduct interference: Acetamide or excess H₂S from hydrolysis may be interfering with the reaction pathway or catalyst activity. | - Purify the thioacetamide before use if degradation is suspected. - In nanoparticle synthesis, acetamide can act as a capping agent, affecting particle growth. Consider purification of the product to remove it. - In organic synthesis, H₂S can act as a reducing agent or a nucleophile, leading to unwanted side reactions.[7] Use an inert gas sweep to remove H₂S as it forms. | |
| Inconsistent reaction rates or irreproducible results | Variable moisture content: Inconsistent levels of moisture in different reaction setups are leading to varying rates of thioacetamide hydrolysis and, consequently, different effective reagent concentrations. | - Standardize the procedure for drying glassware and solvents. - Always use the same grade of anhydrous solvents. - Employ inert atmosphere techniques consistently for all reactions. |
| Formation of unexpected byproducts | Reaction with hydrolysis products: The desired product or starting materials may be reacting with acetamide or hydrogen sulfide. | - Characterize byproducts using techniques like GC-MS or LC-MS to identify their source. - If H₂S is the culprit, consider adding a non-interfering scavenger for it. - If acetamide is interfering, a post-reaction purification step will be necessary. |
| Pressure buildup in the reaction vessel | Hydrogen sulfide evolution: Significant hydrolysis of thioacetamide is leading to the release of H₂S gas, especially at elevated temperatures. | - Ensure the reaction is conducted in a well-ventilated fume hood. - If the reaction is heated, provide a vent to safely release pressure, for example, through a bubbler. - Minimize the amount of water present in the reaction to reduce the rate of H₂S formation. |
The Mechanism of Thioacetamide Hydrolysis
Understanding the pathway of hydrolysis is key to mitigating its effects. The reaction can be catalyzed by both acids and bases. In acidic conditions, the hydrolysis of the thio-group is predominant, while in alkaline solutions, the hydrolysis of the amide group is more significant.[1]
Caption: Hydrolysis of thioacetamide to acetamide and hydrogen sulfide.
Experimental Protocols
Protocol 1: Preparation and Handling of Thioacetamide under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction that is sensitive to moisture, using thioacetamide as a reagent.
Materials:
-
Thioacetamide (reagent grade)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF, dioxane)[8][9]
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Schlenk line or glovebox[10]
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Septa and needles
Workflow for Anhydrous Reaction Setup:
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioacetamide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01414F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Scale-Up Considerations for Reactions with 2-(2-Pyridylsulfonyl)thioacetamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Pyridylsulfonyl)thioacetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling reactions involving this compound from the laboratory bench to pilot or production scale. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions.
Section 1: Critical Safety Protocols for Scale-Up
Scaling up any chemical reaction requires a thorough safety review, but the thioamide functional group present in this compound demands exceptional care. Thioacetamide and its derivatives are associated with significant health risks and have the potential to release toxic gases.
Q: What are the primary hazards of this compound and how do they impact scale-up?
A: While specific toxicological data for this compound is limited, the chemistry of the thioacetamide functional group provides a strong basis for hazard assessment. The parent compound, thioacetamide, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2] It is also known to be harmful if swallowed and causes serious skin and eye irritation.[1][3]
Key Scale-Up Implications:
-
Carcinogenicity & Exposure Risk: Handling gram-level quantities on an open bench is vastly different from managing kilogram-level batches. The risk of generating and inhaling dusts, or of significant skin contact, increases dramatically with scale. All operations must be designed to minimize or eliminate operator exposure.
-
Hydrogen Sulfide (H₂S) Release: Thioamides can hydrolyze or decompose, especially when heated or under acidic/basic conditions, to release highly toxic and flammable hydrogen sulfide gas.[1][4] On a large scale, this release can be rapid and substantial, creating a severe safety hazard.
-
Incompatibilities: Thioacetamide is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] These incompatibilities can lead to vigorous, exothermic reactions that are difficult to control in large reactors.
Q: What engineering controls and PPE are mandatory for handling kilogram quantities?
A: Standard laboratory fume hoods are insufficient for kilogram-scale operations.
-
Primary Engineering Controls: Operations should be conducted within a walk-in fume hood or a dedicated, contained reactor bay with robust ventilation. For charging solids, a glovebox or a powder transfer system (e.g., a contained drum tipper) is highly recommended to prevent dust generation. The reaction should be performed in a closed-system, jacketed glass or stainless steel reactor.
-
Secondary Controls: The reactor should be equipped with a gas scrubber system charged with an appropriate neutralizing agent (e.g., sodium hypochlorite solution) to treat off-gases and capture any potential H₂S release.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes solvent-resistant gloves (with recommendations from the manufacturer for your specific solvents), chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[6] Respiratory protection may be necessary depending on the specific operation and engineering controls in place.[5]
Section 2: Core Scale-Up Parameters & Troubleshooting
The transition from a round-bottom flask to a multi-liter reactor introduces engineering challenges that can dramatically affect reaction outcomes. The most common issues are related to thermal management and mixing.[7]
Subsection 2.1: Thermal Management
Q: My reaction is showing an uncontrollable exotherm upon scaling up. What's happening and how do I fix it?
A: This is the most common and dangerous scale-up problem. It arises because as you increase the volume of a reactor, its volume (which generates heat) increases by a cube function (V ∝ r³), while its surface area (which dissipates heat) only increases by a square function (A ∝ r²). This means a large reactor is much less efficient at dissipating heat than a small flask.[7]
Causality & Solution Workflow:
-
Characterize the Exotherm: Before attempting a large-scale run, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis (MTSR). This data is critical for safe scale-up.
-
Control Addition Rate: The most effective way to manage an exotherm is to control the rate of addition of the limiting reagent. Switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process. Add the most reactive reagent slowly and continuously from an addition funnel or pump, allowing the reactor's cooling system to keep pace with the heat being generated.
-
Improve Cooling Efficiency: Ensure your reactor's cooling system is adequate. A simple ice bath is not scalable. A jacketed reactor connected to a circulating chiller/heater (thermostat) is essential for precise temperature control.
-
Consider Dilution: While less efficient, increasing the solvent volume can act as a heat sink, absorbing some of the reaction exotherm. However, this increases cost and reduces throughput.[7]
Subsection 2.2: Mixing and Mass Transfer
Q: I'm seeing an increase in side products and a decrease in yield after scale-up. Could this be a mixing issue?
A: Absolutely. Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. A magnetic stir bar that works perfectly in a 1 L flask is completely ineffective in a 50 L reactor.
Troubleshooting Mixing Issues:
| Parameter | Laboratory Scale ( <1 L) | Pilot / Process Scale ( >10 L) | Troubleshooting Action |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (Impeller) | Upgrade to an overhead stirrer. Select an impeller design (e.g., pitched-blade turbine, anchor) appropriate for the viscosity and desired flow pattern of your reaction mass. |
| Baffles | Generally not used | Crucial for turbulent, top-to-bottom mixing | Install baffles in the reactor. This prevents the formation of a central vortex, which signifies poor mixing, and ensures the entire batch is turned over effectively. |
| Visual Cues | Homogeneous color/clarity | Vortexing (bad), solids accumulation at the bottom or walls (bad) | Use a reactor with a sight glass. Visually confirm that solids are fully suspended and that mixing appears uniform throughout the batch. |
Workflow for Troubleshooting Poor Scale-Up Performance
Caption: Decision tree for diagnosing common scale-up failures.
Section 3: Reaction-Specific FAQs
Q: The thioacetamide group seems to be degrading. What conditions could cause this?
A: The C(S)NH₂ group is susceptible to hydrolysis, which can be catalyzed by acid or base and is accelerated by heat.[4] This reaction produces the corresponding acetamide and hydrogen sulfide.
-
Symptom: You may notice the odor of H₂S (rotten eggs), or your reaction work-up may show the presence of 2-(2-Pyridylsulfonyl)acetamide as a major impurity.
-
Cause: Unintentional presence of water, or running the reaction at a pH that is too high or too low for an extended period, especially at elevated temperatures.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
pH Control: If your reaction requires a base or acid, carefully consider its strength and stoichiometry. A non-nucleophilic, hindered base may be preferable to a strong alkali hydroxide. Buffer the reaction if possible.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate, minimizing the rate of decomposition.
-
Q: I'm performing a nucleophilic reaction using the sulfur atom. Why is the yield dropping at scale?
A: The sulfur atom in a thioamide is a soft nucleophile.[8] Reactions, such as alkylations, often require deprotonation with a base to form a more potent thioenolate nucleophile. At scale, the choice and addition of this base are critical.
-
Cause 1 (Poor Mixing): If the base is added too quickly or with poor mixing, it can create localized areas of very high basicity, leading to side reactions on other parts of the molecule or decomposition, rather than the desired deprotonation.
-
Cause 2 (Base Incompatibility): Using a nucleophilic base (e.g., NaOH, MeO⁻) could lead to competitive reactions, such as hydrolysis of the thioamide.
-
Solution:
-
Base Selection: Use a non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Controlled Addition: Add the base slowly as a solution or slurry at a low temperature (e.g., 0 °C or below) to allow for dissipation of the heat of neutralization and to ensure it reacts as intended before it can cause degradation.
-
Staged Addition: Consider adding the this compound substrate and the base first to form the thioenolate in situ before slowly adding the electrophile. This can minimize side reactions with the electrophile.
-
Section 4: Work-up and Product Isolation at Scale
Q: My lab-scale chromatography purification is not viable for 10 kg of product. What are the alternatives?
A: Column chromatography scales very poorly and is rarely used for multi-kilogram production in drug development due to high solvent consumption and low throughput.[7] The process must be redesigned to favor isolation techniques that are scalable.
| Technique | Description | Best For | Scale-Up Considerations |
| Crystallization | Inducing the product to precipitate from solution as a solid crystal, leaving impurities behind. | Crystalline solid products with good solubility differences between hot and cold solvent. | This is the preferred method . Requires development of a robust protocol: solvent screen, cooling profile, seeding strategy, and agitation rate are all critical parameters. |
| Liquid-Liquid Extraction | Separating compounds based on their differential solubility in two immiscible liquid phases (e.g., aqueous and organic). | Removing water-soluble or acid/base-soluble impurities. | Very scalable. Requires appropriately sized reactors and separators. Emulsion formation can be a problem at scale and requires careful selection of solvents and mixing speeds. |
| Distillation | Separating compounds based on differences in boiling points. | Purifying liquid products or removing volatile solvents/impurities. | Not applicable if the product is a non-volatile solid, but essential for solvent swaps and concentration steps during the work-up. |
Basic Workflow for Developing a Scalable Crystallization
Caption: A typical workflow for developing a robust crystallization process.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet for this compound. Retrieved from Sigma-Aldrich website.
-
Fisher Scientific. (2009). Safety Data Sheet for Thioacetamide. Retrieved from Fisher Scientific website.[5]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]]
-
Loba Chemie. (2019). THIOACETAMIDE SOLUTION MSDS. Retrieved from Loba Chemie website.[3]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thioacetamide. Retrieved from NJ.gov.[6]
-
Flinn Scientific. (2014). Thioacetamide SDS (Safety Data Sheet). Retrieved from Flinn Scientific website.[1]
-
Reddit r/chemistry. (2019). Why are some reactions difficult to scale up?. Retrieved from [Link]7]
-
MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]]
-
Efimov, I., et al. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. European Journal of Organic Chemistry. Retrieved from ResearchGate.[9]
-
Brock, D. J. H., et al. (n.d.). Reactions of l-ergothioneine and some other aminothiones.... PMC - NIH. Retrieved from [Link]8]
-
Butler, E. A., Peters, D. G., & Swift, E. H. (1958). Hydrolysis Reactions of Thioacetamide in Aqueous Solutions. Analytical Chemistry, 30(8), 1379–1383. Retrieved from [Link]4]
-
Beloglazkina, E. K., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC - NIH. Retrieved from [Link]]
Sources
- 1. Thioacetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. Thioacetamide - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. reddit.com [reddit.com]
- 8. Reactions of l-ergothioneine and some other aminothiones with 2,2′- and 4,4′-dipyridyl disulphides and of l-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles, 2- and 4-thiopyridones, thiourea and thioacetamide as highly reactive neutral sulphur nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-Pyridylsulfonyl)thioacetamide
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(2-Pyridylsulfonyl)thioacetamide. Given the limited specific literature on this compound, this document synthesizes information from related thioamide chemistries to provide a robust predictive framework and practical troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs): Understanding Degradation
Q1: What are the most probable degradation pathways for this compound based on its chemical structure?
While specific degradation studies on this compound are not extensively published, we can predict its primary liabilities by analyzing its functional groups: a thioamide and a sulfonyl moiety attached to a pyridine ring. The thioamide group is the most likely site of initial degradation. The two most probable pathways are Oxidative Degradation and Hydrolysis .[1][2]
-
Oxidative Pathway : Thioamides are susceptible to oxidation at the sulfur atom.[1] This typically occurs in a stepwise manner, first forming a thioamide S-oxide, which can then be further oxidized to a highly reactive thioamide S,S-dioxide.[3][4] This S,S-dioxide is a potent electrophile that can react with various nucleophiles, including water or biological macromolecules.[3][4] This bioactivation pathway is critical in the toxicology of related compounds like thioacetamide.[1][3]
-
Hydrolytic Pathway : The thioamide C-N bond can be cleaved via acid or base-catalyzed hydrolysis. This process would likely convert the thioamide into the corresponding amide, 2-(2-Pyridylsulfonyl)acetamide, with the release of hydrogen sulfide. Under more forceful conditions, the amide could further hydrolyze to the carboxylic acid, 2-(2-Pyridylsulfonyl)acetic acid. Kinetic studies on thioacetamide confirm that hydrolysis occurs in aqueous acidic conditions.[2]
Below are the predicted primary degradation pathways visualized.
Caption: Predicted oxidative and hydrolytic degradation pathways.
Q2: How should I design a forced degradation (stress testing) study for this compound?
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The study involves subjecting the compound to conditions more severe than accelerated stability testing. A standard approach is outlined below.
Caption: Workflow for a forced degradation study.
Key Considerations for Your Study:
-
Target Degradation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature, time, or stressor concentration. If it's too slow, increase them.
-
Controls: Always run a control sample (compound in solvent, protected from stress) in parallel to distinguish degradants from formulation artifacts or impurities.
-
Mass Balance: Ensure that the decrease in the parent compound peak is reasonably balanced by the appearance of degradation product peaks. This confirms that products are being detected.
| Stress Condition | Typical Reagents and Conditions | Potential Primary Transformation |
| Acid Hydrolysis | 0.1M - 1M HCl, heated (e.g., 60-80°C) for several hours.[5] | Hydrolysis of thioamide to amide. |
| Base Hydrolysis | 0.01M - 0.1M NaOH, room temperature.[5] | Hydrolysis of thioamide to amide. |
| Oxidation | 3-30% H₂O₂, room temperature. | Oxidation of thioamide sulfur to S-oxide and S,S-dioxide. |
| Thermal | Solid and solution samples at elevated temperatures (e.g., 80°C). | Can induce hydrolysis or oxidation, depending on the medium. |
| Photolytic | Expose solid or solution to light (ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/m²). | Photodegradation, potentially involving radical mechanisms.[6][7] |
Troubleshooting Experimental Issues
Q3: What is the best analytical approach to monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method must be able to resolve the parent compound from all significant degradation products and any synthesis impurities.
-
Methodology: Reversed-phase HPLC with a C18 column is a common starting point. A gradient elution using a buffered mobile phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically required to separate compounds with varying polarities.
-
Detection: A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and detecting chromatically distinct degradants. For definitive identification, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.[8] LC-MS provides molecular weight information that is invaluable for structural elucidation of unknown peaks.[5][8]
Q4: I am observing a new peak in my chromatogram after stress testing. How can I tentatively identify it?
Using LC-MS is the most direct way. By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound (MW ≈ 216.3 g/mol [9]), you can infer the chemical transformation.
| Observed Mass Shift | Plausible Transformation | Likely Degradation Product |
| +16 Da | Addition of one oxygen atom | Thioamide S-Oxide |
| +32 Da | Addition of two oxygen atoms | Thioamide S,S-Dioxide |
| -16 Da (-S +O) | Replacement of sulfur with oxygen | 2-(2-Pyridylsulfonyl)acetamide |
| -17 Da (-S +OH) | Hydrolysis of thioamide to carboxylic acid | 2-(2-Pyridylsulfonyl)acetic acid |
Example: If your parent compound has an [M+H]⁺ ion at m/z 217.0, a new peak at m/z 233.0 (+16) strongly suggests the formation of the S-oxide intermediate.
Q5: The peak for my parent compound is decreasing, but I don't see any major new peaks. What could be happening?
This is a common and challenging issue. Several possibilities exist:
-
Formation of Non-UV-Active Products: The degradation products may lack a chromophore and are therefore invisible to the UV detector. This is where a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or even MS, can be invaluable.
-
Precipitation: The degradant may be insoluble in the sample solvent and has precipitated out of solution. Visually inspect your sample vials. Try re-dissolving in a stronger solvent to confirm.
-
Formation of Highly Polar Products: Some degradation products may be very polar and elute in the solvent front (void volume) of a standard reversed-phase HPLC method, where they are masked by excipient or solvent peaks. Consider using a polar-embedded or HILIC column to retain and separate such compounds.
-
Adsorption: The compound or its degradants may be adsorbing to the surfaces of the sample vial (e.g., glass or plastic). Using silanized glass vials can sometimes mitigate this issue.
-
Conversion to a Volatile Product: A degradation pathway could lead to a volatile compound that is lost from the sample. This is less common but possible, for example, if a small fragment breaks off the main molecule.
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol provides a starting point. Concentrations and incubation times should be optimized for this compound to achieve the target 5-20% degradation.
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your Control Solution.
-
-
Stress Sample Preparation (perform in duplicate):
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Thermal: Place a sealed vial of the Control Solution in an oven.
-
Control: Keep a sealed vial of the Control Solution protected from light at room temperature.
-
-
Incubation:
-
Place the Acid and Thermal samples in a 60°C water bath or oven.
-
Keep the Base, Oxidative, and Control samples at room temperature.
-
Incubate for a defined period (e.g., start with 24 hours).
-
-
Sample Quenching and Analysis:
-
After incubation, allow all samples to cool to room temperature.
-
Quench the Acid sample: Add 1 mL of 0.2 M NaOH to neutralize.
-
Quench the Base sample: Add 1 mL of 0.2 M HCl to neutralize.
-
Dilute all samples (including Control, Oxidative, and Thermal) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze immediately by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the parent peak area in the stressed samples to the control sample.
-
Determine the relative percentage of each new peak.
-
Check for peak purity of the parent peak in all conditions.
-
References
-
Dodge, T., Richardson, L., Wackett, L. P., & Fenner, K. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. ResearchGate. Available at: [Link]
-
Eawag. (2006). Thioacetamide Degradation Pathway. Eawag-BBD. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from: [Link]
-
Plagianakos, V. P., & Lindley, M. G. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]
-
Patel, H., et al. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET, 10(5). Available at: [Link]
-
Rosenthal, D., & Taylor, T. I. (1958). Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Malysheva, S. F., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8829. Available at: [Link]
-
Mornar, S., et al. (1992). Molecular and crystal structures of 2-(2-pyridyl)thioacetamide derivatives and possible relationship with inhibitory activity for gastric acid secretion. Chemical & Pharmaceutical Bulletin, 40(5), 1165-1171. Available at: [Link]
-
Chilakapati, J., et al. (2007). Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hepatocytes. Chemical Research in Toxicology, 20(9), 1357-1365. Available at: [Link]
-
Chilakapati, J., et al. (2005). Covalent modification of lipids and proteins in rat hepatocytes and in vitro by thioacetamide metabolites. Chemical Research in Toxicology, 18(9), 1477-1486. Available at: [Link]
-
Reddy, G. S., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 84(4), 675-690. Available at: [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Available at: [Link]
-
Rollando, R., et al. (2021). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Journal of Experimental Biology and Agricultural Sciences, 9(Spl-2). Available at: [Link]
-
Butler, E. A., & Lauder, I. (1958). Hydrolysis Reactions of Thioacetamide in Aqueous Solutions. Analytical Chemistry, 30(8), 1379–1383. Available at: [Link]
-
Thompson, R. E., & Muir, T. W. (2013). Rapid formal hydrolysis of peptide-thioesters. Chemical Communications. Available at: [Link]
-
Nasr, M., et al. (2018). HETEROGENEOUS PHOTODEGRADATION OF PYRIMETHANIL AND ITS COMMERCIAL FORMULATION WITH TiO2 IMMOBILIZED ON SiC FOAMS. INRS. Available at: [Link]
-
Radovniković, A., et al. (2013). Photocatalytic degradation with immobilised TiO(2) of three selected neonicotinoid insecticides: imidacloprid, thiamethoxam and clothianidin. Water Science and Technology, 67(10), 2357-2364. Available at: [Link]
-
Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry, 85(4), 2385-2390. Available at: [Link]
-
Ghosh, K. K., & Pandey, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
Sources
- 1. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of lipids and proteins in rat hepatocytes and in vitro by thioacetamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Photocatalytic degradation with immobilised TiO(2) of three selected neonicotinoid insecticides: imidacloprid, thiamethoxam and clothianidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
- 9. This compound | C7H8N2O2S2 | CID 2744016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-(2-Pyridylsulfonyl)thioacetamide Reaction Products and Comparative Analysis of Synthetic Alternatives
For researchers, scientists, and drug development professionals, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The thioamide moiety is a versatile functional group, serving as a powerful synthon in the construction of diverse molecular architectures. This guide provides an in-depth characterization of the reaction products of a particularly interesting, yet underexplored reagent: 2-(2-Pyridylsulfonyl)thioacetamide. Furthermore, we will objectively compare its synthetic utility against established alternative methodologies, supported by experimental insights and data.
Unveiling the Potential of this compound
This compound is a crystalline solid with the molecular formula C₇H₈N₂O₂S₂. Its structure is characterized by a thioamide group connected to a methylene group, which is in turn bonded to a sulfonyl group attached to a pyridine ring. This unique arrangement of functional groups bestows upon the molecule a distinct reactivity profile, making it a promising reagent for the synthesis of various sulfur and nitrogen-containing heterocycles.
The key to its reactivity lies in the electronic properties of its constituent parts. The potent electron-withdrawing nature of the 2-pyridylsulfonyl group significantly increases the acidity of the adjacent methylene protons. This "active methylene" character facilitates deprotonation under relatively mild basic conditions, generating a nucleophilic carbanion that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Moreover, the thioamide functional group itself is inherently ambident, possessing nucleophilic character at both the sulfur and nitrogen atoms. This dual nucleophilicity is fundamental to its utility in cyclization reactions, where it can react with difunctional electrophiles to form a range of heterocyclic systems.
Characterization of Key Reaction Products: A Mechanistic Approach
To illustrate the synthetic potential of this compound, we will explore its plausible reactions with representative electrophiles to form medicinally relevant heterocyclic cores: thiazoles and pyrimidines.
Synthesis of 2-Amino-4-aryl-5-(2-pyridylsulfonyl)thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. In this proposed reaction, this compound serves as the sulfur and one of the nitrogen components of the thiazole ring.
Reaction Scheme:
Caption: Proposed synthesis of a thiazole derivative.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
To this mixture, add a solution of the desired α-bromoacetophenone (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Characterization of the Expected Product:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenyl and pyridyl rings. A singlet for the amino protons (which may be broad and exchangeable with D₂O) and the absence of the methylene protons from the starting material would be indicative of product formation.
-
¹³C NMR: The spectrum should show signals corresponding to the carbons of the thiazole, phenyl, and pyridyl rings. The chemical shift of the carbon bearing the sulfonyl group will be significantly downfield.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the thiazole ring, and the asymmetric and symmetric stretching of the sulfonyl group.
Synthesis of 4-Amino-6-aryl-5-(2-pyridylsulfonyl)pyrimidine-2(1H)-thiones
The reaction with an α,β-unsaturated ketone, such as chalcone, is expected to proceed via a Michael addition followed by an intramolecular cyclization to yield a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.
Reaction Scheme:
Caption: Proposed synthesis of a pyrimidine derivative.
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound (1.0 eq) and stir until a clear solution is obtained.
-
Add the corresponding chalcone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with water and ethanol, and dry.
-
The intermediate dihydropyrimidine can be oxidized by dissolving it in a suitable solvent and bubbling air through the solution or by adding an oxidizing agent like iodine.
-
Purify the final product by column chromatography or recrystallization.
Characterization of the Expected Product:
-
¹H NMR: The spectrum should display signals for the aromatic protons. The disappearance of the vinylic protons of the chalcone and the methylene protons of the thioacetamide will confirm the reaction. An amino group signal and a signal for the pyrimidine ring proton are also expected.
-
¹³C NMR: Look for the characteristic signals of the pyrimidine ring carbons, in addition to the signals from the aromatic substituents and the pyridylsulfonyl group.
-
MS: The molecular ion peak should match the calculated mass of the pyrimidine product.
-
IR: Key vibrational bands would include N-H stretching, C=S stretching (thiourea-like), and the sulfonyl group stretches.
Comparative Analysis with Alternative Synthetic Methodologies
While this compound presents a promising route to these heterocycles, it is crucial to evaluate its performance against established alternatives.
| Target Heterocycle | Alternative Method | Starting Materials | Key Advantages of Alternative | Key Advantages of this compound Method |
| Thiazoles | Hantzsch Thiazole Synthesis (Classic) | α-Haloketone + Thioamide (e.g., Thioacetamide) | Readily available and inexpensive starting materials. | The sulfonyl group provides a handle for further functionalization and can influence the biological activity of the final product. |
| Cook-Heilbron Thiazole Synthesis | α-Aminonitrile + Carbon Disulfide | Milder reaction conditions in some cases. | Single starting material provides both sulfur and nitrogen for the ring, potentially simplifying the reaction mixture. | |
| Pyrimidines | Biginelli Reaction | β-Ketoester + Aldehyde + Urea/Thiourea | One-pot, multi-component reaction, often leading to high yields and diversity. | The pyridylsulfonyl substituent is directly incorporated, avoiding a separate sulfonation step. |
| Reaction of 1,3-Dicarbonyls with Amidines | 1,3-Dicarbonyl compound + Amidine | Wide availability of both starting materials. | The thioamide allows for the direct synthesis of the pyrimidine-2-thione, which is a valuable synthetic intermediate. |
Workflow Comparison:
A Senior Application Scientist's Guide to Thioamide-Based Derivatization in Analytical Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Derivatization and the Case of Thioacetamide
In modern analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a cornerstone technique. It is the process of chemically modifying an analyte to enhance its analytical properties.[1] This strategic modification can improve volatility for GC analysis, enhance chromatographic retention, and, most critically, increase detection sensitivity and selectivity by introducing chromophoric, fluorophoric, or electroactive moieties.[2][3] For researchers in drug development and life sciences, derivatization is often the key to unlocking sensitive and reliable quantification of drugs, metabolites, and endogenous compounds from complex biological matrices.[4]
The query for a comparative analysis of "thioacetamide derivatization reagents" leads to an important clarification. Thioacetamide (C₂H₅NS), a simple organosulfur compound, is well-documented in chemistry. However, its primary roles are as a source of sulfide ions in inorganic synthesis and qualitative analysis, and notably, as a model hepatotoxicant in biomedical research to induce liver injury in animal studies.[5] While thioacetamide exhibits reactivity, its use as a primary derivatization agent to "tag" other molecules for enhanced chromatographic analysis is not an established or common practice in the analytical sciences.
This guide, therefore, addresses the underlying interest in sulfur-containing derivatizing agents by focusing on the broader, more relevant class of thioamide and thiourea-based reagents . These reagents are pivotal in many validated analytical methods. We will provide a comparative analysis, focusing on reagents that react with key functional groups (primarily amines) to form stable, highly detectable derivatives. This guide will explain the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.
Comparative Analysis of Thioamide-Related Derivatization Reagents
The choice of a derivatization reagent is dictated by the analyte's functional groups, the analytical technique (HPLC, GC-MS), and the desired sensitivity. For amine-containing compounds—a vast class including amino acids, peptides, catecholamines, and many pharmaceuticals—reagents that form thiourea or related derivatives are particularly significant. The most prominent example is Phenylisothiocyanate (PITC), famously used in Edman degradation for peptide sequencing.
We will compare PITC to other common amine-derivatizing reagents to highlight its unique properties and performance characteristics.
| Reagent | Target Analyte(s) | Derivative Formed | Detection Method | Key Advantages | Limitations |
| Phenylisothiocyanate (PITC) | Primary & Secondary Amines (e.g., Amino Acids) | Phenylthiocarbamyl (PTC) derivative (a thiourea) | UV (254 nm) | Stable derivatives; Well-established, robust reaction (Edman chemistry); Quantitative yield.[6] | Relatively low UV absorbance compared to fluorescent tags; Requires anhydrous conditions. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Dansyl sulfonamide | Fluorescence (Ex: ~340 nm, Em: ~520 nm), MS | High fluorescence quantum yield; Stable derivatives; Versatile for many functional groups.[4] | Reagent itself is fluorescent, leading to potential background interference; Long reaction times may be needed.[3] |
| FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Primary & Secondary Amines | Fluorenylmethyloxycarbonyl (FMOC) derivative | Fluorescence (Ex: ~265 nm, Em: ~315 nm) | High fluorescence sensitivity; Reagent is non-fluorescent; Stable derivatives.[4] | Byproducts can interfere with chromatography; Can be sterically hindered with bulky amines. |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Isoindole derivative | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | Very fast reaction at room temperature; Reagent is non-fluorescent; Excellent for automated pre-column derivatization.[4] | Derivatives can be unstable; Does not react with secondary amines.[4] |
Causality in Reagent Selection: Why Choose a Thioamide-Based Reagent?
The decision to use a reagent like PITC is grounded in the specific requirements of the analysis.
-
Expertise & Experience: The reaction of an isothiocyanate with an amine to form a thiourea is highly specific and proceeds with a predictable, high yield under mild conditions. The resulting phenylthiocarbamyl (PTC) derivatives are chemically stable, allowing for robust and reproducible quantification. Furthermore, the phenyl group provides a reliable chromophore for UV detection at 254 nm, a common wavelength available on virtually all HPLC systems.
-
Trustworthiness: The PITC derivatization protocol is self-validating. The reaction goes to completion, minimizing the uncertainty of partial derivatization. The stability of the PTC-amino acid derivatives ensures they do not degrade during chromatographic analysis, leading to reliable and consistent results. This robustness is why the method has been a gold standard in amino acid analysis for decades.
-
Authoritative Grounding: The mechanism and application of PITC are extensively documented in peer-reviewed literature, forming the basis of the Edman degradation sequencing method. This provides a strong foundation of trust and reliability for any researcher adopting this method.
Experimental Protocols & Methodologies
A core principle of scientific integrity is the ability to reproduce results. Below is a detailed, step-by-step protocol for the derivatization of amino acids using Phenylisothiocyanate (PITC) for HPLC-UV analysis.
Protocol: Pre-Column Derivatization of Amino Acids with PITC
This protocol is designed for the quantitative analysis of amino acids in a protein hydrolysate or standard solution.
1. Sample Preparation (Drying):
- Pipette a known volume (e.g., 20 µL) of the amino acid standard mixture or sample hydrolysate into a microcentrifuge tube or reaction vial.
- Dry the sample completely under a vacuum (e.g., using a SpeedVac). Causality: The PITC reaction is sensitive to water, which can hydrolyze the reagent. Ensuring a completely dry sample is critical for achieving a complete and quantitative reaction.
2. Reconstitution and pH Control:
- To the dried sample, add 20 µL of a coupling buffer. A common buffer is a mixture of ethanol, water, and triethylamine (TEA) in a 2:2:1 ratio.
- Vortex briefly to dissolve the amino acid residue. Causality: The derivatization reaction requires a slightly alkaline pH to ensure the amino group of the analyte is deprotonated and thus nucleophilic. TEA acts as the base to facilitate this condition.
3. Derivatization Reaction:
- Add 10 µL of the derivatizing reagent (5% PITC in ethanol) to the sample solution.
- Vortex the mixture immediately.
- Allow the reaction to proceed at room temperature for 20 minutes. Causality: The reaction is typically rapid and proceeds to completion at ambient temperature. Incubation ensures all primary and secondary amino groups are derivatized.
4. Removal of Excess Reagent:
- After the reaction is complete, dry the mixture completely under vacuum to remove the excess PITC and the volatile coupling buffer. Causality: Excess PITC and its byproducts can interfere with the chromatographic analysis by co-eluting with the analytes of interest and creating large, unwanted peaks.
5. Sample Reconstitution for Analysis:
- Reconstitute the dried PTC-amino acid derivatives in a suitable mobile phase-like solvent, typically the initial mobile phase of the HPLC gradient (e.g., 100 µL of a buffered acetonitrile/water solution).
- Vortex to ensure complete dissolution. The sample is now ready for injection into the HPLC system.
Visualization of Key Processes
Diagrams are essential for visualizing complex chemical reactions and workflows, ensuring clarity and understanding.
Reaction Mechanism: PITC with an Amino Acid
Caption: Reaction of Phenylisothiocyanate with an amino acid to form a stable PTC derivative.
Experimental Workflow for Derivatization and HPLC Analysis
Caption: Step-by-step workflow for pre-column derivatization and subsequent HPLC analysis.
Conclusion
While thioacetamide itself is not employed as a derivatization reagent for enhancing analytical detection, the broader class of thioamide and thiourea-forming reagents is of paramount importance in chemical analysis. Reagents like Phenylisothiocyanate offer a robust, reliable, and well-understood method for the derivatization of primary and secondary amines, particularly amino acids. Its performance, when compared to other reagents like Dansyl Chloride or OPA, highlights the trade-offs between sensitivity, stability, and applicability. The choice of reagent is a critical experimental decision that should be based on the specific analytical goals, available instrumentation, and the chemical nature of the analyte. By understanding the underlying chemical principles and following validated protocols, researchers can confidently apply these powerful techniques to achieve their analytical objectives.
References
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A Senior Application Scientist's Guide to Validating the Structure of 2-(2-Pyridylsulfonyl)thioacetamide Derivatives
Introduction: The Imperative of Unambiguous Structural Validation
The 2-(2-pyridyl)thioacetamide scaffold and its derivatives are explored for a range of biological activities, including potential roles in inhibiting gastric acid secretion.[1] In drug discovery and development, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. The presence of multiple heteroatoms (N, O, S) and functional groups (pyridyl, sulfonyl, thioamide) in the target structure necessitates a multi-pronged analytical approach to prevent misinterpretation.
This guide moves beyond a simple listing of techniques. It provides a logical framework for how different analytical methods are synergistically employed to build an irrefutable case for the molecular structure. We will compare the primary spectroscopic and crystallographic methods, detailing not just the "how" but the "why" of their application.
The Integrated Workflow for Structural Elucidation
A robust validation strategy does not rely on a single piece of evidence. Instead, it integrates data from multiple orthogonal techniques, where each method corroborates the findings of the others. The overall process follows a logical progression from confirming basic properties to defining the intricate details of 3D architecture.
Caption: Integrated workflow for structural validation.
Section 1: Mass Spectrometry (MS) - The First Checkpoint
Mass spectrometry serves as the initial and indispensable checkpoint, providing two fundamental pieces of information: the molecular weight and, with high-resolution instruments, the elemental composition.[2] For sulfur-containing compounds, MS is particularly powerful due to the characteristic isotopic pattern of sulfur.[3]
Expertise & Causality: We prioritize High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). Soft ionization is crucial as it minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻). The high resolution (typically <5 ppm mass accuracy) allows for the calculation of a unique elemental formula, drastically narrowing down potential structures.[4]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ adduct. Use the instrument software to calculate the elemental composition based on the exact mass and compare it with the theoretical formula.
Data Presentation: Expected HRMS Data
For the parent compound, 2-(2-Pyridylsulfonyl)thioacetamide (C₇H₈N₂O₂S₂), the expected data is as follows:
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₇H₈N₂O₂S₂ | - | - |
| Exact Mass | 216.00272 | - | - |
| [M+H]⁺ ion | 217.01000 | 217.01051 | 2.35 |
This low mass error provides high confidence in the elemental formula.[5]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule in solution.[6][7] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a self-validating assignment.
Expertise & Causality: While ¹H NMR provides information on the number and environment of protons, it's the 2D experiments that build the carbon skeleton and place the functional groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly critical for this scaffold. It allows us to "see" correlations between protons and carbons that are 2-3 bonds away, providing the definitive link between the pyridyl ring, the sulfonyl group, the methylene bridge, and the thioamide moiety.
Caption: Role of 2D NMR in establishing connectivity.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Note the characteristic downfield shift of the thioamide carbon (C=S) around 190-200 ppm.[8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for assigning protons within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, pairing up the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. Look for crucial correlations: from the methylene (CH₂) protons to the pyridyl carbon attached to the sulfonyl group, and from the methylene protons to the thioamide carbonyl carbon (C=S).
Data Presentation: Representative NMR Data (in DMSO-d₆)
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
| Pyridyl-H | 7.5 - 8.8 (m) | 120 - 155 | Protons to adjacent pyridyl carbons |
| -SO₂-CH₂- | ~4.5 (s, 2H) | ~60 | CH₂ protons to Pyridyl-C and C=S |
| -C(=S)-NH₂ | ~9.5 (br s, 1H), ~9.8 (br s, 1H) | ~195 | NH₂ protons to C=S |
Section 3: X-Ray Crystallography - The Gold Standard
While NMR provides the structure in solution, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[9] It is considered the definitive proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[1][10]
Expertise & Causality: The primary challenge and reason this isn't the first step is the need to grow a high-quality, single crystal suitable for diffraction.[9] However, once obtained, the data is unparalleled. For the this compound structure, crystallography definitively confirms the connectivity, the geometry around the sulfur atom (tetrahedral), and the planarity of the thioamide group.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the derivative. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. A variety of solvents should be screened.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction patterns are recorded on a detector.[10]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.[9]
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value | Significance |
| S=O Bond Length | 1.43 - 1.45 Å | Confirms sulfonyl group |
| C=S Bond Length | 1.67 - 1.69 Å | Confirms thioamide group |
| O-S-O Angle | ~119° | Confirms tetrahedral geometry at sulfur |
| Intermolecular H-bonds | N-H···O=S | Dictates crystal packing and can influence physical properties |
Section 4: Complementary Techniques - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[2] While it does not provide detailed connectivity information like NMR, it serves as a quick and effective check to confirm that the key functional groups are present.[11]
Expertise & Causality: The value of FTIR is in its ability to quickly confirm the success of a chemical transformation. For example, in the synthesis of a thioamide from an amide, the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of bands associated with the C=S and S=O groups provides immediate evidence that the reaction has proceeded as expected.[12][13]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Thioamide) | 3300 - 3100 | Stretching |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Stretching |
| S=O (Sulfonyl) | 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric Stretching |
| C=S (Thioamide) | 1250 - 1020 | Stretching (often weak and coupled) |
Comparative Summary and Conclusion
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Molecular Weight, Elemental Formula | High sensitivity, small sample size | No connectivity information |
| NMR | Atomic connectivity, solution-state conformation | Provides most detailed structural map | Larger sample size needed, can be complex to interpret |
| X-Ray | 3D structure, absolute stereochemistry | Unambiguous, "gold standard" proof | Requires a suitable single crystal, solid-state structure may differ from solution |
| FTIR | Presence of functional groups | Fast, simple, small sample size | Limited structural information, peak overlaps can occur |
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A Comparative Guide to the LC-MS Analysis of 2-(2-Pyridylsulfonyl)thioacetamide Reactions
This guide provides a comprehensive comparison of methodologies for the analysis of reactions involving 2-(2-Pyridylsulfonyl)thioacetamide, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of experimental design, data interpretation, and alternative analytical strategies.
Introduction: The Significance of this compound
This compound is a sulfur-containing organic compound with a molecular formula of C7H8N2O2S2.[1] Its structure, featuring a pyridylsulfonyl group and a thioacetamide moiety, makes it a subject of interest in medicinal chemistry and material science. The reactivity of the thioacetamide group, in particular, allows for a variety of chemical transformations, leading to the synthesis of novel heterocyclic compounds and other derivatives.[2][3] Understanding the products and byproducts of these reactions is crucial for optimizing synthetic routes and for the characterization of new chemical entities. Thioacetamides, in general, are known to serve as a source of sulfide ions in organic and inorganic synthesis.[4][5]
The analysis of such reactions presents unique challenges due to the potential for a multitude of products and the inherent reactivity of sulfur-containing molecules. LC-MS has emerged as a powerful tool for this purpose, offering the sensitivity and specificity required to identify and quantify the components of complex reaction mixtures.
Core Principles of LC-MS for Thioacetamide Derivative Analysis
LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is indispensable for the analysis of complex mixtures, providing information on both the retention time and the mass-to-charge ratio (m/z) of each component.
The Causality Behind Experimental Choices in LC-MS:
The selection of LC and MS parameters is critical for the successful analysis of this compound and its reaction products. The rationale behind these choices is rooted in the chemical properties of the analytes.
-
Chromatographic Separation (The "LC" in LC-MS):
-
Column Chemistry: A reversed-phase C18 column is typically the first choice for separating moderately polar compounds like thioacetamide derivatives. The nonpolar stationary phase interacts with the nonpolar parts of the molecules, while a polar mobile phase elutes them.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often employed. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to protonate the analytes, which improves chromatographic peak shape and enhances ionization efficiency in the mass spectrometer, particularly in positive ion mode.
-
-
Mass Spectrometric Detection (The "MS" in LC-MS):
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. It is a "soft" ionization method that minimizes fragmentation of the parent molecule, allowing for the determination of the molecular weight.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is highly advantageous. It provides accurate mass measurements, which are essential for determining the elemental composition of unknown products and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions). Triple quadrupole (QqQ) systems, while having lower resolution, offer high sensitivity for targeted analyses using multiple-reaction monitoring (MRM).[6]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating a specific parent ion and inducing fragmentation, a characteristic fragmentation pattern is obtained. For sulfur-containing compounds, common fragmentation pathways include alpha-cleavage and rearrangements.[7] The presence of sulfur can often be identified by a characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.[8]
-
Caption: A generalized workflow for the LC-MS analysis of a chemical reaction.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analysis often benefits from complementary techniques. The following table compares LC-MS with other common analytical methods for the characterization of this compound reactions.
| Technique | Strengths | Limitations | Best For |
| LC-MS | High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures.[6] | Matrix effects can suppress ionization; quantification requires standards; isomeric differentiation can be challenging. | Identifying and quantifying known and unknown reaction products and byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds; provides high-resolution separation.[7] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile molecules. | Analysis of volatile impurities or reaction byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity of atoms; non-destructive. | Lower sensitivity compared to MS; requires relatively pure samples and larger sample amounts; complex spectra for mixtures. | Definitive structure elucidation of isolated products. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust and widely available; good for quantification of known compounds with a chromophore. | Lower sensitivity and selectivity than MS; provides no structural information beyond retention time. | Routine monitoring of reaction progress and purity analysis of the main product. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive. | Primarily qualitative; poor resolution and sensitivity. | Quick screening of reaction conditions and monitoring reaction completion. |
Experimental Protocol: A Self-Validating System for LC-MS Analysis
The following protocol is designed to be a self-validating system, incorporating steps to ensure data quality and reliability.
1. Sample Preparation:
-
Reaction Quenching and Dilution: At specified time points, an aliquot of the reaction mixture is taken and immediately quenched by dilution in a cold solvent (e.g., acetonitrile) to stop the reaction. This ensures that the analyzed sample accurately represents the reaction at that time.
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Internal Standard: For quantitative analysis, a known amount of a suitable internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added to both the calibration standards and the samples. This helps to correct for variations in sample injection volume and instrument response.
2. LC-MS/MS Method Parameters:
| Parameter | Typical Setting | Rationale |
| LC System | UHPLC | Provides better resolution and faster analysis times than HPLC. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for good separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting analytes; acid for consistency. |
| Gradient | 5% B to 95% B over 10 min | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | Small volume to avoid overloading the column. |
| Ionization Mode | ESI Positive | Thioacetamides and their derivatives are expected to protonate readily. |
| Mass Range | m/z 100-1000 | Covers the expected mass range of the starting material and potential products. |
| MS/MS | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most abundant ions in each MS1 scan, allowing for the identification of unknown compounds. |
3. Data Analysis and Validation:
-
Extracted Ion Chromatograms (EICs): EICs are used to visualize the chromatographic peaks for specific m/z values corresponding to the expected products and byproducts.
-
Mass Spectral Interpretation: The high-resolution mass spectra are used to determine the elemental composition of the observed ions. The fragmentation patterns from the MS/MS data are used to propose structures for the reaction products.
-
Spiking Experiments: To confirm the identity of a suspected product, a pure standard of that compound (if available) can be "spiked" into the reaction mixture. An increase in the peak intensity at the expected retention time and m/z confirms the identification.
The reaction of this compound can proceed through various pathways depending on the reaction conditions and the other reactants involved. For example, in the presence of an N-substituted maleimide, a cascade reaction can occur, leading to the formation of complex heterocyclic structures.[9][10]
Caption: A simplified diagram illustrating potential reaction pathways.
Conclusion: An Integrated Analytical Approach
The successful analysis of this compound reactions relies on a well-designed LC-MS methodology. By carefully selecting chromatographic and mass spectrometric parameters based on the chemical nature of the analytes, researchers can obtain high-quality data for the identification and quantification of reaction products. However, for a truly comprehensive understanding, especially for the definitive structural elucidation of novel compounds, an integrated approach that combines the strengths of LC-MS with other techniques like NMR is often necessary. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and reliable analytical methods for their specific research needs.
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A Comparative Guide to the Reaction Kinetics of 2-(2-Pyridylsulfonyl)thioacetamide and its Analogs in Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the kinetic performance of 2-(2-Pyridylsulfonyl)thioacetamide and related thioamides in the context of heterocyclic synthesis. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to elucidate the underlying principles that govern reactivity, enabling you to make informed decisions in your synthetic strategies. This document is structured to be a self-validating resource, grounding its claims in established mechanistic principles and providing detailed protocols for verification.
Introduction: The Role of Thioamides in Heterocyclic Chemistry
Thioamides are versatile building blocks in organic synthesis, prized for their role as precursors to a vast array of sulfur- and nitrogen-containing heterocycles.[1][2] Their utility is particularly pronounced in the synthesis of thiazoles, a motif of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halo ketone, remains a cornerstone for accessing this privileged scaffold.[4][5][6]
The kinetic profile of the Hantzsch synthesis is critically dependent on the nucleophilicity of the thioamide's sulfur atom. Altering the electronic environment of the thioamide through substitution provides a powerful handle for modulating reaction rates and, in some cases, even reaction pathways. This guide focuses on this compound, a thioamide bearing a potent electron-withdrawing group, and compares its predicted kinetic behavior with that of unsubstituted thioacetamide and thioamides bearing electron-donating groups.
The Influence of Substituents on Thioamide Reactivity: A Kinetic Perspective
The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The initial nucleophilic attack is often the rate-determining step.
The Baseline: Unsubstituted Thioacetamide
Unsubstituted thioacetamide serves as our kinetic baseline. Its reactivity is governed by the inherent nucleophilicity of the thioamide functional group. In reactions like the Hantzsch synthesis, it provides a balance of reactivity and stability, making it a widely used reagent.
The Effect of Electron-Donating Groups (EDGs)
Thioamides bearing electron-donating groups (e.g., alkyl or alkoxy groups) on the carbon adjacent to the thioamide moiety are expected to exhibit enhanced reactivity in the Hantzsch synthesis. The EDG increases the electron density on the sulfur atom, enhancing its nucleophilicity and accelerating the initial S-alkylation step. This generally leads to faster reaction rates compared to unsubstituted thioacetamide under identical conditions.
The Effect of Electron-Withdrawing Groups (EWGs): The Case of this compound
Conversely, the presence of an electron-withdrawing group is anticipated to decrease the nucleophilicity of the thioamide sulfur. The 2-pyridylsulfonyl group in this compound is a powerful EWG. The sulfonyl moiety inductively withdraws electron density from the alpha-carbon, which in turn reduces the electron density of the entire thioamide system.
This "ground-state-destabilization" of the typical thioamide resonance can weaken the N–C(S) bond but, more critically for the Hantzsch reaction, it significantly diminishes the nucleophilic character of the sulfur atom.[7][8] Consequently, this compound is predicted to react slower in the Hantzsch thiazole synthesis compared to both unsubstituted thioacetamide and its EDG-substituted counterparts.
While this reduced reactivity might be seen as a drawback, it can be advantageous in scenarios requiring milder reaction conditions or greater functional group tolerance. The attenuated nucleophilicity may prevent side reactions with other electrophilic centers in complex substrates.
Comparative Kinetic Data
| Thioamide | Substituent Type | Expected Relative Rate | Experimental Activation Energy (Ea) |
| Thiobenzamide | Electron-Donating (Phenyl) | Faster | 48.82 kJ/mol/K[3] |
| Thioacetamide | Unsubstituted (Methyl) | Baseline | Not Reported in Cited Study |
| This compound | Electron-Withdrawing | Slower | Predicted to be > 48.82 kJ/mol/K |
Experimental Protocols
To facilitate the validation of the principles discussed and to enable further research, we provide the following detailed experimental protocols.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-(2-Pyridylsulfonyl)acetamide
-
To a solution of 2-(pyridin-2-ylsulfonyl)acetic acid (1 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in DCM (0.5 M) and cool to 0 °C.
-
Bubble ammonia gas through the solution for 15 minutes, or add a solution of aqueous ammonia (2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-Pyridylsulfonyl)acetamide.
Step 2: Thionation to this compound
-
In a well-ventilated fume hood, combine 2-(2-Pyridylsulfonyl)acetamide (1 eq.) and Lawesson's reagent (0.5 eq.) in anhydrous toluene (0.2 M).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Conclusion and Future Outlook
This guide has provided a comparative framework for understanding the kinetic behavior of this compound in relation to other thioamides. Based on fundamental electronic principles, we predict that the strong electron-withdrawing nature of the 2-pyridylsulfonyl group will lead to a decreased reaction rate in the Hantzsch thiazole synthesis compared to unsubstituted thioacetamide. This hypothesis is grounded in the established principle that electron-withdrawing groups reduce the nucleophilicity of the thioamide sulfur.
We have provided detailed, actionable protocols for the synthesis of the target compound and for the kinetic analysis of its reactions. These protocols are designed to empower researchers to experimentally verify the predictions made in this guide and to explore the utility of this and other substituted thioamides in their own work. The deliberate modulation of thioamide reactivity through electronic tuning is a powerful strategy in the design of efficient and selective synthetic routes to valuable heterocyclic compounds.
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Jadhav, S. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Trend in Scientific Research and Development, 6(3), 1335-1341. [Link]
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A Senior Application Scientist's Guide to Thioacetamide Synthesis: A Comparative Analysis of Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of thioacetamide remains a critical process. This organosulfur compound is a versatile reagent, notably serving as a source of sulfide ions in both organic and inorganic synthesis.[1] This guide provides an in-depth, objective comparison of the most common methods for thioacetamide synthesis, focusing on reaction yields, experimental protocols, and the underlying chemical principles.
Introduction to Thioacetamide
Thioacetamide (CH₃CSNH₂) is a white crystalline solid soluble in water.[1][2] Its primary utility lies in its ability to generate sulfide ions in situ, making it a valuable reagent in various chemical transformations.[1] Beyond its role in synthesis, thioacetamide is also utilized in biochemical research to induce liver damage in animal models, providing a tool to study hepatotoxicity and potential therapeutic interventions.[2][3] Given its significance, the selection of an appropriate synthetic method is paramount, balancing factors such as yield, scalability, safety, and cost.
Overview of Synthesis Methods
This guide will compare three primary methods for the synthesis of thioacetamide:
-
Reaction of Acetamide with Phosphorus Pentasulfide (P₄S₁₀)
-
Reaction of Acetonitrile with Hydrogen Sulfide (H₂S)
-
Thionation of Acetamide using Lawesson's Reagent
The following sections will delve into the specifics of each method, providing detailed protocols and a critical evaluation of their respective advantages and disadvantages.
Caption: Overview of the primary synthetic routes to thioacetamide.
Method 1: Reaction of Acetamide with Phosphorus Pentasulfide (P₄S₁₀)
This classical method involves the thionation of acetamide using phosphorus pentasulfide. The overall reaction is as follows:
CH₃C(O)NH₂ + 1/4 P₄S₁₀ → CH₃C(S)NH₂ + 1/4 P₄S₆O₄[2]
Experimental Protocol
A representative laboratory-scale procedure is as follows:[4]
-
Mixing Reagents: In a fume hood, thoroughly mix 0.1500 g of dried acetamide and 0.1250 g of crushed phosphorus pentasulfide in a test tube.
-
Initiating the Reaction: Gently heat the mixture to approximately 60°C. The mixture will melt and the reaction will initiate, often spontaneously.
-
Controlling the Reaction: The reaction can become vigorous, with the temperature rising to 80-90°C and releasing hydrogen sulfide gas. It is crucial to maintain the temperature between 85-100°C for 3-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solid to a pH of 3-4 with a saturated solution of ammonium bicarbonate. Caution: Thioacetamide is highly soluble in water, so avoid adding excess aqueous solution.[4]
-
Filter the resulting yellowish solid.
-
-
Purification: Recrystallize the crude thioacetamide from 95% ethanol to obtain the purified product.
Discussion
This method is straightforward and utilizes relatively common laboratory reagents. However, it presents several challenges. The reaction can be exothermic and difficult to control on a larger scale.[4] The generation of hydrogen sulfide, a toxic and flammable gas, necessitates the use of a well-ventilated fume hood and appropriate safety precautions.[4] The work-up procedure requires careful pH control to avoid significant product loss due to the high water solubility of thioacetamide.[4] While specific yields can vary, they are generally reported to be in the good to excellent range.
Method 2: Reaction of Acetonitrile with Hydrogen Sulfide (H₂S)
This method is the cornerstone of industrial thioacetamide production and is known for its high efficiency.[5] The reaction is typically catalyzed by a base, with modern processes favoring polymer-supported amine catalysts for their ease of separation and reusability.[1][6]
Experimental Protocol
The following is a representative protocol based on a patented industrial process:[1][6]
-
Reactor Setup: Charge a one-liter autoclave with 500 mL of acetonitrile and 10 grams of a polymer-supported 4-dimethylaminopyridine (DMAP) resin (e.g., Reilex® 425).
-
Reaction Conditions: Stir the mixture and heat to 110-130°C.
-
Introduction of H₂S: Introduce 34 g (1.0 mol) of hydrogen sulfide gas into the autoclave. The pressure will initially be around 145 psi and will decrease to approximately 40 psi as the H₂S is consumed.
-
Reaction Time: The reaction typically takes between 2 to 18 hours to complete.
-
Work-up:
-
After the reaction is complete, discharge the mixture from the reactor.
-
Filter the mixture to remove the polymer-supported catalyst. The catalyst can be washed and reused.[1]
-
The filtrate is an approximately 2M solution of thioacetamide in acetonitrile.
-
-
Purification: The thioacetamide can be isolated by distillation of the acetonitrile, followed by crystallization from an appropriate solvent like anhydrous isopropanol.[5]
Discussion
This method offers several significant advantages, particularly for large-scale synthesis. The use of a heterogeneous catalyst simplifies purification and allows for catalyst recycling, making the process more cost-effective and environmentally friendly.[1][7] The reaction can achieve yields as high as 85% based on the consumption of hydrogen sulfide.[6] However, this method requires specialized equipment, such as an autoclave, to handle the high pressures and the toxic hydrogen sulfide gas safely. The reaction temperature is a critical parameter, with temperatures between 120-130°C being optimal to ensure a reasonable reaction rate while minimizing product decomposition.[1]
Method 3: Thionation of Acetamide using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a milder and often more efficient thionating agent compared to phosphorus pentasulfide.[8] It is particularly well-suited for laboratory-scale synthesis.
Caption: Simplified mechanism of thionation using Lawesson's Reagent.
Experimental Protocol
A general procedure for the thionation of an amide using Lawesson's reagent is as follows:[9]
-
Dissolving Reagents: In a fume hood, dissolve the starting amide (1.0 mmol) and Lawesson's reagent (0.5 mmol) in a suitable anhydrous solvent, such as toluene, in a round-bottom flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene).
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amide is completely consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography. A significant advantage of this method is the development of a chromatography-free workup, where the phosphorus-containing byproduct is decomposed and removed by extraction, simplifying the purification process, especially on a larger scale.[10]
Discussion
Lawesson's reagent offers a milder alternative to P₄S₁₀, often resulting in cleaner reactions and higher yields.[8] The reaction conditions are generally less harsh, and the reagent is more soluble in organic solvents. A key challenge with Lawesson's reagent is the removal of the phosphorus-containing byproducts during purification. However, recent advancements have introduced chromatography-free workup procedures that significantly improve the practicality of this method.[10] While yields for the synthesis of thioacetamide itself are not extensively reported in direct comparative studies, the yields for the synthesis of other thioamides using Lawesson's reagent are typically high, often exceeding 90%.[10]
Comparative Analysis of Thioacetamide Synthesis Methods
| Feature | Method 1: Acetamide + P₄S₁₀ | Method 2: Acetonitrile + H₂S | Method 3: Acetamide + Lawesson's Reagent |
| Starting Materials | Acetamide, Phosphorus Pentasulfide | Acetonitrile, Hydrogen Sulfide | Acetamide, Lawesson's Reagent |
| Typical Yield | Good to Excellent (Specific data varies) | High (up to 85% based on H₂S)[6] | High (Often >90% for thioamides)[10] |
| Reaction Conditions | 85-100°C, atmospheric pressure | 110-130°C, high pressure (up to 145 psi)[1] | Reflux temperature of solvent (e.g., 110°C for toluene) |
| Key Advantages | Uses common lab reagents | Highly scalable, catalyst is reusable, high yield | Milder conditions than P₄S₁₀, high yields, potential for chromatography-free workup[8][10] |
| Key Disadvantages | Vigorous reaction, H₂S evolution, difficult work-up[4] | Requires specialized high-pressure equipment, handling of toxic H₂S | Cost of Lawesson's reagent, removal of phosphorus byproducts (though improved workups exist) |
| Scalability | Suitable for lab-scale, challenging for large-scale | Excellent for industrial production | Good for lab-scale and moderate scale-up |
| Safety Considerations | Exothermic reaction, H₂S gas evolution[4] | High pressure, handling of large quantities of toxic and flammable H₂S | Use of fume hood, handling of organophosphorus reagent |
Conclusion and Recommendations
The choice of the most suitable method for thioacetamide synthesis is highly dependent on the specific requirements of the researcher or organization.
-
For large-scale industrial production , the reaction of acetonitrile with hydrogen sulfide is the clear choice due to its high yield, scalability, and the cost-effectiveness of a reusable catalyst.[1][6] However, the significant capital investment for high-pressure equipment and stringent safety protocols for handling H₂S must be considered.
-
For laboratory-scale synthesis , the use of Lawesson's reagent is often the preferred method. It offers milder reaction conditions and potentially higher and cleaner yields compared to phosphorus pentasulfide.[8] The development of chromatography-free workup procedures further enhances its appeal by simplifying purification.[10]
-
The reaction of acetamide with phosphorus pentasulfide remains a viable, albeit less refined, option for small-scale laboratory preparations when cost is a primary concern and specialized reagents like Lawesson's reagent are unavailable. However, extreme caution must be exercised due to the vigorous nature of the reaction and the evolution of toxic hydrogen sulfide gas.[4]
Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable scientists to make an informed decision that best aligns with their synthetic goals, available resources, and safety infrastructure.
References
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A Comparative Guide to the Biological Activity of Pyridylsulfonyl Thioacetamide Analogs and Related Heterocyclic Compounds
This guide provides a comprehensive comparison of the biological activities of pyridylsulfonyl thioacetamide analogs and related heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing experimental data to illuminate the therapeutic potential of this novel chemical space. By examining the structure-activity relationships of closely related analogs, we aim to provide a predictive framework for the design of new, highly active pyridylsulfonyl thioacetamide derivatives.
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The pyridyl, sulfonyl, and thioacetamide moieties each represent privileged structures, frequently appearing in a wide array of biologically active compounds. The pyridine ring is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The sulfonamide group is a classic pharmacophore, renowned for its role in antimicrobial and anticancer agents, primarily through the inhibition of key enzymes.[2][3] The thioacetamide group, a bioisostere of the amide bond, offers unique chemical properties and has been incorporated into various compounds with diverse biological activities.
The novel combination of these three moieties into a single "pyridylsulfonyl thioacetamide" scaffold presents an exciting, yet largely unexplored, frontier in drug discovery. This guide will therefore extrapolate from the established biological activities of closely related analogs to build a compelling case for the synthesis and evaluation of this promising new class of compounds. We will delve into the antimicrobial, anticancer, and enzyme-inhibiting potential of these molecules, supported by comparative experimental data and detailed protocols to facilitate further research.
Section 1: Antimicrobial and Fungicidal Potential
While direct studies on pyridylsulfonyl thioacetamide analogs are limited, research on thienylpyridylthioacetamide derivatives offers significant insights into their potential as antimicrobial and fungicidal agents.[4][5] These studies reveal that the core thioacetamide structure, when combined with a pyridine ring, can be a potent scaffold for developing new pesticidal and fungicidal compounds.[4][5]
A key study in this area involved the synthesis and evaluation of a series of thienylpyridyl- and thioether/sulfone-containing acetamides.[4] The researchers demonstrated that these compounds exhibit significant fungicidal activity against a range of plant pathogens, including Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum.[4][5]
Comparative Fungicidal Activity of Thienylpyridylthioacetamide Analogs
The following table summarizes the fungicidal activity of selected thienylpyridylthioacetamide analogs against various fungal strains, providing a benchmark for future studies.
| Compound ID | R Group | R1 Group | n Value | % Inhibition vs. P. piricola | % Inhibition vs. R. cerealis | % Inhibition vs. S. sclerotiorum |
| A | H | H | 0 | 55.6 | 69.2 | 60.7 |
| Ic | 4-F | H | 0 | 71.1 | - | - |
| Id | 2,4-diF | H | 0 | 81.6 | - | 67.7 |
| Ih | 4-F | 2-F | 0 | - | 67.7 | - |
| Io | 4-F | H | 2 | - | - | 91.1 |
| Ip | 2,4-diF | H | 2 | 75.6 | - | - |
| Iq | 4-F | H | 2 | - | - | 88.9 |
| Chlorothalonil | (Control) | - | - | 98.2 | ||
| Azoxystrobin | (Control) | - | - | 92.9 | ||
| Triadimefon | (Control) | 65.8 | - | 98.2 |
Data adapted from[4]. The percentage of inhibition was measured at a concentration of 50 mg/L.
The structure-activity relationship (SAR) analysis from this study indicates that the presence of fluorine atoms on the phenyl ring generally enhances fungicidal activity.[4] Furthermore, the oxidation state of the sulfur atom in the linker also plays a crucial role, with the sulfone derivatives (n=2) showing particularly high activity against Sclerotinia sclerotiorum.[4][5]
Key Structural Features for Antimicrobial Activity
Caption: Key structural modification points influencing antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth as the diluent. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control (bacteria only) and a negative control (broth only).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Section 2: Anticancer Activity - A Structure-Activity Relationship Perspective
The potential for pyridylsulfonyl thioacetamide analogs to act as anticancer agents can be inferred from the extensive research on pyridine and sulfonamide-containing compounds.[1][2]
Pyridine derivatives are known to exhibit a wide range of antiproliferative effects against various human cancer cell lines.[1] Structure-activity relationship studies have shown that the number and position of substituents on the pyridine ring can significantly impact cytotoxicity.[1] Similarly, sulfonamides have been investigated as anticancer agents, often acting as inhibitors of enzymes crucial for tumor growth, such as carbonic anhydrases.[2]
Comparative Cytotoxicity of Related Analogs
The following table presents the cytotoxic activity (IC50 values) of various sulfonamide derivatives against common cancer cell lines, providing a basis for predicting the anticancer potential of novel pyridylsulfonyl thioacetamides.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| B13 Sulfonamide (15) | HT-29 (Colon) | 27.0 | B13 | >50 |
| B13 Sulfonamide (15) | A549 (Lung) | 28.7 | B13 | >50 |
| Triazolo[4,3-a]pyrimidin-6-sulfonamide (10a) | Various | Active at 10⁻⁵ M | - | - |
| Triazolo[4,3-a]pyrimidin-6-sulfonamide (11a) | Various | Active at 10⁻⁷ M | - | - |
The data suggests that the introduction of a sulfonamide group can enhance cytotoxicity compared to parent compounds.[2] Specifically, B13 sulfonamides with long alkyl chains showed significantly more potent activity than the parent compound B13.[2]
Logical Framework for Anticancer Activity
Caption: Logical framework for predicting the anticancer activity of pyridylsulfonyl thioacetamides.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Section 3: Enzyme Inhibition - Targeting Key Bacterial and Human Enzymes
The pyridylsulfonyl moiety strongly suggests that these analogs could be potent enzyme inhibitors. Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs, and many inhibitors contain heterocyclic scaffolds.[7][8][9][10] The sulfonamide group is a classic zinc-binding group and a hallmark of carbonic anhydrase inhibitors.
DNA Gyrase Inhibition
DNA gyrase is essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics.[10] The development of novel, non-fluoroquinolone inhibitors is a critical area of research to combat antibiotic resistance.[7] Pyrrolamides, a class of DNA gyrase inhibitors identified through fragment-based screening, demonstrate that relatively simple heterocyclic compounds can bind to the ATP pocket of the enzyme and inhibit its function.[9] It is plausible that a pyridylsulfonyl thioacetamide scaffold could be designed to interact with this ATP-binding site.
Comparative DNA Gyrase Inhibitory Activity
| Compound Class | Target Organism | IC50 (µM) | Mechanism |
| Pyrrolamide 4 | S. aureus | 3 | ATP-competitive |
| Chloro-IB-MECA | E. coli | 2.4 | ATP-competitive |
| IB-MECA | E. coli | 50.7 | ATP-competitive |
| Novobiocin | E. coli | - | ATP-competitive |
| Ciprofloxacin | E. coli | - | Catalytic inhibitor |
Mechanism of DNA Gyrase Inhibition
Caption: Proposed mechanism of DNA gyrase inhibition by competitive binding to the ATP site on the GyrB subunit.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol).
-
Relaxed plasmid DNA (e.g., pBR322) at a final concentration of ~10-20 nM.
-
DNA gyrase enzyme (e.g., from E. coli).
-
Test compound at various concentrations.
-
-
The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are well separated.
-
The supercoiled form will migrate fastest, followed by the nicked and then the relaxed form.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the presence of an effective inhibitor, the amount of supercoiled DNA will be reduced, and the band corresponding to the relaxed DNA will be more prominent.
-
Quantify the band intensities to determine the IC50 of the compound.
-
Conclusion and Future Directions
This comparative guide has synthesized evidence from related compound classes to build a strong rationale for the investigation of pyridylsulfonyl thioacetamide analogs as a new frontier in therapeutic agent discovery. The analysis of thienylpyridylthioacetamides suggests a significant potential for antimicrobial and fungicidal activity. Furthermore, the well-established anticancer and enzyme-inhibiting properties of pyridine and sulfonamide derivatives provide a solid foundation for designing pyridylsulfonyl thioacetamide analogs with potent antiproliferative and specific enzyme-targeting capabilities, particularly against targets like DNA gyrase and carbonic anhydrases.
The path forward is clear: the synthesis of a focused library of pyridylsulfonyl thioacetamide analogs is warranted. This library should explore a range of substituents on both the pyridine and any associated phenyl rings, guided by the structure-activity relationships discussed herein. Subsequent screening of this library using the detailed protocols provided in this guide will be crucial in validating the predicted biological activities and identifying lead compounds for further optimization. The convergence of these three powerful pharmacophores in a single, novel scaffold holds the promise of yielding a new generation of highly effective therapeutic agents.
References
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]
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(PDF) Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. ResearchGate. [Link]
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[Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. PubMed. [Link]
-
Advances in DNA gyrase inhibitors. PubMed. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. NIH. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]
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Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link]
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Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. MDPI. [Link]
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Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC - NIH. [Link]
-
Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Preprints.org. [Link]
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Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. PubMed. [Link]
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The structure-activity relationship demonstrated that the carboxamide... ResearchGate. [Link]
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Navigating the Landscape of Thioamidation: A Comparative Guide to Reagents in Organic Synthesis
A Senior Application Scientist's Perspective on Thioamide Synthesis Beyond an Obscure Starting Point
Introduction: The Curious Case of 2-(2-Pyridylsulfonyl)thioacetamide
In the vast and ever-evolving field of organic synthesis, the quest for efficient and selective reagents is paramount. The thioamide functional group, an isostere of the amide bond, is of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic and steric properties can confer enhanced biological activity, improved metabolic stability, and novel pharmacological profiles to parent molecules.[1][2][3]
This guide was initially conceptualized to explore alternatives to this compound for thioamidation reactions. However, a comprehensive survey of the scientific literature and chemical databases reveals that this particular compound is not a recognized or documented reagent for this purpose. While its structure is known, its application in synthetic organic chemistry remains uncharacterized. Therefore, this guide has been adapted to address the broader, more practical question facing chemists: What are the premier methods for converting amides to thioamides?
We will delve into the established workhorses of thioamidation, compare their performance with modern, innovative reagents, and provide the experimental insights necessary for researchers to make informed decisions in their synthetic endeavors. This guide is structured to provide a clear, objective comparison, grounded in experimental data and mechanistic understanding.
The Titans of Thionation: A Comparative Analysis
The direct conversion of an amide's carbonyl oxygen to a sulfur atom, a process known as thionation, is the most common route to thioamides. For decades, this field has been dominated by phosphorus-sulfur reagents. Here, we compare the most prominent classical and contemporary reagents.
Lawesson's Reagent (LR)
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is arguably the most widely used thionating agent since its popularization.[4] It is favored for its generally high yields and milder reaction conditions compared to its predecessor, phosphorus pentasulfide.[5]
Mechanism of Action: The reaction mechanism is believed to proceed through the dissociation of the dimeric LR into a reactive dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the amide carbonyl, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a retro-cycloaddition, akin to the final step of a Wittig reaction, to yield the desired thioamide and a stable phosphine oxide byproduct.[4][6]
Caption: Simplified Mechanism of the Willgerodt-Kindler Reaction.
Experimental Profile:
-
Conditions: Often requires high temperatures, but microwave-assisted protocols have been developed to shorten reaction times. [7][8]Catalyst- and solvent-free conditions have also been reported. [7]* Advantages: Utilizes inexpensive and readily available starting materials. Can be performed as a one-pot, multi-component reaction. [9]* Disadvantages: The substrate scope can be limited, and the reaction is often not as clean as methods using phosphorus-based reagents. Low chemoselectivity can be an issue with complex substrates. [10]
Modern Alternatives: Addressing the Shortcomings of Classical Reagents
In recent years, the demand for milder, safer, and more environmentally friendly synthetic methods has driven the development of novel thionating agents.
Adamantane-Based Thionating Reagent
A novel thionating reagent with a 7-phenyl-2,4,6,8,9-pentathia-1,3,5-triphosphaadamantane 1,3,5-trisulfide structure has been developed as an odorless and air-stable alternative to Lawesson's reagent. [11] Experimental Profile:
-
Advantages: Odorless, air- and thermally stable. It demonstrates a higher sulfur atom economy (75%) compared to Lawesson's reagent (50%). The reagent is recyclable and allows for late-stage thionation of complex molecules with excellent chemoselectivity and functional group tolerance. [11]* Disadvantages: As a relatively new reagent, its commercial availability and cost-effectiveness on a large scale may not yet be competitive with classical reagents.
N-Isopropyldithiocarbamate Isopropyl Ammonium Salt
This novel thiating reagent offers a convenient, one-pot protocol for the transformation of N-aryl-substituted benzamides to their corresponding thioamides. [1] Experimental Profile:
-
Conditions: The reaction proceeds in a one-pot, two-step sequence involving chlorination of the amide followed by reaction with the thiating agent at room temperature. [1][12]* Advantages: Mild reaction conditions, short reaction times, simple workup, and high yields of pure products. The reagent is prepared from simple commercial starting materials (isopropyl amine and carbon disulfide). [1][13]* Disadvantages: The current literature primarily focuses on N-aryl benzamides, and the broader substrate scope with aliphatic or other types of amides may require further investigation.
Performance Comparison Summary
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Reflux in toluene or THF | High yields, good functional group tolerance | Strong odor, moisture-sensitive, purification challenges |
| Phosphorus Pentasulfide (P4S10) | High temperatures, often with pyridine | Inexpensive, potent | Harsh conditions, low selectivity, moisture-sensitive |
| P4S10/HMDO | Milder than P4S10 alone | High yields, easy byproduct removal | HMDO is an additional reagent |
| Willgerodt-Kindler (Elemental S8) | High temperatures, often neat or with amine solvent | Atom-economical, inexpensive starting materials | Limited substrate scope, potential for side reactions |
| Adamantane-Based Reagent | Moderate heating in solvent | Odorless, air-stable, high atom economy, recyclable | Newer reagent, potentially higher cost |
| N-Isopropyldithiocarbamate Salt | Room temperature, one-pot | Mild conditions, short reaction times, easy workup | Substrate scope may be limited |
Experimental Protocols
General Procedure for Thionation using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates. [5]
Caption: Experimental workflow for thioamide synthesis using Lawesson's Reagent.
Safety Precautions: Lawesson's reagent and its byproducts have a very strong, unpleasant smell and should be handled exclusively in a well-ventilated fume hood. [14][15][16][17]Personal protective equipment, including gloves and safety glasses, is mandatory. All glassware should be quenched with an oxidizing agent like bleach before removal from the fume hood.
General Procedure for Thionation using P4S10-Pyridine Complex
This method is often preferred for its cleaner reaction profile. [18]
-
Reagent Preparation: The P4S10-pyridine complex can be pre-formed or generated in situ. For the pre-formed, storable reagent, P4S10 is added to anhydrous pyridine and stirred until a crystalline solid forms, which is then isolated.
-
Thionation: The amide (1.0 mmol) and the P4S10-pyridine complex (typically 0.5-1.0 mmol) are heated in a suitable solvent (e.g., acetonitrile or dimethyl sulfone) until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled, and water is added to quench any remaining reagent. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Conclusion and Future Outlook
While the titular compound, this compound, does not appear to be a player in the field of thioamidation, the synthetic chemist's toolbox for this transformation is rich and varied. The choice of reagent is a critical decision that balances reactivity, selectivity, cost, and practicality.
-
Lawesson's reagent remains a reliable and versatile choice for a wide range of substrates, provided its malodorous nature and purification challenges can be managed.
-
Phosphorus pentasulfide offers a cost-effective, powerful option for more challenging thionations, especially when used in combination with additives like HMDO or as its pyridine complex, which improves its handling and reactivity profile.
-
Elemental sulfur-based methods , such as the Willgerodt-Kindler reaction, provide a green and atom-economical pathway, particularly for specific substrate classes in multicomponent reaction setups.
-
Novel reagents , like the adamantane-based phosphine sulfide and dithiocarbamate salts, are paving the way for a future of thioamidation that is odorless, safer, and more efficient. As these modern alternatives become more accessible, they are likely to supplant the classical reagents in many applications, especially in high-value synthesis where process safety and product purity are paramount.
For researchers, scientists, and drug development professionals, understanding the nuances of each method is key to successfully incorporating the valuable thioamide moiety into their target molecules. The continuous innovation in reagent design promises to make this important functional group ever more accessible.
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Al-Adhami, M. A., & Al-Salahi, R. A. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(10), 2635. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]
-
Peruncheralathan, S., & Ila, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 546-567. [Link]
-
Sugai, T., Oyanagi, M., & Takeda, T. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
Gompa, V. R., & Sureshbabu, V. V. (2019). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 24(18), 3328. [Link]
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Shaikh, A. A., & Ghorpade, R. P. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3539. [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Manzor, K., & Kelleher, F. (2016). Synthesis of orthogonally protected thioamide dipeptides for use in solid-phase peptide synthesis. Arrow@TU Dublin. [Link]
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Goodwin, T. E., et al. (2021). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
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LookChem. (n.d.). Lawesson's Reagent Safety Data Sheets(SDS). Retrieved from [Link]
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Sdfine. (n.d.). LAWESSON'S REAGENT. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Al-Adhami, M. A., & Al-Salahi, R. A. (2025). Transformation of amides to thioamides using efficient and novel thiating reagent. ResearchGate. [Link]
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Organic Chemistry Portal. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
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Bergman, J., & Pettersson, B. (2007). Comparison of Two Reagents for Thionations. ResearchGate. [Link]
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Al-Adhami, M. A., & Al-Salahi, R. A. (2025). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Light‐Dependent Amide or Thioamide Formation of Acylsilanes with Amines using Elemental Sulfur. ResearchGate. [Link]
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Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
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A Spectroscopic Journey: Unraveling the Molecular Evolution of 2-(2-Pyridylsulfonyl)thioacetamide from its Precursors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of the promising, yet sparsely documented, compound 2-(2-Pyridylsulfonyl)thioacetamide and its essential precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step, offering a robust framework for the verification and analysis of this important scaffold.
Introduction: The Significance of the Pyridylsulfonyl Scaffold
Pyridine and its derivatives are foundational heterocyclic compounds extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of a sulfonyl group, and further functionalization to a thioacetamide, introduces a unique combination of electronic and steric properties that can significantly influence a molecule's biological activity and material characteristics. This compound, with its potential for diverse chemical interactions, represents a molecule of considerable interest for further investigation and development. This guide serves as a detailed roadmap for its spectroscopic identification and differentiation from its synthetic building blocks.
The Synthetic Pathway: A Spectroscopic Perspective
The synthesis of this compound logically proceeds through a multi-step pathway, starting from readily available precursors. Understanding this pathway is crucial for identifying the key intermediates and appreciating the spectroscopic shifts that signal successful transformations.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(2-Pyridylsulfonyl)thioacetamide: A Protocol for Laboratory Safety
As a Senior Application Scientist, my primary objective extends beyond the application of chemical reagents to ensuring their entire lifecycle, from receipt to disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. The disposal of any chemical, particularly one with a complex structure like 2-(2-Pyridylsulfonyl)thioacetamide, is a critical final step in any experimental workflow.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound within readily available databases, we must adhere to the fundamental principle of laboratory safety: treat substances with unknown hazard profiles as hazardous. This approach ensures a conservative and protective stance. The procedures outlined below are therefore grounded in established best practices for handling and disposing of hazardous chemical waste, in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2]
Hazard Assessment and Precautionary Principle
While a detailed hazard profile for this compound is not available, an expert assessment of its chemical structure suggests a cautious approach is warranted. The presence of a thioamide functional group is notable, as related, simpler compounds like thioacetamide are classified as carcinogenic and acutely toxic.[3][4][5][6] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards, including potential carcinogenicity, skin and eye irritation, and aquatic toxicity.[3][5][6]
All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]
-
Body Protection: A lab coat or chemical-resistant apron.[7]
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Waste Classification and Container Management
Proper containment and labeling are the cornerstones of a compliant waste disposal system. These steps prevent accidental mixing of incompatible chemicals and ensure that waste handlers are fully aware of the container's contents and associated hazards.
Table 1: Hazardous Waste Container Requirements
| Requirement | Specification | Rationale & Source |
| Container Type | Leak-proof, with a secure screw-on cap. Plastic is often preferred over glass to minimize breakage risk.[1][8] | Prevents spills and leaks. Open beakers, corks, or parafilm are unacceptable closures.[8][9] |
| Condition | Must be in good condition, free of cracks, rust, or significant external contamination.[10] | Ensures the integrity of the container during storage and transport. |
| Compatibility | The container material must be chemically compatible with this compound and any solvents used. | Prevents degradation of the container and potential release of hazardous contents. |
| Fill Level | Do not fill liquid waste containers beyond 80-90% capacity.[9][11] | Leaves adequate headspace for thermal expansion of liquids, preventing container rupture. |
| Labeling | Affix a completed Hazardous Waste Tag from your institution's Environmental Health & Safety (EHS) department.[1][8] | Provides essential information for regulatory compliance and safe handling by waste management personnel. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the collection and disposal of this compound waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a location "at or near the point of generation" for the waste container.[12][13] This must be under the direct control of laboratory personnel.
-
The SAA must not be in a different room from where the waste is generated.[12]
-
If the waste is flammable, the SAA should be within a flammable storage cabinet.[14]
Step 2: Prepare the Hazardous Waste Container
-
Select a suitable, clean, and empty container that meets the specifications in Table 1.
-
Affix your institution's hazardous waste label or tag to the container before adding any waste.[10]
Step 3: Label the Container Correctly
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1][9]
-
If it is a solution, list all constituents and their approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").[9]
-
Fill in all other required information on the tag, such as the Principal Investigator's name, lab location, and the date waste was first added.[1][12]
-
Mark the appropriate hazard pictograms if required by the label (e.g., Health Hazard, Irritant).[1][14]
Step 4: Add Waste to the Container
-
While working in a fume hood and wearing appropriate PPE, carefully transfer the waste into the labeled container.
-
Keep the container closed at all times, except when actively adding waste.[8][10][12]
Step 5: Segregate and Store Waste Properly
-
Store the waste container in its designated SAA.
-
Ensure the container is placed in secondary containment (e.g., a chemically resistant tray or bin) to capture any potential leaks.[8][10] The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Do not store this waste with incompatible materials, such as strong acids, bases, or oxidizers.[4][9]
Step 6: Arrange for Disposal
-
Once the container is full or you have no more of this waste to discard, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1][12]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][9] This is a violation of EPA regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for disposing of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
